molecular formula C8H5BrFN B1343648 6-Bromo-4-fluoro-1H-indole CAS No. 885520-59-2

6-Bromo-4-fluoro-1H-indole

Cat. No.: B1343648
CAS No.: 885520-59-2
M. Wt: 214.03 g/mol
InChI Key: VTODDAKQRGKCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-fluoro-1H-indole is a useful research compound. Its molecular formula is C8H5BrFN and its molecular weight is 214.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTODDAKQRGKCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646231
Record name 6-Bromo-4-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-59-2
Record name 6-Bromo-4-fluoro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-fluoro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Utility of 6-Bromo-4-fluoro-1H-indole in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a core structural motif frequently found in molecules with significant biological activity.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal framework for interacting with a wide array of biological targets. Within this important class of heterocycles, 6-Bromo-4-fluoro-1H-indole (CAS No. 885520-59-2) has emerged as a particularly valuable building block. The strategic placement of a bromine atom at the 6-position and a fluorine atom at the 4-position imparts distinct reactivity and physicochemical properties, making it a sought-after intermediate in the synthesis of complex pharmaceutical agents.[3] This guide provides an in-depth technical overview of its synthesis, characterization, reactivity, and applications, with a focus on empowering researchers to leverage its full potential in their drug discovery programs.

Core Properties and Identification

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective use. The key identifiers and computed physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 885520-59-2[4]
Molecular Formula C₈H₅BrFN[4]
Molecular Weight 214.03 g/mol [4]
IUPAC Name This compound[4]
InChI 1S/C8H5BrFN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H[4]
InChIKey VTODDAKQRGKCGF-UHFFFAOYSA-N[4]
SMILES C1=CNC2=C1C(=CC(=C2)Br)F[4]
Physical Form Solid
Storage Temperature 2-8°C, Inert atmosphere
XLogP3 2.8[4]

Synthesis of this compound: The Leimgruber-Batcho Approach

The Leimgruber-Batcho indole synthesis is a robust and widely adopted method for the preparation of indoles from o-nitrotoluenes, prized for its operational simplicity and high yields under relatively mild conditions.[5][6] This two-step process, involving the formation of an enamine followed by reductive cyclization, is particularly well-suited for the synthesis of this compound.

The causality behind this synthetic choice lies in the ready availability of the starting material, 4-bromo-2-fluoro-6-nitrotoluene, and the efficiency of the reductive cyclization step. The initial condensation with a formamide acetal creates a highly conjugated enamine intermediate, which is then poised for cyclization upon reduction of the nitro group.[5]

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization A 4-Bromo-2-fluoro-6-nitrotoluene B N,N-Dimethylformamide diisopropyl acetal, TEA, DMF C Intermediate Enamine B->C Condensation 130 °C, 2h D Intermediate Enamine E Iron powder, Acetic acid, Toluene F This compound E->F Reduction & Cyclization 100 °C, 30 min

Leimgruber-Batcho Synthesis Workflow
Detailed Experimental Protocol

The following protocol is adapted from a reported synthesis of this compound.[7]

Step 1: Enamine Formation

  • To a dry 100 mL round-bottom flask, add 4-bromo-2-fluoro-6-nitrotoluene (1.3 g, 5.56 mmol, 1 eq.), N,N-dimethylformamide diisopropyl acetal (2.6 mL, 12.22 mmol, 2.2 eq.), triethylamine (0.85 mL, 6.11 mmol, 1.1 eq.), and anhydrous DMF (5 mL).

  • Stir the mixture at 130 °C for 2 hours.

  • Upon completion of the reaction (monitored by TLC), remove the solvent under reduced pressure. The resulting residue is the crude enamine intermediate.

Step 2: Reductive Cyclization and Purification

  • Dissolve the crude enamine residue in a solvent mixture of toluene (30 mL) and acetic acid (40 mL).

  • Add iron powder (6.2 g, 111.0 mmol, 20 eq.) and silica gel (6 g) to the solution.

  • Heat the dark red mixture to 100 °C with vigorous stirring and maintain for 30 minutes.

  • After the reaction mixture has cooled to room temperature, dilute it with ethyl acetate (EtOAc).

  • Filter the mixture and wash the solid residue thoroughly with EtOAc.

  • Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃, aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (20% DCM in hexane) to afford this compound.[7]

Spectroscopic Characterization

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. While high-resolution spectra are typically obtained from commercial suppliers, the expected characteristics are outlined below.[8][9]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring system, with coupling patterns influenced by the fluorine and bromine substituents. The N-H proton will typically appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached fluorine and bromine atoms.[10][11]

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (approximately a 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes). The predicted monoisotopic mass is 212.95894 Da.[4][12]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic N-H stretching vibration, typically in the region of 3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[13][14][15]

Reactivity and Synthetic Utility

The bromine atom at the C6 position of this compound is a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions. This strategic functionalization is the cornerstone of its utility as a building block in complex molecule synthesis.

G cluster_0 C-C Bond Formation cluster_1 C-N Bond Formation A This compound B Sonogashira Coupling A->B R-C≡CH, Pd/Cu catalyst [3, 18] C Suzuki Coupling A->C R-B(OH)₂, Pd catalyst, base D Heck Coupling A->D Alkene, Pd catalyst, base E Buchwald-Hartwig Amination A->E R₂NH, Pd catalyst, base [6, 13, 20] F Ullmann Condensation A->F R₂NH, Cu catalyst, base

Key Functionalization Pathways
Sonogashira Coupling

The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for introducing alkynyl moieties.[16] This reaction is highly efficient for the functionalization of bromoindoles.[17][18]

General Experimental Protocol for Sonogashira Coupling of a Bromoindole:

  • In a reaction vessel, combine the this compound (1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or [PdCl₂(CH₃CN)₂]), a copper(I) co-catalyst (e.g., CuI), and a suitable ligand (e.g., sXPhos) in a degassed solvent (e.g., THF, DMF, or a mixture with an amine base).[17][19]

  • Add a base, typically an amine such as triethylamine or cesium carbonate.[19]

  • Add the terminal alkyne (1.1-1.5 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[20][21] It allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine, and is highly applicable to bromoindoles.[1]

General Experimental Protocol for Buchwald-Hartwig Amination of a Bromoindole:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the this compound (1 eq.), a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).

  • Add the desired primary or secondary amine (1.1-1.5 eq.) and a dry, degassed solvent (e.g., toluene, dioxane, or THF).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction, perform an aqueous workup, extract the product, and purify by column chromatography.

Applications in Drug Discovery: A Key Intermediate for GPR17 Antagonists

The G protein-coupled receptor 17 (GPR17) has emerged as a promising therapeutic target for a range of neurological and metabolic disorders.[22][23][24] Notably, derivatives of this compound have been investigated as potent and selective GPR17 antagonists.[25]

One prominent example is the development of compounds such as GSK2881078, where the 6-bromo-4-fluoroindole core serves as a crucial starting point for the elaboration of the final drug candidate. The bromine atom allows for the introduction of various substituents through cross-coupling reactions, enabling the fine-tuning of the molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity.[3][25]

The synthesis of these antagonists often involves an initial functionalization of the 6-bromo-4-fluoroindole core, for example, through a Suzuki or Sonogashira coupling, followed by further synthetic transformations to build the final complex molecule. This underscores the strategic importance of this compound as a key building block in the development of novel therapeutics targeting GPR17.[22][26]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. It is classified as an irritant and is harmful if swallowed.[27]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[27]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined synthesis via the Leimgruber-Batcho method, coupled with the strategic placement of reactive handles, makes it an indispensable tool for the construction of complex molecular architectures. The demonstrated utility of this compound in the synthesis of GPR17 antagonists highlights its significant potential in drug discovery. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower researchers to effectively utilize this privileged scaffold in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to 6-Bromo-4-fluoro-1H-indole: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-fluoro-1H-indole is a halogenated indole derivative that has emerged as a valuable building block in medicinal chemistry. The strategic placement of bromine and fluorine atoms on the indole scaffold imparts unique physicochemical properties that are advantageous for the development of novel therapeutic agents. The indole core is a privileged structure in numerous biologically active compounds, and its derivatization allows for the fine-tuning of pharmacological profiles.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role as a key intermediate in the synthesis of complex bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry and drug design.

Core Molecular Attributes
PropertyValueSource
Molecular Formula C₈H₅BrFN[2]
Molecular Weight 214.03 g/mol [2]
CAS Number 885520-59-2[3]
IUPAC Name This compound[2]
Physical Form Solid
Storage Inert atmosphere, 2-8°C
Computed Physicochemical Data
PropertyPredicted ValueSource
XLogP3-AA 2.8[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 0[2]
Topological Polar Surface Area 15.8 Ų[2]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. Although a comprehensive public database of its spectra is not available, typical spectral features can be inferred from related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine and fluorine substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbons attached to the halogen atoms will exhibit characteristic chemical shifts.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. This compound will show a signal corresponding to the fluorine atom at the 4-position, with coupling to adjacent protons.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to:

  • N-H stretching: A sharp peak around 3400 cm⁻¹.

  • C-H stretching (aromatic): Peaks in the region of 3100-3000 cm⁻¹.

  • C=C stretching (aromatic): Bands in the 1600-1450 cm⁻¹ region.

  • C-F stretching: A strong absorption band in the 1250-1000 cm⁻¹ region.

  • C-Br stretching: A band in the lower frequency region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 213 and a prominent M+2 peak of similar intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of H, HCN, and halogen atoms.

Synthesis of this compound

The Leimgruber-Batcho indole synthesis is a widely employed and efficient method for the preparation of substituted indoles, including this compound.[5][6] This two-step process offers high yields and utilizes readily available starting materials.

Leimgruber-Batcho Synthesis Workflow

Leimgruber_Batcho start 4-Bromo-2-fluoro-6-nitrotoluene enamine (E)-1-(Dimethylamino)-2-(4-bromo-2-fluoro-6-nitrophenyl)ethene start->enamine DMF-DMA, Pyrrolidine, Heat indole This compound enamine->indole Reductive Cyclization (e.g., Fe/AcOH or H2, Pd/C)

Caption: Leimgruber-Batcho synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

Step 1: Synthesis of the Enamine Intermediate

  • To a solution of 4-bromo-2-fluoro-6-nitrotoluene in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.[7]

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the reaction to completion (typically 100-130°C).[7]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate, which is often a colored solid or oil. This intermediate can often be used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude enamine from the previous step in a suitable solvent mixture, such as toluene and acetic acid.[7]

  • Add a reducing agent, such as iron powder, to the solution.[7]

  • Heat the mixture with vigorous stirring (e.g., at 100°C) for a sufficient period to effect reduction of the nitro group and subsequent cyclization.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter to remove inorganic solids.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the indole nucleus and the attached halogen substituents.

  • N-H Acidity: The proton on the indole nitrogen is weakly acidic and can be deprotonated with a suitable base to generate the corresponding anion, which can then be alkylated or acylated.

  • Electrophilic Substitution: The indole ring is generally susceptible to electrophilic attack, primarily at the C3 position. However, the electron-withdrawing nature of the fluorine and bromine atoms may deactivate the ring towards some electrophilic substitutions.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C6 position is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse compound libraries.

The compound should be stored in an inert atmosphere at low temperatures (2-8°C) to prevent degradation.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors.[6] The incorporation of fluorine can enhance metabolic stability and binding affinity, while the bromine atom serves as a key point for diversification.[8]

Role as a Kinase Inhibitor Scaffold

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[9] The indole scaffold can mimic the hinge-binding region of ATP in the kinase active site. By modifying the substituents on the this compound core, medicinal chemists can design potent and selective kinase inhibitors.

Synthesis of Bioactive Molecules: An Exemplary Pathway

While specific examples of marketed drugs derived directly from this compound are not prominently documented, its utility is evident in the synthesis of advanced intermediates for potent inhibitors. For instance, its structural motifs are found in precursors to complex kinase inhibitors.

Drug_Discovery start This compound intermediate Diversified Intermediates start->intermediate Multi-step Synthesis (e.g., Cross-coupling, N-functionalization) final Bioactive Molecules (e.g., Kinase Inhibitors) intermediate->final Further Elaboration & Biological Screening

Caption: Application of this compound in drug discovery.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Conclusion

This compound is a strategically important building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it a valuable tool for researchers in drug discovery and development. The ability to functionalize the indole core through various chemical transformations opens up avenues for the creation of novel molecular entities with tailored pharmacological profiles, particularly in the realm of kinase inhibitors. As the demand for new and effective therapeutics continues to grow, the importance of key intermediates like this compound in advancing medicinal chemistry is undeniable.

References

6-Bromo-4-fluoro-1H-indole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 6-Bromo-4-fluoro-1H-indole: Properties and Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated indole derivative of significant interest to the scientific community. Indole-containing molecules are foundational scaffolds in medicinal chemistry, appearing in numerous natural products and pharmaceuticals with diverse biological activities.[1][2] This document details the core physicochemical properties of this compound, including its molecular formula and weight, and presents an illustrative synthetic workflow. It is intended for researchers, chemists, and drug development professionals who utilize heterocyclic building blocks in the design and synthesis of novel therapeutic agents.

Core Physicochemical Properties

This compound is a substituted indole, a class of aromatic heterocyclic organic compounds vital in medicinal chemistry and materials science.[1][3] The strategic placement of bromine and fluorine atoms on the indole core creates a unique electronic and steric profile, making it a valuable intermediate for developing complex molecular architectures, such as PI3 kinase inhibitors and other bioactive compounds.[3][4]

Key Identifiers and Molecular Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₈H₅BrFN[5][6]
Molecular Weight 214.03 g/mol [5][6][7][8]
IUPAC Name This compound[7]
CAS Number 885520-59-2[5][6]
Canonical SMILES C1=CNC2=C1C(=CC(=C2)Br)F[7][9]
Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for C₈H₅BrFN is as follows:

  • Carbon (C): 8 atoms × 12.011 u = 96.088 u

  • Hydrogen (H): 5 atoms × 1.008 u = 5.040 u

  • Bromine (Br): 1 atom × 79.904 u = 79.904 u

  • Fluorine (F): 1 atom × 18.998 u = 18.998 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Total Molecular Weight: 96.088 + 5.040 + 79.904 + 18.998 + 14.007 = 214.037 u

This calculated value aligns with the experimentally determined and supplier-reported molecular weight of 214.03 g/mol .[5][7][8]

Synthesis and Characterization Workflow

The synthesis of substituted indoles can be achieved through various established methods. The Leimgruber-Batcho indole synthesis is a particularly effective and versatile method for preparing 4- and 6-substituted indoles due to its use of affordable starting materials and mild reaction conditions.[3] This section outlines a representative protocol for the synthesis of this compound, demonstrating a logical and self-validating experimental approach.

Illustrative Synthetic Protocol

This protocol is based on established chemical principles for indole synthesis. The causality behind each step is explained to provide a clear understanding of the transformation.

Step 1: Formation of the Enamine Intermediate

  • Rationale: This initial step involves the reaction of a substituted nitrotoluene (e.g., 1-bromo-5-fluoro-2-methyl-3-nitrobenzene) with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a vinylogous amine (enamine), which is the key precursor for the indole ring system.

  • Procedure:

    • Dissolve the starting substituted nitrotoluene in a suitable solvent like dioxane or DMF.

    • Add DMF-DMA and a catalytic amount of a base like pyrrolidine.

    • Heat the reaction mixture (e.g., to 100-120°C) and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture and concentrate under reduced pressure to yield the crude enamine intermediate.

Step 2: Reductive Cyclization to Form the Indole Ring

  • Rationale: The nitro group of the enamine intermediate is reduced to an amine, which then spontaneously cyclizes onto the vinyl group to form the indole ring. Raney Nickel is a common and effective catalyst for this type of reduction.

  • Procedure:

    • Dissolve the crude enamine from Step 1 in a solvent mixture such as Methanol:Tetrahydrofuran (MeOH:THF).

    • Add a slurry of Raney Nickel catalyst.

    • Cool the mixture to 0°C and slowly add hydrazine monohydrate as the reducing agent.

    • Allow the reaction to warm to room temperature and stir for several hours, again monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

Step 3: Purification and Characterization

  • Rationale: Purification is essential to isolate the target compound from byproducts and unreacted reagents. Characterization confirms the identity and purity of the final product.

  • Procedure:

    • Concentrate the filtrate from Step 2 under reduced pressure to obtain the crude product.

    • Purify the residue using column chromatography on silica gel, eluting with a non-polar/polar solvent system (e.g., ethyl acetate/petroleum ether).

    • Combine the pure fractions and evaporate the solvent to yield this compound.

    • Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[10]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Start Substituted Nitrotoluene + DMF-DMA Enamine Enamine Formation (Heated, Catalytic Base) Start->Enamine Step 1 Reduction Reductive Cyclization (Raney Ni, Hydrazine) Enamine->Reduction Step 2 Crude Crude this compound Reduction->Crude Purify Column Chromatography Crude->Purify Step 3 Final Pure this compound Purify->Final Analysis NMR & MS Analysis Final->Analysis Characterization

Caption: Workflow for the synthesis and purification of this compound.

Applications and Safety

Role in Drug Discovery

This compound is a valuable building block in drug discovery. The indole scaffold is a "privileged structure" known for its ability to interact with a wide range of biological targets.[1] Halogen atoms like bromine and fluorine are often incorporated into drug candidates to modulate properties such as:

  • Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the drug's half-life.

  • Binding Affinity: Bromine can participate in halogen bonding, a non-covalent interaction that can enhance binding to target proteins.

  • Lipophilicity: Halogens increase the molecule's lipophilicity, which can affect its absorption, distribution, and ability to cross cell membranes.

This compound serves as a key starting material for synthesizing bacterial cystathionine γ-lyase (bCSE) inhibitors, which can enhance the efficacy of antibiotics against resistant bacterial strains.[11]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood. According to GHS classifications, it is associated with the following hazards:

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

References

Spectroscopic Profile of 6-Bromo-4-fluoro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the spectroscopic data for 6-Bromo-4-fluoro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug development. The structural complexity and the presence of multiple functionalities in this molecule necessitate a multi-faceted analytical approach for unambiguous characterization. Herein, we delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that collectively provide a detailed fingerprint of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational data and insights into the experimental rationale.

Introduction to this compound

This compound (Figure 1) is a heterocyclic aromatic compound with the chemical formula C₈H₅BrFN. Its structure features an indole nucleus substituted with a bromine atom at the 6-position and a fluorine atom at the 4-position. The indole scaffold is a prevalent motif in numerous biologically active compounds and pharmaceuticals. The introduction of halogen atoms can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, precise structural elucidation through spectroscopic methods is a critical step in the research and development of indole-based therapeutic agents.

Figure 1. Chemical Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of each nucleus, confirming the substitution pattern and the overall structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the indole ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the aromatic ring currents.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)8.1 - 8.3br s-
H27.2 - 7.4t~2.5
H36.5 - 6.7t~2.5
H57.1 - 7.3d~1.5
H77.0 - 7.2dd~8.5, ~1.5

Note: The data presented is predicted based on the analysis of structurally similar compounds, as experimental data for this specific molecule is not widely available in the public domain.

Interpretation:

  • The N-H proton (H1) is expected to appear as a broad singlet in the downfield region, characteristic of indole N-H protons.

  • The protons on the pyrrole ring (H2 and H3) will likely appear as triplets due to coupling with each other.

  • The protons on the benzene ring (H5 and H7) will exhibit splitting patterns influenced by both the adjacent protons and the fluorine atom. The H7 proton is expected to show a doublet of doublets due to coupling with H5 and the fluorine at position 4.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are significantly affected by the electronegative halogen substituents.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2125 - 127
C3102 - 104
C3a128 - 130
C4155 - 158 (d, ¹JCF ≈ 240-250 Hz)
C5110 - 112 (d, ³JCF ≈ 4-5 Hz)
C6115 - 117
C7122 - 124 (d, ²JCF ≈ 10-15 Hz)
C7a135 - 137

Note: The data presented is predicted based on established substituent effects on indole rings, as experimental data for this specific molecule is not widely available in the public domain. The coupling of carbon nuclei to the fluorine atom (¹⁹F) is a key diagnostic feature.

Interpretation:

  • The carbon directly attached to the fluorine atom (C4) is expected to show a large coupling constant (¹JCF).

  • The carbons at the ortho (C5) and meta (C7) positions relative to the fluorine atom will exhibit smaller C-F coupling constants.

  • The carbon bearing the bromine atom (C6) will likely appear at a chemical shift influenced by the heavy atom effect.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of indole derivatives is crucial for accurate structural analysis.

G NMR Sample Preparation and Data Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6). transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer instrument Place the NMR tube in the spectrometer (e.g., 400 or 500 MHz). transfer->instrument lock Lock on the deuterium signal of the solvent. instrument->lock shim Shim the magnetic field to optimize homogeneity. lock->shim acquire_h1 Acquire ¹H NMR spectrum with appropriate pulse sequence and parameters. shim->acquire_h1 acquire_c13 Acquire ¹³C NMR spectrum (proton-decoupled) with optimized parameters. shim->acquire_c13 ft Apply Fourier Transform to the FID. acquire_h1->ft acquire_c13->ft phase Phase the spectrum. ft->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum to the residual solvent peak or TMS. baseline->reference

Caption: Workflow for NMR analysis of this compound.

Rationale for Experimental Choices:

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble compounds and is particularly useful for observing exchangeable protons like the N-H of the indole.

  • Spectrometer Frequency: Higher field strengths (e.g., 400 or 500 MHz) provide better signal dispersion and resolution, which is crucial for resolving complex splitting patterns in aromatic systems.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its specific bonds.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-HStretch3400 - 3300Medium
C-H (aromatic)Stretch3100 - 3000Medium
C=C (aromatic)Stretch1600 - 1450Medium to Strong
C-NStretch1350 - 1250Medium
C-FStretch1250 - 1000Strong
C-BrStretch700 - 500Medium

Note: The data presented is predicted based on characteristic group frequencies, as experimental data for this specific molecule is not widely available in the public domain.

Interpretation:

  • The presence of a medium intensity band in the region of 3400-3300 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring.

  • Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ .

  • The C=C stretching vibrations of the aromatic rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • A strong absorption band in the 1250-1000 cm⁻¹ range is characteristic of the C-F stretching vibration.

  • The C-Br stretching vibration is expected at lower wavenumbers, typically in the 700-500 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly employed.

G FTIR-ATR Data Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place a small amount of solid this compound onto the ATR crystal. apply_pressure Apply pressure using the anvil to ensure good contact. place_sample->apply_pressure collect_bkg Collect a background spectrum of the empty ATR crystal. apply_pressure->collect_bkg collect_sample Collect the sample spectrum. collect_bkg->collect_sample atr_correction Apply ATR correction to the spectrum. collect_sample->atr_correction baseline_correction Perform baseline correction. atr_correction->baseline_correction peak_picking Identify and label significant absorption peaks. baseline_correction->peak_picking

Caption: Workflow for FTIR-ATR analysis of this compound.

Rationale for Experimental Choices:

  • ATR Technique: The ATR method is often preferred for its simplicity, speed, and minimal sample preparation. It is a non-destructive technique that provides high-quality spectra for solid samples.

  • Background Collection: Collecting a background spectrum is essential to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, ensuring that the resulting spectrum is solely from the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (Predicted)Interpretation
[M]⁺213/215Molecular ion (presence of Br isotopes)
[M-H]⁺212/214Loss of a hydrogen atom
[M-Br]⁺134Loss of a bromine atom
[M-HCN]⁺186/188Loss of hydrogen cyanide from the pyrrole ring

Note: The m/z values are predicted based on the monoisotopic masses of the elements. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio will result in a characteristic isotopic pattern for bromine-containing fragments.

Interpretation:

  • The molecular ion peak is expected to appear as a pair of peaks of nearly equal intensity at m/z 213 and 215, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. This is a definitive indicator of the presence of one bromine atom in the molecule.

  • Common fragmentation pathways for indoles include the loss of HCN from the pyrrole ring.

  • The loss of the bromine atom would lead to a significant fragment at m/z 134.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

G Electron Ionization Mass Spectrometry Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis and Detection introduce_sample Introduce the sample into the ion source (e.g., via a direct insertion probe or GC inlet). vaporize Vaporize the sample under high vacuum. introduce_sample->vaporize electron_beam Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). vaporize->electron_beam ionization_fragmentation Induce ionization and fragmentation of the molecules. electron_beam->ionization_fragmentation accelerate Accelerate the resulting ions into the mass analyzer. ionization_fragmentation->accelerate separate Separate the ions based on their mass-to-charge (m/z) ratio. accelerate->separate detect Detect the ions to generate the mass spectrum. separate->detect

Caption: Workflow for EI-MS analysis of this compound.

Rationale for Experimental Choices:

  • Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the analyte molecules, leading to extensive and reproducible fragmentation. This fragmentation pattern serves as a molecular fingerprint and is valuable for structural elucidation and library matching.

  • 70 eV Electron Energy: This is a standard electron energy used in EI-MS because it provides good ionization efficiency and produces consistent, library-searchable fragmentation patterns.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, provides a robust and detailed characterization of its molecular structure. The predicted data, based on established principles and analysis of related compounds, offers a strong foundation for the interpretation of experimental results. The ¹H and ¹³C NMR spectra, with their characteristic chemical shifts and C-F coupling patterns, confirm the connectivity of the atoms. The IR spectrum identifies the key functional groups, including the N-H, aromatic C-H, C=C, C-F, and C-Br bonds. Finally, the mass spectrum confirms the molecular weight and the presence of a bromine atom through its distinct isotopic pattern. Together, these spectroscopic techniques provide a self-validating system for the unambiguous identification and structural elucidation of this compound, a molecule of considerable interest in the pursuit of novel therapeutics.

A Comprehensive Technical Guide to the Synthesis of 6-Bromo-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 6-Bromo-4-fluoro-1H-indole, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily accessible 4-bromo-2-fluoro-6-nitrotoluene. The core of this process is the highly efficient and versatile Leimgruber-Batcho indole synthesis, a powerful tool for the construction of the indole nucleus.[1][2] This document will not only detail a validated experimental protocol but also delve into the underlying chemical principles, the rationale behind procedural choices, and the critical parameters for success, thereby equipping researchers with the knowledge to confidently replicate and adapt this synthesis.

Strategic Overview: The Leimgruber-Batcho Approach

The synthesis of indoles from ortho-nitrotoluenes via the Leimgruber-Batcho method is a cornerstone of modern heterocyclic chemistry, offering significant advantages over classical methods like the Fischer indole synthesis.[1][3] Its primary strengths lie in its high yields, mild reaction conditions, and the ability to produce indoles unsubstituted at the 2- and 3-positions.[1][2]

The overall transformation from 4-bromo-2-fluoro-6-nitrotoluene to this compound proceeds in two key stages:

  • Enamine Formation: The ortho-nitrotoluene is condensed with a formamide acetal, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-2-nitrostyrene, also known as an enamine.[1][4] This intermediate is often a vividly colored compound due to its extended π-conjugation.[1]

  • Reductive Cyclization: The nitro group of the enamine intermediate is reduced to an amine, which then undergoes a spontaneous intramolecular cyclization and elimination of dimethylamine to furnish the final indole ring system.[1][4]

This two-step sequence provides a reliable pathway to a wide array of substituted indoles, making it a favored strategy in pharmaceutical research and development.

Mechanistic Insights: The "Why" Behind the "How"

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. Let's dissect the two critical stages of this synthesis.

Step 1: Formation of the Enamine Intermediate

The initial step hinges on the enhanced acidity of the benzylic protons of the ortho-nitrotoluene.[4] The electron-withdrawing nature of the ortho-nitro group acidifies the methyl protons, facilitating their deprotonation under basic conditions.

The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) proceeds as follows:

  • Generation of the Electrophile: Upon heating, DMF-DMA is in equilibrium with a highly electrophilic iminium ion and a methoxide anion.[4]

  • Deprotonation: The methoxide anion, a strong base, abstracts a proton from the methyl group of 4-bromo-2-fluoro-6-nitrotoluene, generating a resonance-stabilized carbanion.[4]

  • Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[4]

  • Elimination: The resulting adduct then eliminates a molecule of methanol to yield the stable trans-β-dimethylamino-2-nitrostyrene intermediate.[5]

The presence of additional electron-withdrawing groups on the aromatic ring can further accelerate this condensation.[2]

Step 2: Reductive Cyclization to the Indole Core

The second stage is a reductive cyclization, where the nitro group is converted to an amine, triggering the formation of the indole ring. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., Pd/C, Raney Nickel) and metal-acid systems (e.g., iron in acetic acid, stannous chloride).[1][2]

The mechanism using iron in acetic acid is as follows:

  • Nitro Group Reduction: Iron metal in the presence of an acid like acetic acid is a classical and effective method for the reduction of aromatic nitro groups to anilines.

  • Intramolecular Cyclization: The newly formed aniline nitrogen, being nucleophilic, attacks the enamine's β-carbon in an intramolecular fashion. This is facilitated by the protonation of the enamine nitrogen, which enhances the electrophilicity of the β-carbon.

  • Elimination of Dimethylamine: The resulting intermediate then eliminates a molecule of dimethylamine, a good leaving group, to form the aromatic indole ring.[5]

The choice of iron in acetic acid is often preferred in laboratory settings due to its cost-effectiveness, operational simplicity, and avoidance of specialized high-pressure hydrogenation equipment.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step procedure for the synthesis of this compound from 4-bromo-2-fluoro-6-nitrotoluene.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-bromo-2-fluoro-6-nitrotoluene234.021.3 g5.56 mmol1
N,N-dimethylformamide dimethyl acetal (DMF-DMA)119.162.6 mL12.22 mmol2.2
Triethylamine101.190.85 mL6.11 mmol1.1
Anhydrous N,N-dimethylformamide (DMF)73.095 mL--
Toluene92.1430 mL--
Acetic Acid60.0540 mL--
Iron Powder55.8456.2 g111.0 mmol20
Silica Gel-6 g--
Step-by-Step Procedure

Part A: Enamine Formation

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluoro-6-nitrotoluene (1.3 g, 5.56 mmol).

  • Add anhydrous DMF (5 mL), followed by triethylamine (0.85 mL, 6.11 mmol) and N,N-dimethylformamide dimethyl acetal (2.6 mL, 12.22 mmol).

  • Heat the reaction mixture to 130 °C and stir for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the formation of a new, often colored, spot.

  • Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure. The resulting residue is the crude enamine intermediate.

Part B: Reductive Cyclization

  • Dissolve the crude enamine residue in a mixture of toluene (30 mL) and acetic acid (40 mL) in a round-bottom flask.

  • To this solution, add iron powder (6.2 g, 111.0 mmol) and silica gel (6 g).

  • Heat the dark red mixture to 100 °C with vigorous stirring and maintain this temperature for 30 minutes. The progress of the cyclization can be monitored by TLC, observing the disappearance of the enamine intermediate and the appearance of the indole product.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (EtOAc) and filter through a pad of celite to remove the iron and silica. Wash the solid residue thoroughly with EtOAc.

  • Combine the organic filtrates and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), aqueous sodium thiosulfate (Na₂S₂O₃), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel using a 20% dichloromethane in hexane solution as the eluent. This should afford this compound as a solid.

  • Yield: A typical yield for this procedure is around 68%.

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques.

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the indole ring protons.

    • Mass Spectrometry: The mass spectrum should exhibit the molecular ion peak corresponding to the calculated molecular weight of this compound (C₈H₅BrFN), which is 214.03 g/mol .[6]

    • Melting Point: The melting point of the purified solid should be determined and compared to literature values.

Visualization of the Synthesis Pathway

The following diagrams illustrate the overall reaction and the experimental workflow.

Leimgruber-Batcho Synthesis cluster_start Starting Material cluster_reagents1 Reagents for Enamine Formation cluster_intermediate Intermediate cluster_reagents2 Reagents for Reductive Cyclization cluster_product Final Product 4-bromo-2-fluoro-6-nitrotoluene 4-bromo-2-fluoro-6-nitrotoluene Enamine Enamine 4-bromo-2-fluoro-6-nitrotoluene->Enamine Step 1 DMF-DMA DMF-DMA DMF-DMA->Enamine Triethylamine Triethylamine Triethylamine->Enamine DMF, 130°C DMF, 130°C DMF, 130°C->Enamine This compound This compound Enamine->this compound Step 2 Fe Powder Fe Powder Fe Powder->this compound Acetic Acid Acetic Acid Acetic Acid->this compound Toluene, 100°C Toluene, 100°C Toluene, 100°C->this compound

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow cluster_step1 Part A: Enamine Formation cluster_step2 Part B: Reductive Cyclization cluster_workup Work-up and Purification A1 Mix 4-bromo-2-fluoro-6-nitrotoluene, DMF, Et3N, and DMF-DMA A2 Heat at 130°C for 2 hours A1->A2 A3 Monitor by TLC A2->A3 A4 Cool and concentrate in vacuo A3->A4 B1 Dissolve crude enamine in Toluene/Acetic Acid A4->B1 Crude Enamine B2 Add Fe powder and Silica gel B1->B2 B3 Heat at 100°C for 30 min B2->B3 B4 Monitor by TLC B3->B4 B5 Cool, dilute with EtOAc, and filter B4->B5 C1 Wash filtrate with NaHCO3, Na2S2O3, brine B5->C1 Organic Filtrate C2 Dry over Na2SO4 and concentrate C1->C2 C3 Purify by column chromatography C2->C3 C4 Characterize final product C3->C4

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 4-bromo-2-fluoro-6-nitrotoluene: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[7][8]

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA): This reagent is a highly flammable liquid and vapor. It is harmful if swallowed and causes skin irritation.[9][10] It is also moisture-sensitive.[10]

  • Iron Powder: While generally of low toxicity, fine iron powder can be a fire hazard and may cause respiratory irritation.[11][12] The reaction with acetic acid will generate hydrogen gas, which is flammable.

  • Acetic Acid: Glacial acetic acid is corrosive and can cause severe skin and eye damage.

  • Toluene and other organic solvents: These are flammable and should be handled with care, away from ignition sources.

Conclusion

The Leimgruber-Batcho synthesis provides a robust and efficient route to this compound from 4-bromo-2-fluoro-6-nitrotoluene. By understanding the underlying mechanisms and adhering to the detailed protocol, researchers can reliably synthesize this valuable building block for applications in drug discovery and materials science. The self-validating nature of the described procedure, incorporating in-process monitoring and thorough final product characterization, ensures a high degree of confidence in the outcome.

References

6-Bromo-4-fluoro-1H-indole: A Strategic Heterocyclic Building Block for Modern Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials. Within this important class of heterocycles, strategically halogenated derivatives serve as exceptionally versatile building blocks for synthetic diversification. This guide provides an in-depth technical overview of 6-bromo-4-fluoro-1H-indole, a key intermediate whose distinct substitution pattern offers a powerful platform for developing complex molecular architectures. We will explore its synthesis, physicochemical properties, and reactivity, with a focus on the causal principles behind its application in drug discovery, particularly in the synthesis of kinase inhibitors, and its emerging potential in materials science. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this building block in their synthetic programs.

The Strategic Value of Halogenated Indoles

Indole derivatives are ubiquitous in biology and medicine, renowned for their ability to interact with a wide array of biological targets.[1] The strategic introduction of halogen atoms onto the indole core profoundly enhances its utility as a synthetic intermediate. Specifically, the placement of bromine and fluorine atoms, as seen in this compound, imparts a unique combination of properties:

  • Orthogonal Reactivity: The carbon-bromine bond at the C6 position is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. This reactivity is orthogonal to the rest of the molecule, enabling selective functionalization.

  • Modulation of Physicochemical Properties: The fluorine atom at the C4 position significantly alters the electronic properties of the benzene portion of the indole ring. Its strong electron-withdrawing nature can influence the acidity of the N-H proton, modulate the electron density of the aromatic system, and improve metabolic stability and binding affinity in a drug discovery context.

  • Vector for Further Synthesis: The combination of a reactive bromine site, a modulating fluorine atom, and the inherent reactivity of the indole nitrogen and C3 position provides multiple, distinct points for molecular elaboration.

This trifecta of features makes this compound a highly valuable and strategic building block for creating libraries of complex molecules for screening and optimization.[2]

Physicochemical Properties & Safety Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 885520-59-2[3][4][5]
Molecular Formula C₈H₅BrFN[3][5]
Molecular Weight 214.03 g/mol [3][5]
Appearance Solid[4]
Purity Typically ≥97%[3]
Storage Conditions Store at 2-8°C under an inert atmosphere[4]
SMILES FC1=CC(Br)=CC2=C1C=CN2[3]
InChIKey VTODDAKQRGKCGF-UHFFFAOYSA-N[4][5]
Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Synthesis of this compound

The efficient construction of the indole core is critical. While several methods exist for indole synthesis, such as the Fischer and Leimgruber-Batcho methods, a reliable route to this compound proceeds via a reductive cyclization of a substituted nitrotoluene.[1][6] This approach is advantageous due to the commercial availability of the starting materials and the robust nature of the transformation.

Diagram: Synthetic Workflow

cluster_0 Synthesis of this compound A 4-Bromo-2-fluoro-6-nitrotoluene B Enamine Intermediate A->B  DMF-Diisopropyl Acetal,  Triethylamine, DMF, 130°C   C This compound B->C  Iron Powder,  Acetic Acid, Toluene  

Caption: Synthetic pathway from a nitrotoluene precursor.

Experimental Protocol: Reductive Cyclization

This protocol is based on established literature procedures for similar indole syntheses.[6] It represents a self-validating system where the progression can be monitored by standard analytical techniques (TLC, LC-MS).

Step 1: Enamine Formation

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-2-fluoro-6-nitrotoluene (1.0 eq.).

  • Add anhydrous N,N-Dimethylformamide (DMF), followed by triethylamine (1.1 eq.) and N,N-dimethylformamide diisopropyl acetal (2.2 eq.).

  • Causality: The acetal reacts with the methyl group ortho to the nitro group, which is activated (acidic), to form a reactive enamine intermediate. Triethylamine acts as a base to facilitate this condensation.

  • Heat the reaction mixture to 130 °C and stir for 2-3 hours, monitoring the consumption of the starting material by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure. The resulting residue is the crude enamine intermediate and is often carried forward without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine intermediate in a mixture of toluene and acetic acid.

  • In a separate, larger flask equipped with a mechanical stirrer, add iron powder (approx. 20 eq.).

  • Heat the iron/acetic acid slurry to 110 °C.

  • Add the solution of the enamine intermediate dropwise to the hot iron slurry.

  • Causality: The iron powder in hot acetic acid serves as a classic and cost-effective reagent for the reduction of the nitro group to an amine. The in situ-generated amine then spontaneously attacks the enamine moiety, cyclizing to form the indole ring system with the elimination of dimethylamine.

  • After the addition is complete, maintain the temperature for 30-60 minutes.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the iron salts, washing the pad thoroughly with ethyl acetate.

  • Combine the organic filtrates and wash sequentially with saturated aqueous sodium bicarbonate (to neutralize acetic acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound. A reported yield for a similar process is 68%.[6]

The Reactivity Landscape: A Versatile Building Block

The synthetic power of this compound lies in the distinct reactivity of its functional groups, allowing for sequential and controlled modifications.

Diagram: Key Reaction Pathways

cluster_N N-Functionalization cluster_C6 C6 Cross-Coupling A This compound N_Alk N-Alkyl Derivative A->N_Alk  R-X, Base (NaH)   N_Prot N-Protected (e.g., SEM, Boc) A->N_Prot  Protecting Group Reagent   Suzuki 6-Aryl/Alkyl Derivative A->Suzuki  R-B(OH)₂, Pd Catalyst, Base   Sonogashira 6-Alkynyl Derivative A->Sonogashira  R-C≡CH, Pd/Cu Catalysts   Buchwald 6-Amino/Ether Derivative A->Buchwald  R₂NH or ROH, Pd Catalyst, Base  

Caption: Major avenues for synthetic diversification.

N-Functionalization: Protection and Derivatization

The indole nitrogen (N1) is acidic and can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated, acylated, or protected. Protection is often a crucial first step to prevent side reactions during subsequent cross-coupling. Common protecting groups include Boc, tosyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM).

C6 Cross-Coupling: The Gateway to Complexity

The C-Br bond is the molecule's primary anchor point for building molecular complexity. Palladium-catalyzed cross-coupling reactions are the workhorse transformations used here.

Causality of Palladium Catalysis: The general mechanism involves the oxidative addition of a low-valent Palladium(0) species into the C-Br bond to form a Pd(II) intermediate. This is followed by transmetalation (for Suzuki) or other coupling steps, and finally, reductive elimination to form the new C-C or C-X bond and regenerate the Pd(0) catalyst.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling an arylboronic acid to the C6 position.

  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid or pinacol ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Applications in Drug Discovery: Scaffolding for Kinase Inhibitors

The indole scaffold is a well-established "privileged structure" for the development of kinase inhibitors.[7][8] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and other diseases.[9] Halogenated indoles and related azaindoles are frequently used as core fragments that can mimic the adenine region of ATP, binding to the hinge region of the kinase active site.[1][10]

This compound serves as an ideal starting point for synthesizing such inhibitors. The C6 position, after a Suzuki or similar coupling, can be used to install larger aromatic or heterocyclic systems that occupy the hydrophobic regions of the ATP-binding pocket, enhancing potency and selectivity. The N1 position can be functionalized to introduce solubilizing groups or vectors that target specific sub-pockets. The C4-fluoro group can form key hydrogen bonds or favorable dipole interactions with the protein backbone, further anchoring the inhibitor.

Diagram: Conceptual Pathway to a Kinase Inhibitor

cluster_0 From Building Block to Bioactive Molecule A This compound B 6-Aryl Intermediate A->B  Suzuki Coupling  (Adds specificity moiety)   C N-Functionalized Intermediate B->C  N-Alkylation  (Adds solubilizing group)   D Final Kinase Inhibitor (Hypothetical) C->D  Further Modification  (e.g., C3 functionalization)  

Caption: A strategic approach for drug development.

Potential in Materials Science

Beyond pharmaceuticals, the electronic properties of indole derivatives make them attractive candidates for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic nature of the this compound core can be systematically tuned through the reactions described above. The introduction of electron-donating or electron-withdrawing groups at the C6 position via cross-coupling can precisely modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a critical parameter for designing efficient organic semiconductor materials.[11] The fluorine atom already provides a deep HOMO level, which can be beneficial for the stability of materials in electronic devices.

Conclusion

This compound is far more than a simple chemical reagent; it is a sophisticated and strategic building block designed for versatility. The orthogonal reactivity of its C-Br bond, the modulating influence of its C-F bond, and the inherent reactivity of the indole core provide a powerful and predictable platform for synthetic innovation. Its demonstrated value in the construction of complex bioactive molecules, particularly kinase inhibitors, and its high potential in the field of organic electronics, ensures that it will remain a staple in the toolbox of synthetic chemists for years to come.

References

The Strategic Role of 6-Bromo-4-fluoro-1H-indole in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of halogenated heterocyclic scaffolds is a cornerstone of medicinal chemistry. Among these, the indole nucleus has long been recognized as a "privileged structure" due to its prevalence in biologically active compounds.[1][2] This technical guide delves into the specific and critical role of a key substituted indole, 6-Bromo-4-fluoro-1H-indole (CAS No. 885520-59-2). We will explore its synthesis, unique chemical properties, and, most significantly, its pivotal application as a key starting material in the synthesis of potent kinase inhibitors. By examining its role in the development of the FDA-approved BRAF inhibitor, Dabrafenib (GSK2118436), this guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the causality behind its selection and application in the synthesis of targeted therapeutics.

Introduction: The Significance of Fluorinated and Brominated Indoles in Drug Design

The indole ring system is a fundamental motif in a vast number of natural products and pharmaceuticals.[3] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal scaffold for engaging with biological targets. The deliberate introduction of halogen atoms, particularly fluorine and bromine, onto this scaffold is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.

  • Fluorine Substitution: The incorporation of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity.[4] Its high electronegativity can alter the acidity of nearby protons and influence the conformation of the molecule, often leading to enhanced target engagement.

  • Bromine Substitution: The bromine atom, in contrast, serves a dual purpose. It can act as a bulky substituent to probe steric pockets within a binding site, but more importantly, it provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation. This reactivity is crucial for building molecular complexity and is most notably exploited in palladium-catalyzed cross-coupling reactions.

The compound This compound uniquely combines these features, making it a highly valuable and strategic building block in the synthesis of complex drug molecules.[5] The fluorine at the 4-position can enhance biological activity, while the bromine at the 6-position provides a versatile point for synthetic elaboration.

Physicochemical Properties and Synthesis of this compound

A clear understanding of the physical and chemical characteristics of a starting material is paramount for its effective use in multi-step synthesis.

Chemical and Physical Properties
PropertyValueReference
CAS Number 885520-59-2[6]
Molecular Formula C₈H₅BrFN[6]
Molecular Weight 214.03 g/mol [7]
Appearance Solid[8]
InChI Key VTODDAKQRGKCGF-UHFFFAOYSA-N[8]
Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step sequence, often employing the Leimgruber-Batcho indole synthesis or a related methodology. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound [9]

Step 1: Enamine Formation

  • To a dry 100 mL round-bottom flask, add 4-bromo-2-fluoro-6-nitrotoluene (1.3 g, 5.56 mmol, 1 eq.), N,N-dimethylformamide diisopropyl acetal (2.6 mL, 12.22 mmol, 2.2 eq.), triethylamine (0.85 mL, 6.11 mmol, 1.1 eq.), and anhydrous DMF (5 mL).

  • Stir the mixture at 130 °C for 2 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, remove the solvent under reduced pressure.

Step 2: Reductive Cyclization

  • Dissolve the residue from Step 1 in a solvent mixture of toluene (30 mL) and acetic acid (40 mL).

  • Add iron powder (6.2 g, 111.0 mmol, 20 eq.) and silica gel (6 g) to the solution.

  • Heat the dark red mixture to 100 °C with vigorous stirring and maintain for 30 minutes.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (EtOAc).

  • Filter the mixture and wash the solid thoroughly with EtOAc.

  • Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃, aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (20% DCM in hexane) to afford this compound. (Typical Yield: ~68%).

The causality behind this synthetic choice lies in the efficiency and reliability of the Leimgruber-Batcho methodology for constructing substituted indoles. The use of iron powder in acetic acid is a classic and cost-effective method for the reduction of the nitro group and subsequent cyclization to the indole core.

Application in Medicinal Chemistry: The Synthesis of Dabrafenib (A BRAF Kinase Inhibitor)

The true value of this compound as a building block is exemplified by its use in the synthesis of Dabrafenib (GSK2118436), a potent and selective inhibitor of the BRAF kinase, which is approved for the treatment of metastatic melanoma with BRAF V600E mutations.[10][11]

The BRAF protein is a key component of the MAPK signaling pathway, which regulates cell growth and proliferation.[12] Mutations in the BRAF gene can lead to constitutive activation of this pathway, driving tumorigenesis.[12] Dabrafenib is designed to specifically inhibit the mutated BRAF kinase, thereby blocking the aberrant signaling and inhibiting cancer cell growth.

The synthesis of Dabrafenib, as detailed in patent WO 2009/137391, utilizes this compound as a crucial starting material.[1][11] The synthetic strategy hinges on the reactivity of the bromine atom at the 6-position, which allows for the introduction of a key thiazole moiety via a palladium-catalyzed Suzuki coupling reaction.

Synthetic Pathway Overview

The following diagram illustrates the pivotal role of this compound in the construction of the core structure of Dabrafenib.

G A This compound B N-Protection (e.g., SEM-Cl) A->B Step 1 C Protected Indole B->C D Suzuki Coupling with Thiazole Boronic Ester C->D Step 2 E Coupled Product D->E F Deprotection E->F Step 3 G Core of Dabrafenib F->G

Caption: Key synthetic transformations starting from this compound.

Causality in Experimental Design
  • N-Protection: The indole nitrogen is nucleophilic and can interfere with the subsequent cross-coupling reaction. Therefore, protection with a suitable group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, is a critical first step. This ensures that the desired C-C bond formation occurs selectively at the 6-position.

  • Suzuki Coupling: The Suzuki reaction is a powerful and versatile method for forming carbon-carbon bonds.[11] Its tolerance of a wide range of functional groups makes it ideal for use in complex molecule synthesis. The choice of a palladium catalyst and a suitable base is crucial for achieving high yields in this step. The bromine atom on the indole ring serves as the electrophilic partner, while a thiazole boronic ester acts as the nucleophilic partner. This specific coupling is what constructs the core bi-aryl system of Dabrafenib.

  • Deprotection: Following the successful coupling, the protecting group on the indole nitrogen is removed to reveal the final core structure.

This strategic sequence of reactions, starting with this compound, allows for the efficient and controlled assembly of a complex molecular architecture required for potent BRAF inhibition.

Structure-Activity Relationship (SAR) Insights

The this compound scaffold provides a platform for extensive structure-activity relationship (SAR) studies. The ability to modify the 6-position through cross-coupling reactions allows for the exploration of a wide range of substituents to optimize binding to the target kinase. In the case of Dabrafenib, the thiazole moiety introduced at the 6-position is critical for its high-affinity binding to the ATP-binding site of the BRAF kinase. The fluorine atom at the 4-position likely contributes to favorable interactions within the binding pocket and enhances the overall potency of the molecule.

Conclusion

This compound is a prime example of a strategically designed building block in modern medicinal chemistry. Its unique combination of a fluorine atom for modulating biological properties and a bromine atom for versatile synthetic elaboration makes it an invaluable tool for the construction of complex, biologically active molecules. The successful development of the BRAF inhibitor Dabrafenib, which utilizes this indole derivative as a key starting material, underscores its importance in the synthesis of targeted therapeutics. As the demand for novel and effective drugs continues to grow, the judicious use of such well-designed building blocks will remain a critical component of successful drug discovery and development programs.

References

A Technical Guide to the Potential Biological Activities of 6-Bromo-4-fluoro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic pharmaceuticals with diverse pharmacological roles.[1][2] Its unique aromatic and heterocyclic structure allows it to mimic peptide motifs and bind reversibly to a wide array of enzymes and receptors, providing a versatile template for drug design.[3] The biological profile of the indole nucleus can be profoundly modulated through substitution, with halogenation being a particularly powerful strategy.

Halogen atoms, such as bromine and fluorine, influence a molecule's steric, electronic, and lipophilic properties. Fluorine, with its high electronegativity, can enhance metabolic stability and modulate the acidity of nearby functional groups, while the larger bromine atom can improve hydrophobic and van der Waals interactions with biological targets.[4] The strategic placement of these halogens can therefore fine-tune the potency, selectivity, and pharmacokinetic profile of a drug candidate.

This guide focuses on the 6-bromo-4-fluoro-1H-indole scaffold, a specific di-halogenated indole core. While direct biological data on derivatives of this exact scaffold are emerging, a wealth of information on structurally related bromo-, fluoro-, and other halogenated indoles allows for a robust, evidence-based exploration of its potential therapeutic applications. By synthesizing structure-activity relationship (SAR) data from analogous compounds, this document will provide a technical overview of the most promising biological activities for derivatives of this compound, offering a roadmap for future research and development.

The this compound Scaffold: A Core for Novel Therapeutics

The this compound scaffold combines the distinct electronic influences of two different halogen atoms on the indole core. The bromine at the C6 position and fluorine at the C4 position are both electron-withdrawing, which can significantly alter the electron density of the aromatic system, influencing its reactivity and potential interactions with biological targets.[4] Research on related compounds suggests that halogenation in the C4-C6 region of the indole ring is particularly effective for enhancing certain biological activities, such as antifungal potency.[4]

The combination of bromine and fluorine offers a unique balance of lipophilicity and polarity, critical for properties like membrane permeability and target engagement. This di-halogenated pattern presents a compelling starting point for the design of novel inhibitors, modulators, and therapeutic agents.

Scaffold This compound Bromo C6-Bromo Substituent Scaffold->Bromo Fluoro C4-Fluoro Substituent Scaffold->Fluoro Indole Indole Core (NH group) Scaffold->Indole Prop1 Increases Lipophilicity Bromo->Prop1 Prop2 Enhances van der Waals Interactions Bromo->Prop2 Prop3 Modulates Metabolic Stability Fluoro->Prop3 Prop4 Alters Acidity (pKa) Fluoro->Prop4 Prop5 Hydrogen Bond Donor Indole->Prop5 Prop6 Critical for Kinase & Receptor Binding Indole->Prop6

Caption: Key structural features of the this compound scaffold.

Projected Biological Activities and Mechanistic Insights

Based on extensive studies of analogous halogenated indoles, derivatives of the this compound scaffold are predicted to exhibit significant potential in several key therapeutic areas.

Antimicrobial and Antibiotic Adjuvant Activity

The emergence of drug-resistant pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new antimicrobial agents. Halogenated indoles have shown considerable promise in this area.

  • Direct Antibacterial Action: A fluorinated analogue of a marine bis-indole alkaloid, which contains the 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine core, demonstrated potent antimicrobial activity against both MRSA and MSSA strains.[5][6] This strongly suggests that the 6-bromo-indole moiety is a key pharmacophore for anti-staphylococcal activity.

  • Antibiotic Adjuvant: The same fluorinated 6-bromoindole derivative was found to act synergistically with oxacillin, reducing its minimum inhibitory concentration (MIC) against an MRSA strain by 256-fold.[5][6] This "potentiator" effect, which restores the efficacy of existing antibiotics, is a critical strategy in combating resistance. One mechanism for this potentiation involves the inhibition of bacterial cystathionine-γ-lyase, an enzyme involved in protecting bacteria from oxidative stress.[7]

  • Antifungal Properties: Studies on multi-halogenated indoles have revealed that di-halogenation, particularly in the C4-C6 region, markedly enhances antifungal potency against various Candida species, including drug-resistant strains.[4] These compounds were shown to inhibit hyphal morphogenesis and biofilm formation, key virulence factors for fungal pathogens.[4]

Anticancer Activity

The indole scaffold is present in numerous anticancer agents, and halogenation often enhances cytotoxic potency.

  • Tubulin Polymerization Inhibition: A series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives were designed as tubulin polymerization inhibitors. One promising compound induced G2/M cell-cycle arrest and apoptosis in breast cancer (MCF-7) cells and demonstrated in vivo tumor growth inhibition.[8] This highlights the potential of C6-substituted indoles to disrupt microtubule dynamics, a clinically validated anticancer strategy.

  • Kinase Inhibition: The substitution pattern on the indole ring is critical for activity against protein kinases, which are key regulators of cell growth and proliferation. For cyclin-dependent kinases (CDKs), a bromine substitution at the C6 position of the indole ring was shown to result in a considerable improvement in inhibitory potency.[9]

  • General Cytotoxicity: Various synthetic indole derivatives incorporating halogens have demonstrated cytotoxicity against a range of cancer cell lines. For example, a 6-fluoroindol-4-bromophenyl chalcone-containing compound was the most active agent against the prostate cancer (PC3) cell line in its series.[10] Similarly, indole-linked oxadiazoles containing a 5-bromo-1H-indole group showed potent activity against the MDA-MB-231 breast cancer cell line.[11]

Neuroprotective and Neuromodulatory Activity

Indole derivatives are well-established as neuroprotective and neuromodulatory agents, with potential applications in neurodegenerative diseases like Alzheimer's.[12][13][14]

  • Cholinesterase Inhibition: A key strategy in Alzheimer's therapy is the inhibition of cholinesterases (AChE and BuChE). Fascaplysin, a β-carboline alkaloid containing an indole core, was reported to inhibit AChE.[12] Numerous synthetic indole derivatives have been developed as potent, multi-target inhibitors of both cholinesterases and monoamine oxidases (MAO), enzymes involved in the degradation of neurotransmitters.[15]

  • Amyloid-β Aggregation Inhibition: The aggregation of amyloid-β (Aβ) peptides is a central event in Alzheimer's pathology. Certain indole-based compounds have been shown to prevent Aβ aggregation and protect neurons from Aβ-induced toxicity.[1][12]

  • Antioxidant Properties: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[13][14] The indole nucleus is a promising basis for designing powerful antioxidants and reactive oxygen species (ROS) scavengers that can protect the nervous system.[1][13]

  • Serotonin Receptor Modulation: Halogenation plays a key role in the binding affinity of indole derivatives to serotonin receptors. Bromination at the C6 position of aplysinopsin analogues was found to be important for their selective binding to the 5-HT2C receptor subtype, a target for various neuropsychiatric disorders.[9]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Brominated indoles isolated from marine molluscs have demonstrated significant anti-inflammatory properties.

  • Inhibition of Inflammatory Mediators: Purified mono-brominated indole and isatin compounds showed significant inhibitory activity against the production of nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2) in lipopolysaccharide-stimulated macrophage cells.[16] The position of the bromine atom was found to affect the level of inhibition, with 6-bromoisatin being a more potent inhibitor of NO than 5-bromoisatin or 7-bromoisatin.[16] This underscores the potential of C6-bromo substituted indoles as anti-inflammatory agents.

Structure-Activity Relationship (SAR) Analysis

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. Synthesizing data from various studies on halogenated indoles provides key insights for the rational design of this compound derivatives.

Compound Class Substitution Observed Activity Key SAR Insight Reference(s)
Meridianins C6-BromoPotent CDK1/CDK5 InhibitionA single bromine at C5 or C6 improves potency over di-bromo substitution.[9]
Aplysinopsins C6-BromoSelective 5-HT2C Receptor BindingBromination at C6 is important for both affinity and selectivity.[9]
Isatins C6-BromoPotent NO InhibitionActivity is position-dependent: 6-Br > 5-Br > 7-Br for NO inhibition.[16]
Di-halogenated Indoles C4-Cl, C5-Br or C4,C6-diBrPotent Antifungal (Candida)Di-halogenation in the C4-C6 region establishes an optimal pharmacophore.[4]
Chalcone-Indoles C6-FluoroAnticancer (Prostate)Halogen substitution on both the indole and chalcone moieties influences potency.[10]
Bis-Indoles C6-Bromo (in parent)Antibacterial (MRSA), Antibiotic AdjuvantThe 6-bromo-indole core is a key feature for anti-MRSA activity.[5][6]

Key Takeaways from SAR:

  • C6-Position is Critical: Substitution at the C6 position with a bromine or other groups repeatedly emerges as a critical determinant for potent biological activity, including kinase inhibition, serotonin receptor binding, and anti-inflammatory effects.[9][16]

  • C4-Position Contributes: Halogenation at the C4 position, often in combination with another halogen at C5 or C6, creates a highly effective pharmacophore for antifungal activity.[4]

  • Synergy of Halogens: The combination of halogens can lead to synergistic effects. The electronic properties of fluorine combined with the steric and lipophilic contributions of bromine in the 6-bromo-4-fluoro scaffold could yield derivatives with unique and potent activities.

Experimental Workflows for Screening and Validation

To translate the potential of the this compound scaffold into tangible therapeutic leads, a systematic screening and validation process is essential. The following protocols represent standard, self-validating methodologies for assessing the primary biological activities discussed.

cluster_0 Discovery & Screening Cascade Lib Synthesize Library of This compound Derivatives PriScreen Primary Screening (High-Throughput) Lib->PriScreen Test for Activity SecScreen Secondary Screening (Dose-Response & Selectivity) PriScreen->SecScreen Active 'Hits' Mech Mechanism of Action (MOA) Studies SecScreen->Mech Confirmed 'Hits' Lead Lead Optimization (ADME/Tox) Mech->Lead Validated Leads

Caption: A generalized workflow for drug discovery and development.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol assesses the ability of a compound to reduce the viability of cancer cells.

Causality: The MTT assay measures the metabolic activity of cells. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is catalyzed by mitochondrial dehydrogenases in living cells. A decrease in formazan production is directly proportional to the number of viable cells, thus indicating cytotoxicity or anti-proliferative effects.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism.

Causality: The broth microdilution method exposes a standardized inoculum of bacteria to serial dilutions of an antimicrobial agent. The absence of visible growth (turbidity) after incubation indicates that the compound has inhibited bacterial proliferation at that concentration.

Methodology:

  • Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity. A viability indicator like resazurin can be added to aid visualization.

Protocol 3: In Vitro Enzyme Inhibition Assay (Example: Kinase Inhibition)

This protocol measures the ability of a compound to inhibit the activity of a specific enzyme.

Causality: Many kinases transfer a phosphate group from ATP to a substrate. Kinase activity can be quantified by measuring either the consumption of ATP or the formation of the phosphorylated product. A reduction in signal indicates that the test compound is interfering with the enzyme's catalytic activity.

Methodology:

  • Reagents: Prepare a reaction buffer containing the purified kinase (e.g., CDK1/CycB), its specific substrate (a peptide), and ATP.

  • Compound Incubation: In a 384-well plate, add the test compound at various concentrations. Add the kinase to each well and pre-incubate for 15-30 minutes to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the ATP/substrate mixture.

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add a detection reagent. For example, using the ADP-Glo™ Kinase Assay, the amount of ADP produced is converted into a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control. Determine the IC₅₀ value from the dose-response curve.

cluster_0 Simplified Apoptosis Pathway (Anticancer MOA) Drug 6-Bromo-4-fluoro-indole Derivative (e.g., Tubulin Inhibitor) Tubulin Microtubule Dynamics Drug->Tubulin Inhibits Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Disruption leads to Caspase Caspase Activation Arrest->Caspase Triggers Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Executes

Caption: Potential mechanism of action for an anticancer indole derivative.

Conclusion and Future Directions

The this compound scaffold represents a highly promising, yet underexplored, core for the development of novel therapeutic agents. By synthesizing extensive structure-activity relationship data from related halogenated indoles, we can confidently project its potential in critical areas including antimicrobial resistance, oncology, neurodegenerative disorders, and inflammatory diseases. The specific combination of bromine at C6 and fluorine at C4 provides a unique electronic and steric profile that warrants systematic investigation.

Future research should focus on the following pillars:

  • Combinatorial Synthesis: The creation of a diverse library of this compound derivatives with various substitutions at the N1, C2, C3, and C7 positions is paramount to fully explore the chemical space and identify lead compounds.

  • Phenotypic Screening: Unbiased screening of this library against a broad panel of cancer cell lines, pathogenic bacteria and fungi, and neuronal cell models will help identify the most potent and promising activities.

  • Target-Based Validation: For active compounds, subsequent studies should focus on identifying the specific molecular targets and elucidating the mechanism of action using the biochemical and cellular assays outlined in this guide.

  • In Vivo Efficacy and Safety: Promising lead candidates must be advanced into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

By leveraging the principles of medicinal chemistry and a structured, evidence-based approach to screening, derivatives of this compound have the potential to become next-generation therapeutics that address significant unmet medical needs.

References

commercial suppliers of 6-Bromo-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Commercial Sourcing of 6-Bromo-4-fluoro-1H-indole for Advanced Research and Drug Development

Abstract

This compound is a critical heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of bioactive molecules. The strategic placement of bromine and fluorine atoms on the indole scaffold imparts unique physicochemical properties that are highly sought after in the development of targeted therapeutics. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the commercial landscape for this vital compound. It delves into the significance of its chemical structure, outlines a systematic approach to supplier evaluation, and offers a comparative analysis of prominent commercial sources. The objective is to empower scientific teams to make informed procurement decisions that uphold the integrity and success of their research and development programs.

The Strategic Importance of this compound in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] The value of this compound (CAS No. 885520-59-2) lies in the specific substitution pattern on this core structure.[2][3]

  • Fluorine's Role: The fluorine atom at the 4-position is a bioisostere for a hydrogen atom but offers significant advantages. Its high electronegativity can modulate the acidity of the indole N-H group, influence molecular conformation, and enhance binding affinity to target proteins. Furthermore, the introduction of fluorine often improves metabolic stability by blocking sites of oxidative metabolism, a crucial factor in drug design.[4]

  • Bromine's Utility: The bromine atom at the 6-position serves as a versatile synthetic handle. It is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of further molecular complexity. This enables the exploration of the chemical space around the indole core, which is essential for optimizing the pharmacological activity of a lead compound.

This specific halogenation pattern makes this compound a cornerstone intermediate in the synthesis of complex heterocyclic structures, particularly in the development of kinase inhibitors and other targeted therapies.[5][6]

A Systematic Protocol for Qualifying Commercial Suppliers

The selection of a raw material supplier is a critical control point in any research or drug development workflow. The quality of the starting material directly impacts the efficiency of the synthesis, the purity of the final compound, and the reproducibility of experimental results. The following protocol outlines a self-validating system for qualifying suppliers of this compound.

Diagram: Supplier Qualification Workflow

Supplier Qualification Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Technical Evaluation cluster_Phase3 Phase 3: Final Selection Start Identify Potential Suppliers CheckAvailability Verify Stock & Lead Times Start->CheckAvailability RequestDocs Request Technical Documents (CoA, SDS) CheckAvailability->RequestDocs ReviewPurity Assess Purity & Analytical Methods RequestDocs->ReviewPurity Documents Received CheckConsistency Evaluate Batch-to-Batch Consistency ReviewPurity->CheckConsistency ComparePricing Compare Pricing & Quantities CheckConsistency->ComparePricing Technical Specs Met ReviewSafety Review Safety & Handling Data (SDS) SelectSupplier Select Primary Supplier ComparePricing->SelectSupplier End Approve Supplier SelectSupplier->End

Caption: A systematic workflow for the qualification and selection of a chemical supplier.

Step-by-Step Methodology
  • Initial Supplier Identification: Compile a list of potential suppliers from chemical marketplaces and databases such as Sigma-Aldrich, ChemicalBook, and PubChem.[3][7][8]

  • Verification of Availability and Lead Times: Contact the shortlisted suppliers to confirm the availability of this compound and inquire about typical lead times for various quantities. This initial step is crucial for project planning.

  • Request for Technical Documentation: Obtain a representative Certificate of Analysis (CoA) and the Safety Data Sheet (SDS) for the compound. The CoA is the most critical document for technical evaluation.

  • Technical Evaluation of the Certificate of Analysis (CoA):

    • Purity Assessment: The purity should be determined by a quantitative method, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A minimum purity of ≥97% is generally acceptable for early-stage research, with ≥98% being preferable.[2][7]

    • Identity Confirmation: The CoA should confirm the identity of the compound using methods such as ¹H NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry (MS). The spectral data should be consistent with the structure of this compound.

    • Residual Solvents and Water Content: For later-stage development, information on residual solvents and water content (determined by Karl Fischer titration) becomes critical as these can interfere with subsequent reactions.

  • Review of Safety Data Sheet (SDS): The SDS provides essential information on handling, storage, and potential hazards. For this compound, typical hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][7] Recommended storage conditions are typically under an inert atmosphere at 2-8°C.[3][7]

  • Comparative Analysis and Selection: Summarize the findings in a comparison table (see Table 1). Weigh the technical specifications, pricing, and lead times to select a primary supplier. It is also prudent to identify a qualified secondary supplier to mitigate supply chain risks.

Overview of Commercial Suppliers

The following table provides a comparative overview of several commercial suppliers offering this compound. This information is based on publicly available data and is intended for illustrative purposes. Researchers should always obtain lot-specific documentation before purchase.

Table 1: Comparison of Commercial Suppliers for this compound

SupplierCAS NumberMolecular FormulaPurity SpecificationAnalytical Data AvailabilityNotes
Sigma-Aldrich 885520-59-2C₈H₅BrFNTypically ≥98% (varies by partner)[7]Distributes for partners like Ambeed, Inc. and BLD Pharmatech.[7][8] CoA and SDS are readily available on their website.A major distributor with a robust supply chain, often sourcing from other primary manufacturers.
ChemScene 885520-59-2C₈H₅BrFN≥97%[2]Provides general specifications online; lot-specific CoA available upon request.Offers a range of building blocks for drug discovery and provides custom synthesis services.[2]
BLD Pharm 885520-59-2C₈H₅BrFNNot explicitly stated, but documentation (NMR, HPLC, LC-MS) is available.[9]Provides access to analytical data like NMR, HPLC, and LC-MS for their products.[9]A direct manufacturer and supplier with a focus on research chemicals.
ChemicalBook 885520-59-2C₈H₅BrFNOften listed as 99%.[8]Acts as a directory, connecting buyers with various manufacturers, primarily in Asia.[8] Provides access to some spectral data.[10]A useful platform for sourcing from multiple manufacturers, but requires careful vetting of the actual supplier.
Amerigo Scientific 885520-59-2C₈H₅BrFNNot explicitly stated.Provides basic properties online; further details available upon request.A distributor serving the life sciences sector.[5]

Understanding the Synthesis and its Implications on Quality

A brief understanding of the synthetic route can provide insights into potential impurities. One common method for synthesizing substituted indoles is the Leimgruber-Batcho indole synthesis.[6] A synthesis described for this compound involves the reaction of 4-bromo-2-fluoro-6-nitrotoluene with N,N-dimethylformamide diisopropyl acetal, followed by reductive cyclization using iron powder.[8]

Diagram: Potential Impurity Sources

Synthesis and Impurities cluster_Synthesis Synthetic Pathway cluster_Impurities Potential Impurities StartMat 4-bromo-2-fluoro-6-nitrotoluene Intermediate Enamine Intermediate StartMat->Intermediate Impurity1 Unreacted Starting Material StartMat->Impurity1 carry-over Reduction Reductive Cyclization (Fe/AcOH) Intermediate->Reduction Product This compound Reduction->Product Impurity2 Incomplete Cyclization Byproducts Reduction->Impurity2 side-reaction Impurity3 Positional Isomers Product->Impurity3 potential isomer

Caption: Simplified synthetic pathway and potential sources of process-related impurities.

Causality of Quality Control:

  • Starting Material Impurities: Any impurities in the 4-bromo-2-fluoro-6-nitrotoluene starting material could carry through the synthesis.

  • Incomplete Reaction: An incomplete reductive cyclization could leave unreacted intermediates in the final product.

  • Positional Isomers: Depending on the synthetic strategy, there is a potential for the formation of other bromo-fluoro-indole isomers.

This is why analytical methods like HPLC are essential for quantifying the main product and separating it from these potential impurities. ¹H NMR is critical for confirming the correct substitution pattern and ensuring the absence of isomeric impurities.

Conclusion

The procurement of high-purity this compound is a foundational step for any research program that relies on this versatile building block. By implementing a systematic supplier qualification protocol that emphasizes the critical evaluation of analytical documentation, researchers can ensure the quality and consistency of their starting materials. This diligence mitigates risks associated with poor-quality reagents, such as failed reactions, difficult purifications, and irreproducible biological data. The suppliers listed in this guide represent a starting point for sourcing, but a thorough, independent evaluation remains the responsibility of the end-user to guarantee the integrity of their scientific endeavors.

References

solubility of 6-Bromo-4-fluoro-1H-indole in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide Solubility Profile of 6-Bromo-4-fluoro-1H-indole in Organic Solvents: A Guide for Drug Discovery Professionals

Introduction

This compound is a halogenated indole derivative of significant interest in medicinal chemistry and drug development. As a heterocyclic building block, its unique substitution pattern—featuring both a bromine and a fluorine atom—can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and screening workflows.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data, we will first establish a theoretical framework to predict its solubility based on molecular structure. We will then present a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility, ensuring researchers can generate reliable and reproducible data.

Theoretical Solubility Analysis: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2][3][4][5][6] It posits that a solute will dissolve best in a solvent that shares similar intermolecular forces. The structure of this compound presents several key features that dictate these interactions:

  • Hydrogen Bonding: The presence of the indole N-H group makes the molecule a hydrogen bond donor.[7] This is a strong, directional interaction that favors solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are effective hydrogen bond acceptors (e.g., DMSO, THF).

  • Polarity and Dipole Moment: The electronegative fluorine and bromine atoms, along with the nitrogen atom, create significant bond dipoles. This results in an overall molecular dipole moment, suggesting an affinity for polar solvents.

  • Van der Waals Forces: The bicyclic aromatic core is relatively large and capable of London dispersion forces, allowing for some solubility in less polar or nonpolar solvents, particularly those with aromatic character (e.g., Toluene) that can engage in π-π stacking.

  • Lipophilicity: The computed XLogP3 value of 2.8 indicates a moderate degree of lipophilicity, suggesting a balance between aqueous and organic phase preference.[8]

Based on this analysis, we can predict a qualitative solubility profile across a spectrum of common laboratory solvents.

Table 1: Predicted Qualitative Solubility of this compound
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions with the solvent's -OH and the indole's N-H groups.
Polar Aprotic DMSO, DMF, Acetonitrile, THFHigh to ModerateStrong dipole-dipole interactions and hydrogen bond acceptance by the solvent.
Nonpolar Aromatic Toluene, BenzeneModerate to LowFavorable π-π stacking interactions can overcome the polarity mismatch to some extent.
Chlorinated Dichloromethane (DCM), ChloroformModerateGood balance of polarity and ability to interact with the halogenated solute.
Nonpolar Aliphatic Hexane, HeptaneVery LowDominated by weak London dispersion forces; significant mismatch in polarity.[2]
Ethers Diethyl EtherLowLower polarity and weaker hydrogen bond accepting capability compared to THF.

Logical Framework for Solubility

The interplay between solute and solvent properties determines the final solubility outcome. This relationship can be visualized as a logical flow.

cluster_solute Solute: this compound cluster_solvent Solvent solute_props Physicochemical Properties solute_h_bond H-Bond Donor (N-H) solute_props->solute_h_bond solute_polar Polar (C-F, C-Br, C-N bonds) solute_props->solute_polar solute_nonpolar Nonpolar (Aromatic Rings) solute_props->solute_nonpolar interaction Solute-Solvent Interaction Strength solute_h_bond->interaction Matches H-Bonding? solute_polar->interaction Matches Polarity? solute_nonpolar->interaction Matches Polarity? solvent_props Physicochemical Properties solvent_h_bond H-Bond Acceptor/Donor? solvent_h_bond->interaction solvent_polar Polar or Nonpolar? solvent_polar->interaction outcome Solubility Outcome interaction->outcome Strong vs. Weak high_sol High Solubility (e.g., in DMSO, Methanol) outcome->high_sol Strong Interaction ('Like Dissolves Like') low_sol Low Solubility (e.g., in Hexane) outcome->low_sol Weak Interaction (Mismatch) cluster_prep Part A: Preparation & Equilibration cluster_quant Part B: Sampling & Quantification A1 1. Weigh Excess Solid Compound A2 2. Add Precise Volume of Solvent A1->A2 A3 3. Seal Vial A2->A3 A4 4. Equilibrate on Shaker (25°C, 24-48h) A3->A4 B1 5. Settle Solids A4->B1 Equilibrium Reached B2 6. Withdraw Supernatant B1->B2 B3 7. Filter (0.22 µm) B2->B3 B4 8. Dilute Sample B3->B4 B5 9. HPLC Analysis B4->B5 B6 10. Calculate Result B5->B6

References

The Leimgruber-Batcho Synthesis: A Technical Guide to Substituted Indoles for the Modern Chemist

Author: BenchChem Technical Support Team. Date: December 2025

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural heart of numerous pharmaceuticals, natural products, and agrochemicals. Its synthesis has therefore been a subject of intense research for over a century. Among the most robust and versatile methods, the Leimgruber-Batcho indole synthesis stands out for its efficiency, mild conditions, and broad applicability, making it a favored strategy in both academic and industrial laboratories.[1][2] This guide provides an in-depth exploration of this powerful reaction, from its core principles and mechanistic intricacies to field-proven protocols and modern advancements, tailored for researchers, scientists, and drug development professionals.

Strategic Overview: Why Choose Leimgruber-Batcho?

First disclosed in the 1970s, the Leimgruber-Batcho synthesis offers a compelling alternative to classic methods like the Fischer indole synthesis.[3] Its primary strategic advantage lies in the use of readily available and often commercially accessible ortho-nitrotoluenes as starting materials.[1] The synthesis proceeds in two distinct, high-yielding stages:

  • Enamine Formation: Condensation of an o-nitrotoluene with a formamide acetal to form a β-amino-o-nitrostyrene (an enamine).

  • Reductive Cyclization: Reduction of the nitro group followed by intramolecular cyclization and elimination to furnish the indole ring.

This approach provides direct access to indoles that are unsubstituted at the C2 and C3 positions, a crucial feature for further functionalization.[3] Furthermore, the reaction conditions are generally mild, allowing for the preservation of a wide array of functional groups.[3]

The Overall Transformation

The logical flow of the synthesis provides a reliable pathway to the indole core, as illustrated below.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product o_nitrotoluene o-Nitrotoluene Derivative enamine β-Amino-o-nitrostyrene (Enamine) o_nitrotoluene->enamine:w Step 1: Condensation formamide_acetal Formamide Acetal (e.g., DMF-DMA) formamide_acetal:e->enamine indole Substituted Indole enamine->indole:w Step 2: Reductive Cyclization reductant Reducing Agent (e.g., Raney Ni, Pd/C) reductant:e->enamine

Caption: High-level workflow of the Leimgruber-Batcho indole synthesis.

The Core Mechanism: A Step-by-Step Analysis

A deep understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adapting the synthesis to new substrates. The process can be dissected into two primary phases.

Phase 1: Enamine Synthesis

The formation of the pivotal enamine intermediate is initiated by the reaction between the o-nitrotoluene and, most commonly, N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Activation and Deprotonation: Heating DMF-DMA generates a highly electrophilic iminium ion and a methoxide anion.[4] The electron-withdrawing nitro group on the o-nitrotoluene enhances the acidity of the benzylic methyl protons, allowing the methoxide to act as a base, deprotonating the methyl group to form a resonance-stabilized carbanion.[5]

  • Condensation: The resulting nucleophilic carbanion attacks the iminium ion.

  • Elimination: Subsequent elimination of methanol yields the final trans-β-dimethylamino-2-nitrostyrene. This intermediate is typically a highly colored (often deep red) crystalline solid, a result of the extended push-pull π-system.[1]

The Role of Pyrrolidine: In many procedures, pyrrolidine is added as a co-reagent. It reacts with DMF-DMA to displace dimethylamine, forming the more reactive N,N-dimethylaminopyrrolidinomethane.[1] This significantly accelerates the rate of enamine formation, particularly for less activated o-nitrotoluenes bearing electron-donating groups.[3]

Phase 2: Reductive Cyclization

This phase is the heart of the indole formation. The nitro group of the enamine is reduced to an amine, which rapidly undergoes an intramolecular cyclization.

  • Nitro Group Reduction: The nitro group is reduced to an amino group (-NH₂) using one of several methods (discussed in Section 4). This generates a transient amino-enamine.

  • Intramolecular Cyclization: The newly formed aniline nitrogen, being nucleophilic, attacks the enamine's β-carbon in an intramolecular fashion. This step is often facilitated by protonation of the enamine nitrogen under the reaction conditions, forming an iminium ion which is more electrophilic.[6]

  • Elimination & Aromatization: The resulting 2-aminoindoline intermediate is unstable and readily eliminates the secondary amine (e.g., dimethylamine or pyrrolidine) to restore aromaticity, yielding the final indole product.[4]

G cluster_phase1 Phase 1: Enamine Formation cluster_phase2 Phase 2: Reductive Cyclization A o-Nitrotoluene + DMF-DMA (Pyrrolidine optional) B Deprotonation Benzylic carbanion attacks electrophilic iminium species A->B Heat C Enamine Intermediate trans-β-Dialkylamino- 2-nitrostyrene B->C Elimination of MeOH D Nitro Reduction NO₂ → NH₂ C:f0->D:f0 Reducing Agent E Intramolecular Cyclization Aniline attacks enamine β-carbon D->E Spontaneous F Elimination & Aromatization Loss of R₂NH E->F G Final Product Substituted Indole F->G

Caption: Mechanistic pathway of the Leimgruber-Batcho synthesis.

Substrate Scope, Limitations, and Troubleshooting

The Leimgruber-Batcho synthesis is robust, but like any reaction, it has its limitations and potential pitfalls.

Functional Group Tolerance

The reaction is compatible with a wide range of functional groups, a key reason for its utility in complex molecule synthesis.

  • Tolerated Groups: Ethers (e.g., benzyloxy), esters, amides, nitriles, and halogens (with careful choice of reducing agent) are generally well-tolerated.

  • Sensitive Groups: Functional groups susceptible to reduction under the cyclization conditions can be problematic. For example, catalytic hydrogenation may reduce other functionalities like alkenes or benzyl ethers.[3] Iron in acetic acid is a harsher condition that may not be suitable for acid-sensitive groups.

Key Limitations
  • Starting Material Accessibility: The primary limitation is the availability of appropriately substituted o-nitrotoluenes.[3] While many are commercially available, complex substitution patterns may require multi-step syntheses.

  • Steric Hindrance: Significant steric bulk near the reacting methyl group or the nitro group can impede both the enamine formation and the subsequent cyclization step.

  • Side Reactions: The formation of 1-hydroxyindoles can occur as a side reaction during catalytic hydrogenation, arising from the cyclization of an intermediate hydroxylamine.[3] Additionally, reduction of the enamine double bond can sometimes be observed.[3]

Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Low Yield in Step 1 (Enamine Formation) Incomplete reaction, especially with electron-rich nitrotoluenes.Add pyrrolidine to accelerate the reaction. Ensure DMF-DMA is fresh and high-purity. Increase reaction time or temperature, monitoring by TLC.[5]
Low Yield in Step 2 (Reductive Cyclization) Inactive catalyst or insufficient reducing agent.Use fresh, active catalyst (e.g., new Raney nickel). Optimize hydrogen pressure or add reductant in portions.[5]
Formation of Side Products Over-reduction or undesired reactivity (e.g., dehalogenation).Choose a milder reducing agent (e.g., SnCl₂, Fe/NH₄Cl). For halogenated substrates, avoid catalytic hydrogenation with Pd/C and consider Zn/AcOH.[7]
Difficult Purification Presence of unreacted starting material or byproducts.For incomplete reduction, optimize reaction conditions. Column chromatography is typically effective for purification.[5]

Experimental Protocols & Data

Adherence to validated protocols is crucial for reproducibility and success. The following section provides a field-proven experimental procedure adapted from Organic Syntheses, a trusted source for reliable methods.

Protocol: Synthesis of 4-Benzyloxyindole

This procedure, originally reported by Batcho and Leimgruber, is a classic example of the synthesis.[8]

Step 1: (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene (Enamine Formation)

  • Setup: To a solution of 6-benzyloxy-2-nitrotoluene (175.4 g, 0.72 mol) in 400 mL of DMF in a flask equipped with a reflux condenser and under a nitrogen atmosphere, add N,N-dimethylformamide dimethyl acetal (102.5 g, 0.84 mol) and pyrrolidine (59.8 g, 0.84 mol).

  • Reaction: Heat the solution at reflux (approx. 110°C) for 3 hours.

  • Workup: Allow the mixture to cool to room temperature. Remove the volatile components using a rotary evaporator.

  • Crystallization: Dissolve the red residue in 200 mL of methylene chloride and 1.6 L of methanol. Concentrate the solution on a steam bath to about 1.4 L and then cool to 5°C.

  • Isolation: Collect the resulting red crystals by filtration, wash with 200 mL of cold methanol, and dry to yield the enamine product (Typical yield: ~95%).[8]

Step 2: 4-Benzyloxyindole (Reductive Cyclization)

  • Setup: To a stirred solution of the enamine (162.2 g, 0.50 mol) in 1 L of THF and 1 L of methanol at 30°C under nitrogen, carefully add 10 mL of a Raney nickel slurry.

  • Reduction: Add 85% hydrazine hydrate (44 mL, ~0.75 mol) dropwise. Caution: Vigorous gas evolution occurs, and the reaction is exothermic. The temperature may rise to ~45-50°C; use a water bath to maintain this temperature range. The deep red color should fade to dark brown.

  • Completion: Add two further aliquots of hydrazine hydrate (44 mL each) after 30 minutes and 1 hour, respectively. Maintain the temperature at 45-50°C for 2 hours after the final addition.

  • Workup: Cool the mixture to room temperature and remove the catalyst by filtration through a bed of Celite. Wash the filter cake with methylene chloride.

  • Isolation: Evaporate the filtrate and dry the residue by co-evaporation with toluene. The crude product can then be purified by chromatography or crystallization to afford 4-benzyloxyindole (Typical yield: ~85-90%).[8]

Comparative Data: Choice of Reducing Agent

The selection of the reducing agent is critical and depends on the substrate's functional groups. The following table summarizes common choices and their typical applications.

Reducing AgentTypical ConditionsAdvantagesDisadvantages & Considerations
Raney Ni / N₂H₄·H₂O THF/MeOH, 45-50°CVery effective, high yields, mild conditions.[8]Raney Ni is pyrophoric and requires careful handling. Hydrazine is toxic.
Pd/C, H₂ EtOAc or THF, RT, 50 psiClean, high-yielding, catalyst is easily removed by filtration.[3]May reduce other functional groups (e.g., benzyl ethers, C=C bonds). Not suitable for halogenated compounds.
Fe / Acetic Acid EtOH/H₂O, RefluxInexpensive and effective.Harsh acidic conditions, workup can be tedious. Not suitable for acid-labile groups.[3]
SnCl₂ / HCl EtOH, RefluxGood for substrates with reducible groups sensitive to catalytic hydrogenation.Stoichiometric amounts of tin salts are produced, requiring extensive workup.[3]
Sodium Dithionite (Na₂S₂O₄) aq. Dioxane, RefluxMild, useful for sensitive substrates.Often gives lower yields compared to other methods.[3]
FeCl₃ / N₂H₄·H₂O Activated Carbon, EtOHHigh yields, avoids pyrophoric catalysts.[9]A newer catalytic system, may require optimization for new substrates.

Modern Variants: Enhancing Efficiency and Sustainability

While the classical Leimgruber-Batcho synthesis is highly effective, modern research has focused on improving its efficiency, safety, and environmental footprint.

Microwave-Assisted Synthesis

The application of microwave irradiation has been shown to dramatically accelerate the enamine formation step.[10] Reactions that take several hours under conventional heating can often be completed in minutes. The addition of Lewis acids, such as CuI, can further catalyze the reaction under microwave conditions, leading to high yields and purities with significantly reduced reaction times.[2] This is particularly advantageous for high-throughput synthesis in drug discovery campaigns.

One-Pot Procedures

To improve process efficiency and minimize waste, one-pot versions of the Leimgruber-Batcho synthesis have been developed.[11][12] In these procedures, the enamine is generated and then, without isolation, the reducing agent is added to the same reaction vessel to effect the reductive cyclization. This approach eliminates an intermediate workup and purification step, saving time, reducing solvent usage, and preventing handling of the potentially unstable enamine intermediate.[12] Recent reports show that these one-pot methods can deliver yields that are significantly higher than the traditional two-step process in a shorter timeframe.[11]

Conclusion and Future Outlook

The Leimgruber-Batcho indole synthesis is a testament to elegant and practical chemical design. Its reliability, mildness, and broad scope have cemented its place as a key tool for the construction of the indole ring system. For professionals in drug development, it offers a predictable and scalable route to complex molecular scaffolds. As the field of chemistry continues to evolve, the principles of this synthesis are being integrated with modern technologies like microwave chemistry and one-pot tandem reactions to create even more powerful and sustainable manufacturing processes. A thorough understanding of its mechanism, scope, and practical nuances empowers the modern scientist to leverage this classic reaction to its fullest potential in the quest for new medicines and materials.

References

A Senior Application Scientist's Guide to the Fischer Indole Synthesis for Preparing Fluoroindoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Fluoroindoles in Modern Chemistry

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceuticals, including the amino acid tryptophan and the neurotransmitter serotonin.[1][2] The strategic incorporation of fluorine into this privileged heterocycle dramatically influences its physicochemical properties. Fluorine's high electronegativity can alter a molecule's acidity, basicity, lipophilicity, and metabolic stability, often enhancing bioavailability and binding affinity to biological targets.[3][4][5][6] Consequently, fluoroindoles are highly sought-after building blocks in drug discovery, finding applications in antiviral, anticancer, and anti-inflammatory agents.[3][7]

Among the myriad methods for indole synthesis, the Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most versatile and widely used reactions.[8][9][10] It provides a direct route to the indole core from readily available arylhydrazines and carbonyl compounds.[11][12] This guide offers an in-depth technical exploration of the Fischer indole synthesis specifically for the preparation of fluoroindoles. We will dissect the reaction mechanism, analyze the critical influence of fluorine substitution, navigate common experimental challenges, and provide actionable protocols for researchers, scientists, and drug development professionals.

The Core Mechanism: A Stepwise Deconstruction

The Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazine and an aldehyde or ketone into a substituted indole through a sequence of carefully orchestrated chemical events.[10] Understanding this mechanism is paramount for troubleshooting and optimizing the synthesis of fluorinated analogues.

The reaction proceeds through several key stages:

  • Hydrazone Formation: The process begins with the acid-catalyzed condensation of a (fluorophenyl)hydrazine with a carbonyl compound to form the corresponding (fluorophenyl)hydrazone. This is a reversible reaction, and the removal of water can drive it to completion.[2][13][14]

  • Tautomerization to Ene-hydrazine: The hydrazone tautomerizes to its more reactive ene-hydrazine isomer.[8][10][15] This step is crucial as it sets the stage for the key bond-forming event.

  • [15][15]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes an irreversible[15][15]-sigmatropic rearrangement, a pericyclic reaction analogous to a Cope rearrangement.[8][11][12] This is the critical C-C bond-forming step, where the N-N bond is cleaved, and a new bond is formed between the ortho-carbon of the aromatic ring and the terminal carbon of the ene system.[2][11]

  • Aromatization and Cyclization: The resulting di-imine intermediate immediately undergoes rearomatization. The newly formed aniline nitrogen then attacks the imine carbon in an intramolecular cyclization to form a five-membered aminoacetal ring.[8][13]

  • Ammonia Elimination: Finally, under the acidic conditions, the aminoacetal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.[8][10]

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_tautomerization Step 2: Tautomerization cluster_rearrangement Step 3: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 4 & 5: Cyclization & Elimination A Fluorophenylhydrazine + Ketone/Aldehyde B Fluorophenylhydrazone A->B +H⁺, -H₂O C Ene-hydrazine B->C Tautomerization D Di-imine Intermediate C->D +H⁺, Rearrangement E Aminoacetal D->E Aromatization & Intramolecular Attack F Fluoroindole E->F +H⁺, -NH₃

Figure 1: Mechanistic pathway of the Fischer indole synthesis.

The Fluorine Factor: Electronic Effects and Regioselectivity

The introduction of a fluorine atom onto the phenylhydrazine ring significantly impacts the reaction's course. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, which deactivates the aromatic ring. This can hinder the crucial[15][15]-sigmatropic rearrangement step, which relies on the nucleophilic character of the ring.[2] In cases of strongly deactivated rings, such as those with multiple electron-withdrawing groups, the reaction may fail entirely.[2][16]

Regioselectivity: When an unsymmetrical ketone is used, two different ene-hydrazine intermediates can form, potentially leading to two regioisomeric indole products.[17] The position of the fluorine atom on the arylhydrazine can influence this selectivity. The electron-withdrawing nature of fluorine can disfavor the[15][15]-sigmatropic rearrangement at the adjacent ortho position, thereby directing the cyclization towards the other, more electron-rich ortho position.[18][19] The choice of acid catalyst and the overall acidity of the medium can also play a critical role in controlling the regiochemical outcome.[17]

Fluorine_Effect cluster_effects Electronic Influence of Fluorine A Fluorophenyl Ring Inductive Strong Inductive Effect (-I) A->Inductive Withdraws electron density via σ-bonds Mesomeric Weak Mesomeric Effect (+M) A->Mesomeric Donates electron density via π-system Reactivity Overall Ring Deactivation Inductive->Reactivity Mesomeric->Reactivity Ortho Altered Ortho Position Nucleophilicity Reactivity->Ortho Influences RegioA Favored Regioisomer Ortho->RegioA Directs Cyclization RegioB Disfavored Regioisomer Ortho->RegioB Hinders Cyclization

Figure 2: Influence of fluorine substitution on reactivity and regioselectivity.

Optimizing the Synthesis: A Guide to Reaction Parameters

Achieving high yields and purity in the Fischer synthesis of fluoroindoles requires careful optimization of several key parameters. The deactivating effect of fluorine often necessitates more forcing conditions than for electron-rich substrates, but harsh conditions can also lead to degradation.[17][18]

Catalyst Selection: The choice of acid catalyst is critical.[10]

  • Brønsted acids like polyphosphoric acid (PPA), sulfuric acid, and p-toluenesulfonic acid are commonly used.[8][17] PPA is particularly effective as it can also serve as the solvent.

  • Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also excellent catalysts.[8][10][12] ZnCl₂ is a frequently used, milder alternative that can sometimes suppress side reactions.[20] The optimal catalyst often needs to be determined empirically for each specific substrate pair.[17]

Reaction Conditions: Elevated temperatures are typically required to drive the reaction forward.[17] However, excessive heat or prolonged reaction times can lead to decomposition and the formation of tarry byproducts.[17][18] Close monitoring of the reaction's progress by Thin Layer Chromatography (TLC) is essential to determine the optimal endpoint.[17]

Modern Enhancements:

  • One-Pot Procedures: For operational simplicity, the synthesis is often performed as a "one-pot" reaction. The arylhydrazine and carbonyl compound are mixed in an acidic medium (e.g., acetic acid or the catalyst itself), forming the hydrazone in situ, which then cyclizes upon heating.[13][21][22]

  • Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of degradation byproducts.[18][20][21]

ParameterCommon Choices & ConsiderationsRationale & Field Insights
Acid Catalyst Brønsted: Polyphosphoric acid (PPA), H₂SO₄, p-TsOH.[8][17] Lewis: ZnCl₂, BF₃·OEt₂, AlCl₃.[8][12]PPA is highly effective but can be difficult to work with. ZnCl₂ is a milder, versatile choice that often minimizes charring. The choice depends on the fluorine substitution pattern and the carbonyl partner's reactivity.
Solvent Acetic Acid, Ethanol, Dioxane, Toluene, or neat (using the acid as solvent, e.g., PPA).[13]Acetic acid is common for the initial hydrazone formation. High-boiling solvents like toluene are used for the cyclization step. Solvent-free conditions with microwave heating are increasingly popular for green chemistry applications.[21]
Temperature 80°C to >150°C.Must be carefully optimized. Too low, and the reaction stalls; too high, and decomposition occurs.[17][20] A systematic temperature screen is recommended for new substrates.
Reaction Time 30 minutes to >24 hours.Highly dependent on substrate reactivity and temperature. Microwave-assisted reactions can be complete in 5-30 minutes.[20][21] Monitor by TLC to avoid product degradation from excessive heating.[17]

Troubleshooting Common Challenges

The synthesis of fluoroindoles via the Fischer method is robust but not without its pitfalls. Low yields and the formation of byproducts are common issues.[17]

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Poor quality of starting materials: Impurities in the fluorophenylhydrazine or carbonyl compound can inhibit the catalyst.[17] 2. Inefficient cyclization: The electron-withdrawing fluorine atom hinders the key rearrangement step.[17] 3. Decomposition: Reaction temperature is too high or reaction time is too long.[17]1. Purify starting materials by recrystallization or distillation. 2. Screen different acid catalysts (e.g., switch from ZnCl₂ to stronger PPA) or increase catalyst loading. Ensure anhydrous conditions.[17] 3. Lower the reaction temperature and carefully monitor by TLC to find the optimal reaction time.[17][18]
Formation of Isomeric Byproducts 1. Use of an unsymmetrical ketone: Two regioisomeric ene-hydrazines can form, leading to two different indole products.[17][18]1. Modify the acid catalyst or reaction conditions to improve regioselectivity.[17] Sometimes a bulkier catalyst can sterically favor one pathway. 2. Purify the final product using column chromatography to isolate the desired isomer.[17]
Tarry Mixture / Multiple Spots on TLC 1. Harsh reaction conditions: Strong acids and high temperatures can cause polymerization or degradation.[18] 2. Air sensitivity: Some intermediates may be sensitive to oxidation.1. Use a milder catalyst (e.g., ZnCl₂) and lower the temperature.[20] 2. Consider microwave-assisted synthesis to reduce thermal degradation.[18] 3. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Protocols: A Practical Workflow

The following protocols provide a generalized, yet detailed, framework for the synthesis and characterization of a fluoroindole.

Protocol 1: One-Pot Synthesis of 6-Fluoro-2-methyl-1H-indole

This protocol is a representative example. Specific quantities and conditions may require optimization.

Reagents & Materials:

  • (4-Fluorophenyl)hydrazine hydrochloride

  • Acetone

  • Zinc Chloride (ZnCl₂), anhydrous

  • Ethanol

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Hydrazone Formation (In Situ): To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add (4-fluorophenyl)hydrazine hydrochloride (1.0 eq), acetone (1.2 eq), and ethanol. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

  • Solvent Exchange: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Cyclization: Add toluene to the flask, followed by anhydrous zinc chloride (1.5 - 2.0 eq). Caution: The addition of the Lewis acid can be exothermic.

  • Heating: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-6 hours. Monitor the disappearance of the hydrazone intermediate and the formation of the indole product by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding water, followed by saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to afford the pure 6-fluoro-2-methyl-1H-indole.

Experimental_Workflow Start 1. Reagent Mixing (Fluorophenyl)hydrazine + Acetone in EtOH Hydrazone 2. In Situ Hydrazone Formation (Stir at RT, 1-2h) Start->Hydrazone SolventEx 3. Solvent Exchange (Remove EtOH, Add Toluene) Hydrazone->SolventEx Catalyst 4. Add Catalyst (Anhydrous ZnCl₂) SolventEx->Catalyst Reflux 5. Cyclization (Heat to Reflux, 2-6h) Catalyst->Reflux Workup 6. Quench & Extract (H₂O, NaHCO₃, EtOAc) Reflux->Workup Purify 7. Dry & Purify (MgSO₄, Column Chromatography) Workup->Purify Product 8. Pure Fluoroindole (Characterize) Purify->Product

Figure 3: General experimental workflow for fluoroindole synthesis.
Protocol 2: Spectroscopic Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized fluoroindole.

  • NMR Spectroscopy:

    • Sample Prep: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[23]

    • Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.[23]

  • Infrared (IR) Spectroscopy:

    • Sample Prep: Place a small amount of the solid sample on the diamond crystal of an ATR-FTIR spectrometer.[23]

    • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Look for the characteristic N-H stretch (~3400 cm⁻¹) and C-F stretch (~1100-1250 cm⁻¹).

  • Mass Spectrometry (MS):

    • Sample Prep: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Acquisition: Obtain a high-resolution mass spectrum (HRMS) using an ESI-TOF or similar instrument to confirm the exact mass and molecular formula.[23]

Data Presentation: Representative Spectroscopic Data

The following table summarizes ¹H NMR data for two common fluoro-2-methyl-1H-indole isomers, providing a valuable reference for structural confirmation.[23]

CompoundSolventChemical Shift (δ) ppm
5-Fluoro-2-methyl-1H-indole CDCl₃7.89 (s, 1H, NH), 7.27–7.25 (m, 1H, Ar-H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H, Ar-H), 7.03 (s, 1H, H3), 6.95 (td, J = 9.0, 2.5 Hz, 1H, Ar-H), 2.31 (d, J = 0.6 Hz, 3H, CH₃)
6-Fluoro-2-methyl-1H-indole CDCl₃7.88 (s, 1H, NH), 7.49 (dd, J = 8.6, 5.4 Hz, 1H, Ar-H), 7.04 (dd, J = 9.7, 2.2 Hz, 1H, Ar-H), 6.96 (s, 1H, H3), 6.91 (td, J = 9.6, 2.2 Hz, 1H, Ar-H), 2.34 (s, 3H, CH₃)

Data sourced from BenchChem.[23]

Conclusion and Future Outlook

The Fischer indole synthesis is a time-honored, powerful tool for constructing the indole nucleus. While the preparation of fluoroindoles presents unique challenges due to the electronic properties of fluorine, these can be overcome through a rational understanding of the mechanism and careful optimization of reaction conditions. By judiciously selecting catalysts, controlling temperature, and leveraging modern techniques like microwave synthesis, researchers can efficiently access these valuable fluorinated building blocks. The continued evolution of this classic reaction, including the development of milder, palladium-catalyzed variations and enantioselective catalytic versions, ensures that the Fischer indole synthesis will remain an indispensable strategy in the arsenal of medicinal and synthetic chemists for years to come.[8][24][25]

References

Introduction: The Strategic Importance of 6-Bromo-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 6-Bromo-4-fluoro-1H-indole

In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic scaffolds serve as pivotal starting points for molecular diversification. Among these, this compound[1][2] has emerged as a particularly valuable building block. Its structure combines the biologically significant indole core, a bioisostere of indazole known for its role in anticancer agents[3], with two distinct halogen atoms. The C-Br bond at the 6-position presents a versatile and highly reactive handle for a multitude of transformations, primarily metal-catalyzed cross-coupling reactions. The 4-fluoro substituent, through its strong electron-withdrawing inductive effect, modulates the electronic properties of the benzene portion of the indole, influencing the reactivity of the C-Br bond and providing a potential site for metabolic blocking or enhanced binding interactions in drug candidates.

This guide provides an in-depth analysis of the reactivity of the C-Br bond in this scaffold. We will explore the principal reaction classes, delve into the mechanistic underpinnings that govern these transformations, and provide field-proven protocols for researchers engaged in drug development and synthetic chemistry. The focus is not merely on procedural steps but on the causality behind experimental choices, empowering scientists to troubleshoot and optimize these critical reactions.

The Electronic Landscape: Factors Governing C-Br Bond Reactivity

The chemical behavior of the C-Br bond in this compound is a consequence of a delicate interplay of electronic and steric factors:

  • Indole Ring System: The indole nucleus is an electron-rich aromatic system. While its primary reactivity is towards electrophilic substitution, typically at the C3 position[4][5], its overall electron-donating character influences the attached benzene ring.

  • Inductive Effects of Halogens: Both fluorine and bromine are more electronegative than carbon, exerting a net electron-withdrawing effect through the sigma framework (inductive effect). Fluorine's effect is significantly stronger. This withdrawal of electron density makes the aryl ring more electron-poor, which is a critical factor in the rate-determining oxidative addition step of many palladium-catalyzed reactions.

  • N-H Acidity: The indole N-H proton is weakly acidic and can be deprotonated by strong bases. This has two major implications:

    • In reactions employing strong bases (e.g., organolithiums, certain Buchwald-Hartwig conditions), the N-H will react first, necessitating the use of excess base or an N-protection strategy.

    • The nitrogen lone pair can coordinate to metal catalysts, potentially influencing catalytic activity.

The primary focus of this guide is on reactions that directly functionalize the C6 position via cleavage of the C-Br bond. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Diversification

Palladium-catalyzed reactions provide a mild and efficient means to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the C6 position. The general mechanism for these reactions follows a well-established catalytic cycle.

Palladium_Cross_Coupling_Cycle cluster_cycle Pd0 Pd(0)L₂ Catalyst OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate (Ar-Pd(II)-R)L₂ OxAdd->Transmetal Transmetalation Transmetal:s->Pd0:n Product Coupled Product (Ar-R) Transmetal->Product Reductive Elimination Catalyst_Regen Regenerated Pd(0)L₂ ArBr Ar-Br (this compound) ArBr->OxAdd NuM Nucleophile (R-M) NuM->Transmetal Elim Reductive Elimination

Figure 1: Generalized catalytic cycle for Palladium cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for forming biaryl structures by coupling an aryl halide with an organoboron reagent. The low toxicity and high stability of boronic acids make this a preferred method in pharmaceutical development.[6]

Causality and Optimization:

  • Catalyst: Palladium complexes bearing phosphine ligands are standard. Pd(dppf)Cl₂ is a robust and common choice for bromoindoles as it balances reactivity and stability.[7]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex which facilitates transmetalation.[6] K₂CO₃ or K₃PO₄ are frequently used. K₃PO₄ is a stronger base and can be more effective for challenging couplings.[8]

  • Solvent: A mixed solvent system, typically an organic solvent like 1,4-dioxane, DME, or toluene with water, is necessary to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[8]

ParameterTypical Conditions for this compound
Aryl Halide This compound (1.0 equiv)
Boronic Acid Aryl- or Heteroarylboronic Acid (1.2–1.5 equiv)
Catalyst Pd(dppf)Cl₂ (3–5 mol%) or Pd(OAc)₂/Ligand
Base K₂CO₃ or K₃PO₄ (2.0–3.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O
Temperature 80–110 °C

Generalized Protocol for Suzuki-Miyaura Coupling [8]

  • To a dry Schlenk tube or round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as oxygen can deactivate the Pd(0) catalyst.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe to achieve a final substrate concentration of 0.1–0.2 M.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90 °C) using an oil bath.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing aryl amines from aryl halides.[9] This transformation is invaluable in drug discovery, where the aryl amine motif is ubiquitous.

Causality and Optimization:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich monophosphine ligands (e.g., tBuXPhos, BrettPhos) are often superior as they promote the rate-limiting reductive elimination step and prevent catalyst decomposition.[10][11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOt-Bu) is very effective but is incompatible with base-sensitive functional groups.[10] Weaker bases like K₃PO₄ or Cs₂CO₃ can be used with more advanced catalyst systems.

  • N-H Protection: The indole N-H can compete with the amine coupling partner. For primary amines, selective mono-arylation can be challenging. N-protection of the indole (e.g., with a Boc or SEM group) can prevent this side reaction and improve yields, although it adds synthetic steps.

ParameterTypical Conditions for this compound
Aryl Halide This compound (1.0 equiv)
Amine Primary or Secondary Amine (1.1–1.5 equiv)
Catalyst Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂ (2–4 mol%)
Ligand Biarylphosphine Ligand (e.g., XPhos, RuPhos) (2–8 mol%)
Base NaOt-Bu or K₃PO₄ (1.5–2.5 equiv)
Solvent Toluene or 1,4-Dioxane (anhydrous)
Temperature 80–120 °C

Generalized Protocol for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv), the phosphine ligand (0.02 equiv), and the base (e.g., NaOt-Bu, 1.5 equiv) to a dry reaction vessel.

  • Add the anhydrous solvent (e.g., toluene) and stir for 5 minutes.

  • Add the this compound (1.0 equiv) and the amine (1.2 equiv).

  • Seal the vessel and heat to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[12] This reaction is fundamental for creating rigid linkers in molecules and for accessing further functionalization of the alkyne.

Causality and Optimization:

  • Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium component undergoes the standard oxidative addition/reductive elimination cycle, while the copper co-catalyst reacts with the alkyne to form a more reactive copper(I) acetylide, which then participates in the transmetalation step.[12]

  • Copper-Free Conditions: A significant advancement is the development of copper-free Sonogashira couplings. These are advantageous as copper can promote the undesirable homocoupling of the alkyne (Glaser coupling). These systems often rely on highly active palladium catalysts and specific bases.[13][14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves to deprotonate the terminal alkyne and to scavenge the HBr formed during the reaction.

ParameterTypical Conditions for this compound
Aryl Halide This compound (1.0 equiv)
Alkyne Terminal Alkyne (1.2–2.0 equiv)
Pd Catalyst Pd(PPh₃)₂Cl₂ (2–5 mol%) or Pd(PPh₃)₄
Cu Co-catalyst CuI (1–10 mol%) (for classic conditions)
Base Et₃N or DIPA
Solvent THF or DMF (anhydrous, degassed)
Temperature Room Temperature to 80 °C

Generalized Protocol for Sonogashira Coupling [13][15]

  • To a dry, inerted reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), and the copper co-catalyst (e.g., CuI, 0.05 equiv).

  • Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion as monitored by TLC.

  • Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography.

Part 2: Alternative Activation Pathways: Metallation Reactions

While palladium catalysis is dominant, forming an organometallic species from the C-Br bond offers a complementary strategy, turning the electrophilic carbon into a potent nucleophile.

Reaction_Choice_Workflow start Desired Bond at C6? d_bond_type Bond Type start->d_bond_type d_reagent_type Reagent Type d_bond_type->d_reagent_type C-C (sp², sp³) o_sonogashira Sonogashira Coupling d_bond_type->o_sonogashira C-C (sp) o_buchwald Buchwald-Hartwig Amination d_bond_type->o_buchwald C-N o_suzuki Suzuki Coupling d_reagent_type->o_suzuki Organoboron o_stille Stille Coupling d_reagent_type->o_stille Organotin o_grignard Grignard / Lithiation + Electrophile d_reagent_type->o_grignard Organomagnesium or Organolithium

Figure 2: Decision workflow for functionalizing the C-Br bond.

Grignard Reagent Formation

The formation of a Grignard reagent via the insertion of magnesium into the C-Br bond is a classic organometallic transformation.[16]

Causality and Critical Limitations:

  • Acidic N-H Proton: The primary obstacle is the indole N-H. Grignard reagents are powerful bases and will be instantly quenched by this acidic proton.[17] Therefore, N-protection is mandatory before attempting Grignard formation. Common protecting groups include Boc, SEM, or a simple benzyl group.

  • C-F Bond Inertness: The C-F bond is significantly stronger and less reactive than the C-Br bond, so selective magnesium insertion at the C-Br position is expected and observed in similar systems.[18]

  • Initiation: Like many Grignard reactions, initiation can be challenging. The use of highly activated Rieke magnesium or a small amount of an initiator like iodine or 1,2-dibromoethane is often required.

Generalized Protocol for Grignard Formation (on N-Protected Substrate)

  • Dry all glassware thoroughly in an oven and assemble under an inert atmosphere.

  • To a flask containing magnesium turnings (1.5 equiv), add a small crystal of iodine.

  • Add a portion of a solution of N-protected this compound (1.0 equiv) in anhydrous THF.

  • Gently heat the mixture until the iodine color disappears and bubbling indicates reaction initiation.

  • Add the remaining substrate solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at reflux for 1-2 hours to ensure complete formation.

  • The resulting Grignard reagent can be used immediately by cooling and adding the desired electrophile (e.g., CO₂, aldehydes, ketones).

Halogen-Metal Exchange (Lithiation)

Direct lithiation using an organolithium reagent like n-BuLi or t-BuLi is an alternative to Grignard formation.

Causality and Selectivity:

  • N-H Deprotonation: Similar to the Grignard reaction, the N-H proton will be deprotonated first. Two equivalents of the organolithium reagent are required: the first to deprotonate the nitrogen and the second to perform the halogen-metal exchange.

  • Temperature: These exchange reactions are extremely fast and must be carried out at low temperatures (typically -78 °C) to prevent side reactions, such as attack on the solvent.

Part 3: Assessing the Unlikely Pathway: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, followed by the expulsion of a leaving group.[19] While a substitution reaction, its mechanism is fundamentally different from the metal-catalyzed pathways.

Feasibility Analysis:

  • Activation Requirement: SNAr requires the aromatic ring to be highly electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to the leaving group.[20]

  • Role of Fluorine: In our substrate, the 4-fluoro group is an EWG, but it is meta to the C-Br bond, a position that offers minimal stabilization to the negatively charged Meisenheimer intermediate formed during the reaction.[20] Therefore, the fluorine atom provides insufficient activation for SNAr at the C6 position.

  • Leaving Group Aptitude: A counterintuitive aspect of SNAr is the leaving group trend: F > Cl > Br > I. The rate-determining step is the initial attack of the nucleophile, which is accelerated by a more electronegative halogen that makes the carbon center more electrophilic.[21][22] The C-Br bond is a relatively poor leaving group in this context compared to a C-F bond.

Summary and Outlook

The C-Br bond in this compound is a robust and reliable handle for a wide array of chemical transformations, dominated by palladium-catalyzed cross-coupling reactions. The Suzuki, Buchwald-Hartwig, and Sonogashira reactions provide efficient and modular access to C-C and C-N linked analogues, making this scaffold exceptionally useful for building libraries of potential drug candidates. While metallation via Grignard or lithiation routes offers a complementary nucleophilic approach, it is critically dependent on N-protection due to the acidic indole proton. Understanding the electronic factors, particularly the role of the 4-fluoro substituent and the N-H group, is paramount for selecting the appropriate reaction conditions and achieving successful outcomes. This guide serves as a foundational resource for scientists looking to harness the full synthetic potential of this versatile chemical building block.

References

Methodological & Application

Synthesis of 6-Bromo-4-fluoro-1H-indole: A Detailed Experimental Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Substituted Indoles in Modern Drug Discovery

The indole scaffold is a privileged heterocyclic motif, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity. Among the vast array of indole derivatives, halogenated indoles, such as 6-Bromo-4-fluoro-1H-indole, have garnered significant attention in medicinal chemistry. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] this compound, in particular, serves as a crucial building block in the synthesis of a variety of bioactive molecules, including inhibitors of protein kinases (PI3 kinase) and other therapeutic targets.[4]

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound, primarily focusing on the robust and high-yielding Leimgruber-Batcho indole synthesis.[4][5] This method offers several advantages over classical approaches like the Fischer indole synthesis, including milder reaction conditions and greater control over regioselectivity, making it highly suitable for the preparation of specifically substituted indoles.[4][6]

Synthetic Strategy: The Leimgruber-Batcho Approach

The Leimgruber-Batcho synthesis is a two-stage process that begins with the formation of an enamine from an appropriately substituted o-nitrotoluene, followed by a reductive cyclization to construct the indole ring.[6] This method is particularly effective for producing indoles with substituents at the 4, 5, 6, and 7 positions without the complication of isomeric mixtures.[5]

Overall Reaction Scheme:

Leimgruber-Batcho Synthesis A 2-Methyl-3-bromo-5-fluoronitrobenzene C Intermediate Enamine (2-nitro-4-bromo-6-fluoro-β- tetrahydropyrrole phenyl ethylene) A->C Step 1: Enamine Formation B DMF-DMA, Pyrrolidine, DMF E This compound C->E Step 2: Reductive Cyclization D Reductive Cyclization (Raney Ni, Hydrazine hydrate, THF/Methanol)

Caption: Workflow of the Leimgruber-Batcho synthesis for this compound.

Detailed Experimental Protocol

This protocol is designed for execution by trained laboratory personnel familiar with standard organic synthesis techniques. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Part 1: Synthesis of the Enamine Intermediate (2-nitro-4-bromo-6-fluoro-β-tetrahydropyrrole phenyl ethylene)

Rationale: This initial step activates the methyl group of the starting o-nitrotoluene. The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine forms a highly conjugated enamine.[6][7] This intermediate is a stable, often crystalline solid, which facilitates its purification before the subsequent reduction step. The extended conjugation of the enamine, with its electron-donating amino group and electron-withdrawing nitro group, results in a characteristic deep red color.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
2-Methyl-3-bromo-5-fluoronitrobenzene234.02(Specify amount)(Calculate)1.0 eq
DMF-DMA119.16(Specify amount)(Calculate)~5.0 eq
Pyrrolidine71.12(Specify amount)(Calculate)~1.0 eq
N,N-Dimethylformamide (DMF)73.09(Specify volume)-Solvent
Methanol32.04(Specify volume)-Washing

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-3-bromo-5-fluoronitrobenzene.

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

  • Sequentially add pyrrolidine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the reaction mixture.

  • Heat the mixture to 120°C and stir vigorously.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, allow the reaction mixture to cool slightly.

  • While still warm, slowly add methanol with continuous stirring. A large amount of dark red crystalline product should precipitate out of the solution.[4]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crystalline enamine intermediate by vacuum filtration, washing the solid with cold methanol.

  • Dry the product under vacuum to obtain 2-nitro-4-bromo-6-fluoro-β-tetrahydropyrrole phenyl ethylene.

Part 2: Reductive Cyclization to this compound

Rationale: The second stage involves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization and elimination of pyrrolidine to form the aromatic indole ring.[6] Several reducing agents can be employed, including catalytic hydrogenation (e.g., Pd/C) or chemical reduction with agents like iron in acetic acid or Raney nickel with hydrazine.[5][6] The use of Raney nickel and hydrazine hydrate is a common and effective method, with the hydrazine decomposing in the presence of the nickel catalyst to generate hydrogen in situ.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
Enamine Intermediate(Calculate)(Specify amount)(Calculate)1.0 eq
Raney Nickel (aqueous slurry)-(Specify amount)-Catalyst
Hydrazine monohydrate50.06(Specify volume)(Calculate)~1.5 eq
Tetrahydrofuran (THF)72.11(Specify volume)-Solvent
Methanol (MeOH)32.04(Specify volume)-Solvent
Ethyl Acetate (EtOAc)88.11(Specify volume)-Extraction
Diatomaceous Earth (Celite®)-(Specify amount)-Filtration
Anhydrous Sodium Sulfate (Na₂SO₄)142.04(Specify amount)-Drying Agent

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve the enamine intermediate in a 1:1 mixture of tetrahydrofuran (THF) and methanol.[8]

  • Carefully add the Raney nickel slurry to the reaction mixture.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add hydrazine monohydrate dropwise via the dropping funnel, maintaining the internal temperature below 10°C. Caution: This reaction is exothermic and generates gas. Ensure adequate cooling and ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for approximately 5-14 hours.[4][8] Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric when dry; keep the filter cake wet with solvent.

  • Wash the filter cake thoroughly with ethyl acetate.[8]

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification:

The crude this compound is typically a light-colored oil or solid.[8] Purification is achieved by column chromatography on silica gel.

  • Prepare a silica gel column using a suitable eluent system, such as a mixture of ethyl acetate and petroleum ether (e.g., 1:5 v/v).[4]

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column and collect fractions, monitoring by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • The final product, this compound, should be obtained as a purified solid or oil. A reported yield for a similar process is around 68.8%.[4]

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the indole protons. For example, in CDCl₃, one might observe signals around δ 6.5-7.3 ppm for the aromatic and pyrrole ring protons and a broad singlet above δ 8.0 ppm for the N-H proton.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight (C₈H₅BrFN, MW: 214.03 g/mol ).[9][10]

  • Melting Point (if solid): To assess purity.

Troubleshooting and Key Considerations

  • Incomplete Enamine Formation: Ensure the use of anhydrous DMF and fresh DMF-DMA. The reaction temperature should be maintained to drive the reaction to completion.

  • Low Yield in Reductive Cyclization: The activity of the Raney nickel catalyst is crucial. Use a fresh, active batch. The dropwise addition of hydrazine at a low temperature is important to control the exothermic reaction.

  • Purification Challenges: If the product is difficult to separate from impurities, adjusting the polarity of the chromatography eluent system is recommended.

Conclusion

The Leimgruber-Batcho synthesis provides a reliable and efficient pathway to this compound, a valuable intermediate for pharmaceutical research. This detailed protocol, grounded in established chemical principles, offers researchers a practical guide for the laboratory-scale synthesis of this important building block. By understanding the rationale behind each step, scientists can effectively troubleshoot and adapt the procedure as needed for their specific research and development objectives.

References

Purification of 6-Bromo-4-fluoro-1H-indole by Column Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive guide provides a detailed protocol for the purification of 6-Bromo-4-fluoro-1H-indole using column chromatography. Designed for researchers, scientists, and professionals in drug development, this document outlines the principles, experimental procedures, and critical considerations for achieving high purity of this valuable synthetic intermediate.

Introduction

This compound is a halogenated indole derivative of significant interest in medicinal chemistry and materials science. Its structural motif is a key component in the development of various therapeutic agents and functional organic materials. Synthetic routes to this compound, such as the Leimgruber-Batcho indole synthesis, often yield a crude product containing unreacted starting materials, intermediates, and other byproducts.[1] Therefore, a robust purification method is essential to isolate the target compound with the high degree of purity required for subsequent applications. Column chromatography is a widely employed and effective technique for this purpose, enabling the separation of compounds based on their differential adsorption to a stationary phase.[1]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful purification strategy and ensuring safe handling.

PropertyValueSource
Molecular Formula C₈H₅BrFN[2]
Molecular Weight 214.03 g/mol [2]
Appearance White to off-white solid[3]
Storage Temperature 2-8°C, under inert atmosphere[3]

Safety Precautions: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Principle of Chromatographic Separation

Column chromatography separates components of a mixture based on their differing affinities for the stationary phase and the mobile phase. In normal-phase chromatography, a polar stationary phase, typically silica gel, is used in conjunction with a non-polar mobile phase (eluent). Compounds with higher polarity will have a stronger interaction with the silica gel and will thus move down the column more slowly. Conversely, less polar compounds will have a greater affinity for the mobile phase and will elute from the column more quickly.

The choice of the mobile phase is critical for achieving optimal separation. A solvent system is selected that provides a significant difference in the retention factor (Rƒ) values of the target compound and its impurities.

Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and efficient tool for determining the optimal mobile phase composition for the separation.

Protocol for TLC Analysis:
  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a shallow pool of the chosen solvent system. Allow the solvent to ascend the plate by capillary action.

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the separated spots under UV light (254 nm), as indole derivatives are typically UV-active. Further visualization can be achieved using a potassium permanganate stain or a silver nitrate stain for halogenated compounds.

A suitable solvent system will result in an Rƒ value of approximately 0.2-0.4 for the desired compound, with good separation from any impurities. A recommended starting solvent system for this compound is a mixture of dichloromethane (DCM) and hexane. A 20% DCM in hexane solution has been shown to be effective.[1]

Column Chromatography Protocol

This protocol details the purification of crude this compound using flash column chromatography with silica gel as the stationary phase.

Materials and Equipment:
  • Crude this compound

  • Silica gel (for flash chromatography, 40-63 µm particle size)

  • Dichloromethane (DCM), HPLC grade

  • Hexane, HPLC grade

  • Glass chromatography column with a stopcock

  • Sand, washed

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Workflow Diagram:

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Column: - Plug with cotton - Add sand layer - Pack silica gel slurry load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Sample: - Dissolve crude product - Adsorb onto silica gel (dry loading) prep_sample->load_sample elute Elute with 20% DCM in Hexane load_sample->elute collect Collect Fractions elute->collect tlc_analysis Analyze Fractions by TLC collect->tlc_analysis pool Pool Pure Fractions tlc_analysis->pool evaporate Evaporate Solvent pool->evaporate yield Obtain Pure Product evaporate->yield

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure:
  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

    • Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the column, allowing the silica gel to settle into a packed bed. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample and eluent addition.

    • Drain the excess hexane until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase (20% DCM in hexane) to the top of the column.

    • Apply gentle air pressure to the top of the column to initiate the flow of the eluent.

    • Begin collecting fractions in appropriately sized test tubes or flasks. The flow rate should be adjusted to allow for proper separation.

  • Monitoring the Separation:

    • Periodically analyze the collected fractions using TLC to monitor the elution of the desired compound.

    • Spot the collected fractions alongside a spot of the crude starting material and a pure standard (if available) on a TLC plate.

    • Visualize the TLC plate under UV light to identify the fractions containing the pure this compound.

  • Isolation of the Pure Product:

    • Combine the fractions that contain the pure product, as determined by TLC analysis.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, LC-MS).

Troubleshooting

IssuePossible CauseRecommended Solution
Compound does not elute Eluent is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of DCM).
Compound elutes too quickly Eluent is too polar.Decrease the polarity of the mobile phase (e.g., decrease the percentage of DCM).
Poor separation of spots Inappropriate solvent system.Re-evaluate the solvent system using TLC. A shallower polarity gradient may be required.
Streaking of spots on TLC/column Compound is too polar for the solvent system; potential interaction with acidic silica.Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the silica gel.
Compound degradation on the column The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small percentage of triethylamine.[4] Alternatively, use a less acidic stationary phase like neutral alumina.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of this compound using column chromatography. By carefully following the outlined procedures for TLC method development and column execution, researchers can obtain this important indole derivative with high purity, suitable for a wide range of applications in drug discovery and chemical synthesis.

References

Application Notes and Protocols for the Purification of 6-Bromo-4-fluoro-1H-indole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

6-Bromo-4-fluoro-1H-indole is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active compounds. As with any synthetic intermediate destined for downstream applications, particularly in a pharmaceutical context, achieving high purity is paramount. This document provides a comprehensive guide to the purification of this compound using recrystallization, a robust and scalable technique for the removal of impurities.

These application notes are designed to provide not just a set of protocols, but also the underlying scientific rationale for the procedural steps. By understanding the "why" behind the "how," researchers can troubleshoot and adapt these methods to their specific needs, ensuring the highest quality of the final product.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the compound is the foundation of a successful recrystallization strategy.

PropertyValueSource
Molecular Formula C₈H₅BrFN--INVALID-LINK--[1]
Molecular Weight 214.03 g/mol --INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--
Melting Point Not explicitly reported. The related compound, 6-Bromoindole, has a melting point of 92-96 °C.--INVALID-LINK--
Purity (typical) ≥97% to 98%--INVALID-LINK--[2], --INVALID-LINK--

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[3] This temperature-dependent solubility allows for the dissolution of the impure solid in a hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.

The process hinges on the principle that the crystal lattice of the target compound will selectively incorporate molecules of its own kind, excluding foreign molecules (impurities). Slow cooling is often crucial as it allows for the formation of larger, more ordered, and thus purer crystals.

Diagram: The Recrystallization Workflow

Recrystallization_Workflow Figure 1: General Recrystallization Workflow A Crude this compound B Solvent Selection & Solubility Testing A->B C Dissolution in Minimum Hot Solvent B->C D Hot Filtration (if insoluble impurities are present) C->D Optional E Slow Cooling to Induce Crystallization C->E D->E F Crystal Isolation (Vacuum Filtration) E->F G Washing with Cold Solvent F->G H Drying of Purified Crystals G->H I Pure this compound H->I

Caption: A schematic overview of the key steps in the recrystallization process.

PART 1: Solvent Selection Strategy

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. The ideal solvent should:

  • Completely dissolve the compound at its boiling point.

  • Dissolve the compound poorly or not at all at low temperatures (e.g., room temperature or in an ice bath).

  • Either dissolve impurities completely at all temperatures or not at all.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Given the lack of specific solubility data for this compound, a systematic screening of solvents is recommended. Based on the structure of the molecule (a moderately polar indole ring with halogen substituents), a range of solvents with varying polarities should be tested.

Recommended Solvents for Screening:

  • Non-polar: Hexane, Heptane, Toluene

  • Moderately Polar: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone

  • Polar Protic: Ethanol, Methanol, Isopropanol

  • Polar Aprotic: Acetonitrile

Protocol for Small-Scale Solubility Testing:

  • Place approximately 10-20 mg of crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble (e.g., after adding 1-2 mL).

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Observe if the compound dissolves.

  • If the compound dissolves upon heating, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath. Observe if crystals form.

  • Record your observations for each solvent.

Interpreting the Results:

  • Ideal Single Solvent: The compound is insoluble or sparingly soluble in the cold solvent but completely soluble in the hot solvent, and crystals readily form upon cooling.

  • Candidate for Mixed-Solvent System: The compound is highly soluble in one solvent (the "good" solvent) even at room temperature, and insoluble in another solvent (the "anti-solvent" or "bad" solvent). The two solvents must be miscible.

A synthetic procedure for this compound mentions purification by fast column chromatography using 20% DCM in hexane.[4] This suggests that a hexane/DCM or a similar alkane/chlorinated solvent mixture could be a promising starting point for developing a recrystallization protocol.

PART 2: Recrystallization Protocols

Based on the principles of solvent selection, two detailed protocols are provided below. It is strongly recommended to perform a small-scale trial before committing a large quantity of material.

Protocol 1: Single-Solvent Recrystallization (Example with Toluene)

This protocol is suitable if a single solvent with a significant temperature-dependent solubility for this compound is identified. Toluene is often a good choice for aromatic compounds.

Materials and Equipment:

  • Crude this compound

  • Toluene (or another suitable single solvent)

  • Erlenmeyer flasks (2)

  • Hot plate/stirrer

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of toluene and begin heating the mixture with stirring. Continue to add toluene in small portions until the solid is completely dissolved at the boiling point of the solvent.[3]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Quickly filter the hot solution to remove the insoluble materials.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold toluene to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization (Example with Dichloromethane/Hexane)

This method is employed when no single solvent is ideal. A "good" solvent in which the compound is highly soluble is used to dissolve the solid, and an "anti-solvent" in which the compound is poorly soluble is added to induce crystallization.

Materials and Equipment:

  • Crude this compound

  • Dichloromethane (DCM - "good" solvent)

  • Hexane ("anti-solvent")

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot DCM with stirring.

  • Addition of Anti-Solvent: While the solution is still hot, add hexane dropwise with continuous stirring. Continue adding hexane until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.

  • Re-dissolution: If the solution becomes too cloudy, add a few drops of hot DCM until the solution becomes clear again. The goal is to reach the saturation point at an elevated temperature.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold DCM/hexane mixture (in the approximate ratio used for crystallization).

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvents.

Diagram: Decision Tree for Solvent System Selection

Solvent_Selection Figure 2: Solvent System Selection Logic Start Start with Crude Compound Test_Solubility Test Solubility in a Range of Solvents Start->Test_Solubility Insoluble_Cold_Soluble_Hot Insoluble in Cold, Soluble in Hot? Test_Solubility->Insoluble_Cold_Soluble_Hot For a given solvent Soluble_Cold Soluble in Cold? Insoluble_Cold_Soluble_Hot->Soluble_Cold No Single_Solvent Use Single-Solvent Recrystallization Insoluble_Cold_Soluble_Hot->Single_Solvent Yes Insoluble_Hot Insoluble in Hot? Soluble_Cold->Insoluble_Hot No Find_Antisolvent Find a Miscible Anti-Solvent (Insoluble) Soluble_Cold->Find_Antisolvent Yes Try_Another_Solvent Try Another Solvent Insoluble_Hot->Try_Another_Solvent Yes Mixed_Solvent Use Mixed-Solvent Recrystallization Find_Antisolvent->Mixed_Solvent

Caption: A decision tree to guide the selection of an appropriate recrystallization solvent system.

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The compound is highly soluble even at low temperatures.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.- If using a mixed-solvent system, add more anti-solvent.
Oiling out (product separates as a liquid). - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated with impurities.- Use a lower-boiling solvent.- Re-heat the solution and add more solvent before cooling again slowly.
Low recovery of purified product. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath.- Pre-heat the filtration apparatus for hot filtration.
Poor purity of the final product. - Cooling was too rapid, trapping impurities.- Inefficient washing of the crystals.- Allow the solution to cool slowly and undisturbed.- Ensure the crystals are washed with fresh, cold solvent.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform all operations in a well-ventilated fume hood, especially when working with volatile organic solvents.

  • Hazardous Properties: this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Handle with care and avoid inhalation of dust or vapors.

  • Flammability: Many organic solvents are flammable. Keep them away from ignition sources and use appropriate heating methods (e.g., a water bath or heating mantle, not an open flame).

Conclusion

Recrystallization is a powerful and versatile technique for the purification of this compound. By systematically evaluating potential solvents and carefully controlling the experimental conditions, researchers can obtain high-purity material suitable for the most demanding applications in drug discovery and development. The protocols and guidelines presented in this document provide a solid foundation for achieving this goal.

References

Application Notes & Protocols: Strategic C-C Bond Formation Using 6-Bromo-4-fluoro-1H-indole in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Functionalized Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmaceuticals.[1][2] Its unique electronic properties and geometric shape allow it to interact with a wide range of biological targets. The strategic functionalization of the indole core is therefore a critical endeavor in drug discovery and materials science. 6-Bromo-4-fluoro-1H-indole, in particular, serves as a highly valuable and versatile building block. The fluorine atom at the 4-position can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, while the bromine at the 6-position provides a reactive handle for carbon-carbon bond formation.

Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its exceptional reliability, functional group tolerance, and mild reaction conditions.[1][3][4] This palladium-catalyzed reaction, which earned its developers the 2010 Nobel Prize in Chemistry, provides a powerful and efficient pathway for constructing biaryl and heteroaryl structures.[5] This guide offers a detailed exploration of the application of this compound in Suzuki-Miyaura couplings, providing researchers, scientists, and drug development professionals with in-depth mechanistic insights, optimized protocols, and practical troubleshooting advice.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a transition metal-catalyzed process that couples an organoboron compound (nucleophile) with an organic halide or triflate (electrophile).[5][6] The reaction's success hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][7]

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step oxidizes the palladium to a Pd(II) species, forming a square planar complex.[7][8][9]

  • Transmetalation: This is the crucial bond-forming step where the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This process requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species, facilitating the exchange of the bromide ligand on the palladium complex.[7][8][10]

  • Reductive Elimination: The two organic groups on the palladium complex—the indole and the newly transferred group—couple and are expelled from the coordination sphere. This step forms the final C-C bond, regenerates the active Pd(0) catalyst, and allows the cycle to continue.[7][9]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-Br (this compound) PdII_Aryl Ar-Pd(II)L₂-Br (Oxidative Addition Complex) OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM [R-B(OR')₂OH]⁻ (Activated Boronate) PdII_Biaryl Ar-Pd(II)L₂-R (Transmetalation Complex) TM->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Ar-R (Coupled Product) caption Fig. 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Fig. 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing Reaction Parameters: A Guide to Success

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The electron-rich nature of the indole ring and the potential for N-H reactivity present unique challenges that can be overcome with careful optimization.[2]

ParameterOptions & ConsiderationsRationale & Expert Insights
Palladium Catalyst Pd(dppf)Cl₂, Pd(OAc)₂, Pd(PPh₃)₄, Buchwald Precatalysts (e.g., SPhos)Pd(dppf)Cl₂ is a robust and versatile choice, often effective for heteroaromatic couplings.[11][12] Pd(OAc)₂ is a common precursor that forms the active Pd(0) species in situ, typically requiring a phosphine ligand.[12] For challenging couplings, especially with sterically hindered or electron-rich partners, advanced Buchwald ligands like SPhos can dramatically improve yields by promoting efficient oxidative addition and reductive elimination.[1]
Boron Reagent Arylboronic acids, Arylboronic pinacol esters (B₂pin₂ derivatives)While boronic acids are common, they can be prone to decomposition via protodeboronation, especially under harsh conditions.[13] Pinacol esters offer greater stability, preventing this side reaction and often leading to more consistent results.[5] Organotrifluoroborates are another stable alternative.[14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsFThe base is not merely a proton scavenger; it is essential for activating the boronic acid to form the reactive boronate species.[5][10] K₂CO₃ is a common and cost-effective choice.[3] K₃PO₄ is a stronger base often used for less reactive aryl chlorides or challenging substrates.[13] Cs₂CO₃ or CsF can be effective in microwave-assisted protocols or when milder conditions are required.[1][4]
Solvent System 1,4-Dioxane/H₂O, Dimethoxyethane (DME)/H₂O, Toluene/H₂O, DMF, EthanolA biphasic solvent system is crucial for dissolving both the organic substrates (indole, boronic acid) and the inorganic base.[5] Dioxane/water (typically in a 4:1 or 5:1 ratio) is a standard and highly effective system.[13] The presence of water is believed to facilitate the transmetalation step.
Temperature Room Temperature to 110 °CThe required temperature is substrate and catalyst-dependent. While some modern catalyst systems can operate at room temperature, most couplings with bromoindoles require heating (80-100 °C) to drive the reaction to completion.[13] Microwave irradiation can significantly shorten reaction times.[1][4]
Atmosphere Argon or NitrogenA strictly inert atmosphere is non-negotiable. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, leading to deactivation and low yields.[12][13] Reagents and solvents should be thoroughly degassed before use.

Experimental Protocols

The following protocols provide validated starting points for the Suzuki-Miyaura coupling of this compound. Researchers should note that optimization may be necessary for specific boronic acid partners.

Experimental_Workflow start Start setup 1. Reaction Setup (Add solids to flask) start->setup inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat to Temperature (Conventional or Microwave) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Work-up (Dilute, extract, wash) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify end End (Pure Product) purify->end

Fig. 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.[1][3]
Protocol 1: Standard Thermal Conditions using Pd(dppf)Cl₂

This protocol is a robust and generally applicable method for coupling various aryl- and heteroarylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (degassed, typically 4:1 v/v)

  • Schlenk tube or round-bottom flask with a condenser

  • Magnetic stir bar and stir plate with heating

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Establish Inert Atmosphere: Seal the tube with a septum, and carefully evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[12]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration of the indole substrate should be approximately 0.1 M.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel to yield the pure 6-aryl-4-fluoro-1H-indole product.

Protocol 2: Microwave-Assisted High-Speed Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes, offering a significant advantage for rapid library synthesis.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-7 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Ethanol or Dimethylformamide (DMF)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: To a microwave reaction vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.[1]

  • Solvent Addition: Add the solvent (e.g., ethanol) to the vial.

  • Sealing and Reaction: Securely seal the vial with the appropriate cap. Place it in the microwave reactor and heat with stirring to 100-150 °C for 20-40 minutes.[1][15]

  • Work-up: After the reaction, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of celite to remove the catalyst.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.[1]

Troubleshooting and Field-Proven Insights
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Catalyst Deactivation: Exposure to oxygen.2. Boronic Acid Degradation: Protodeboronation, especially with unstable heteroaryl boronic acids.[13]3. Poor Base/Solvent Choice: Suboptimal conditions for transmetalation.1. Ensure all solvents are rigorously degassed. Use fresh, high-quality catalyst. Maintain a positive pressure of inert gas.2. Use a more stable boronic ester (e.g., pinacol ester) or potassium trifluoroborate salt.[5][14] Add the boronic acid in portions if necessary.3. Screen alternative bases (e.g., K₃PO₄) and solvent systems.
Formation of Homocoupled Boronic Acid (R-R) Presence of oxygen in the reaction mixture.Improve the degassing procedure (e.g., freeze-pump-thaw cycles for solvents). Ensure a leak-proof reaction setup.
Formation of Debrominated Starting Material Protodebromination (less common but possible); presence of water and base can facilitate this side reaction.Ensure the boronic acid is of high purity. Consider running the reaction at a slightly lower temperature.
Reaction Stalls Insufficient catalyst loading or catalyst poisoning. The indole N-H can sometimes coordinate to the palladium center, inhibiting catalysis.[16]Increase catalyst loading slightly (e.g., from 3% to 5%). If the problem persists, consider N-protection of the indole (e.g., with a Boc or SEM group), though many modern protocols work well on unprotected indoles.
Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the C6-arylation of this compound, providing a direct and versatile route to novel chemical entities for drug discovery and materials science. Success in these couplings is not serendipitous but is achieved through a rational understanding of the catalytic mechanism and careful control over key experimental parameters. By selecting the appropriate catalyst system, base, and solvent, and by maintaining a strictly inert environment, researchers can reliably and efficiently synthesize a diverse array of 6-substituted-4-fluoroindole derivatives. The protocols and insights provided in this guide serve as a robust foundation for both routine synthesis and the exploration of more complex molecular architectures.

References

Sonogashira coupling of 6-Bromo-4-fluoro-1H-indole with terminal alkynes

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Sonogashira Coupling of 6-Bromo-4-fluoro-1H-indole with Terminal Alkynes

Authored by a Senior Application Scientist

This document provides a detailed guide for performing the Sonogashira coupling reaction between this compound and various terminal alkynes. This protocol is specifically tailored for researchers, scientists, and professionals in the field of drug development who are looking to synthesize novel indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization via cross-coupling reactions is a critical step in the synthesis of numerous biologically active compounds.

The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful tool for the formation of carbon-carbon bonds. Its reliability, mild reaction conditions, and tolerance of a wide range of functional groups have made it a cornerstone of modern organic synthesis. This guide will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and offer insights into troubleshooting and optimization.

Mechanistic Overview: The Catalytic Cycles

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.

The palladium cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is often the rate-determining step. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is formed in the copper cycle . In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form the key copper(I) acetylide intermediate. Following transmetalation, the desired product is formed via reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Cu-Alkyne ArPdAlk Ar-Pd(II)-Alkyne(L_n) Transmetal->ArPdAlk RedElim Reductive Elimination ArPdAlk->RedElim RedElim->Pd0 Product Ar-Alkyne RedElim->Product CuX Cu(I)X Base Base Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide CuX, Base CuAcetylide->Transmetal ArX This compound ArX->OxAdd

Figure 1: The interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.

Reagents and Materials
Reagent/MaterialPurposeSupplier (Example)CAS Number
This compoundAryl halide starting materialSigma-Aldrich1390793-68-1
Terminal Alkyne (e.g., Phenylacetylene)Coupling partnerSigma-Aldrich536-74-3
Pd(PPh₃)₄Palladium(0) catalyst precursorSigma-Aldrich14221-01-3
Copper(I) Iodide (CuI)Co-catalystSigma-Aldrich7681-65-4
Triethylamine (TEA) or Diisopropylamine (DIPA)Base and solventSigma-Aldrich121-44-8 (TEA)
Tetrahydrofuran (THF) or DioxaneAnhydrous solventSigma-Aldrich109-99-9 (THF)
Anhydrous Magnesium Sulfate (MgSO₄)Drying agentSigma-Aldrich7487-88-9
Silica GelStationary phase for chromatographySigma-Aldrich7631-86-9
Hexane, Ethyl AcetateSolvents for chromatographyFisher Scientific-

Step-by-Step Procedure

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add: - this compound - Solvent (THF) - Base (TEA) setup->reagents degas Degas Mixture (N2/Ar bubbling) reagents->degas catalysts Add: - Pd(PPh3)4 - CuI degas->catalysts alkyne Add Terminal Alkyne (dropwise) catalysts->alkyne reaction Heat to Reaction Temp. (e.g., 60 °C) alkyne->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Workup monitor->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (MgSO4) extraction->drying purification Purify by Column Chromatography drying->purification product Characterize Product (NMR, MS) purification->product

Figure 2: A generalized workflow for the Sonogashira coupling experiment.

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous solvent (e.g., THF, 5-10 mL per mmol of aryl halide) and the base (e.g., triethylamine, 2.0-3.0 eq).

  • Degassing: The reaction mixture should be thoroughly degassed to remove oxygen, which can poison the palladium catalyst. This can be achieved by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the copper(I) iodide co-catalyst (1-5 mol%).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Key Considerations and Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized Pd(0))- Insufficiently degassed reaction mixture- Poor quality reagents or solvents- Use fresh, high-purity catalysts and reagents.- Ensure thorough degassing of the reaction mixture.- Consider using a different palladium source (e.g., PdCl₂(PPh₃)₂) or ligand.
Formation of Glaser Coupling Byproduct - Homocoupling of the terminal alkyne- This side reaction is often promoted by the presence of oxygen. Ensure the reaction is performed under strictly anaerobic conditions.- Use a slight excess of the terminal alkyne.- Consider running the reaction at a lower temperature.
Decomposition of Starting Material - High reaction temperature- Prolonged reaction time- Optimize the reaction temperature and time. Monitor the reaction closely to avoid over-running.- The indole nitrogen can sometimes interfere with the catalyst. Protection of the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) may be necessary for sensitive substrates.
Difficulty in Purification - Close polarity of product and byproducts- Optimize the solvent system for column chromatography.- Consider alternative purification techniques such as preparative TLC or HPLC.

Scope and Limitations

The Sonogashira coupling of this compound is generally a high-yielding reaction with a broad substrate scope. A variety of terminal alkynes, including aryl, alkyl, and silyl-protected alkynes, can be successfully coupled. The presence of the electron-withdrawing fluorine atom at the 4-position can influence the reactivity of the C-Br bond, potentially requiring slightly more forcing conditions compared to unsubstituted bromoindoles.

The table below provides a hypothetical summary of expected outcomes with different types of terminal alkynes, based on general principles of the Sonogashira coupling.

Terminal Alkyne SubstrateExpected Yield RangeNotes
Phenylacetylene85-95%Electron-rich and electron-poor arylacetylenes generally couple well.
1-Hexyne70-85%Aliphatic alkynes are typically good coupling partners, though yields may be slightly lower than with arylacetylenes.
Trimethylsilylacetylene (TMSA)90-98%TMSA is an excellent coupling partner, and the TMS group can be easily removed post-coupling to yield the terminal alkyne-substituted indole.
Propargyl Alcohol60-75%The free hydroxyl group is generally tolerated, but it may be necessary to protect it for more complex substrates or if side reactions are observed.

Conclusion

The Sonogashira coupling is an indispensable tool for the synthesis of functionalized indoles. The protocol outlined in this application note provides a robust starting point for the successful coupling of this compound with a variety of terminal alkynes. By understanding the reaction mechanism and paying careful attention to experimental details, researchers can efficiently synthesize novel indole derivatives for applications in drug discovery and materials science.

Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 6-Bromo-4-fluoro-1H-indole. This reaction is a cornerstone of modern synthetic chemistry, enabling the crucial formation of carbon-nitrogen (C-N) bonds, a linkage frequently found in pharmaceuticals and biologically active compounds.[1] This document, designed for both experienced researchers and those new to palladium-catalyzed cross-coupling, delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental protocol, and provides a troubleshooting guide to navigate potential challenges.

Introduction: The Strategic Importance of C-N Bond Formation

The construction of C-N bonds is a fundamental transformation in organic synthesis, particularly in the development of novel therapeutics. Traditional methods for forming aryl amines often suffer from limited substrate scope, harsh reaction conditions, and poor functional group tolerance.[1] The advent of the Buchwald-Hartwig amination has revolutionized this field, offering a versatile and efficient palladium-catalyzed method for coupling amines with aryl halides.[1]

The indole scaffold, a privileged structure in medicinal chemistry, presents unique challenges in cross-coupling reactions due to its electron-rich nature and the presence of a potentially reactive N-H bond. This guide specifically addresses the amination of this compound, a versatile building block for accessing a wide range of functionalized indole derivatives.

Mechanistic Insights: The Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for successful optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining Step for Ar-Br) Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)-Br(L) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'', Base Amido_Complex Ar-Pd(II)-NR'R''(L) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR'R'' (Product) Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) complex.[2][3][4]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.[5]

  • Reductive Elimination: The final step is the reductive elimination of the desired aryl amine product, regenerating the active Pd(0) catalyst.[2]

Key Experimental Parameters: A Rational Approach

The success of the Buchwald-Hartwig amination hinges on the careful selection of several key parameters. For a substrate like this compound, the following considerations are crucial:

ParameterRecommended ChoiceRationale & Key Considerations
Palladium Precatalyst Pd₂(dba)₃ or a palladacycle precatalyst (e.g., XPhos-Pd-G3)Pd₂(dba)₃ is a common and effective Pd(0) source.[6] Palladacycle precatalysts offer improved stability, activity, and ease of handling, often allowing for lower catalyst loadings.[7]
Ligand Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos)These ligands promote the formation of the active monoligated Pd(0) species, accelerating both oxidative addition and reductive elimination.[1] For indole substrates, ligands like DavePhos have also shown good performance.[2]
Base Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)A strong base is required to deprotonate the coordinated amine.[2][8] NaOtBu is widely effective, but for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be considered, although this may require higher temperatures.[8]
Solvent Anhydrous, deoxygenated aprotic solvent (e.g., Toluene, Dioxane, THF)Toluene is a common and effective choice.[8] It's crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.[9]
Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the specific amine and the chosen catalyst system. Monitoring the reaction progress is key to determining the optimal temperature.
Amine Primary or secondary amineThe Buchwald-Hartwig amination is compatible with a wide range of primary and secondary amines. Stoichiometry is typically 1.1-1.5 equivalents relative to the aryl bromide.

Detailed Experimental Protocol

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization may be necessary for specific amines.

Materials and Equipment
  • This compound

  • Amine of choice

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • TLC plates, GC-MS, or LC-MS for reaction monitoring

Reaction Setup and Execution

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Reagents Add this compound, Pd precatalyst, ligand, and base to flask Evacuate Evacuate and backfill with inert gas (3x) Reagents->Evacuate Add_Reagents Add degassed solvent followed by the amine Evacuate->Add_Reagents Heat Heat to desired temperature with stirring Add_Reagents->Heat Monitor Monitor progress by TLC/GC-MS/LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction Complete Quench Dilute with organic solvent (e.g., EtOAc) and wash with water/brine Cool->Quench Dry Dry organic layer (e.g., Na₂SO₄) Quench->Dry Concentrate Filter and concentrate in vacuo Dry->Concentrate Purify Purify by flash column chromatography Concentrate->Purify

Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-6 mol%), and the base (e.g., 1.4 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Add the anhydrous, deoxygenated solvent via syringe to achieve a concentration of approximately 0.1-0.5 M. Then, add the amine (1.1-1.5 equiv.) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated indole.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor solubility of reagents- Insufficiently strong base- Presence of oxygen or water- Use a fresh batch of catalyst and ligand.- Try a different solvent or a solvent mixture.[8]- Switch to a stronger base (e.g., NaOtBu or LHMDS).[8]- Ensure all reagents are dry and the reaction is performed under a strict inert atmosphere.
Side Product Formation (e.g., Hydrodehalogenation) - β-hydride elimination competing with reductive elimination- Use a bulkier ligand to disfavor β-hydride elimination.[1]- Lower the reaction temperature.
Decomposition of Starting Material or Product - Base-sensitive functional groups- High reaction temperature- Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) and potentially a more active catalyst system to allow for lower temperatures.[8]- Reduce the reaction temperature and monitor closely.
N-Arylation of the Indole N-H - The indole N-H can be a competing nucleophile.- While the Buchwald-Hartwig amination is often selective for the C-Br bond, protection of the indole nitrogen (e.g., with a BOC or SEM group) may be necessary in some cases. However, recent developments have shown successful couplings on unprotected indoles and azaindoles.[10]

Characterization of the Product

The purified product should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and purity of the aminated product.

  • Mass Spectrometry (HRMS): To determine the exact mass and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of arylamines. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous experimental technique, researchers can successfully apply this reaction to challenging substrates like this compound. This guide provides a solid foundation for the development and optimization of this crucial transformation in the pursuit of novel chemical entities.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Bromo-4-fluoro-1H-indole as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of the 6-Bromo-4-fluoro-1H-indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, particularly in the realm of kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows for competitive binding to the kinase active site. The strategic functionalization of the indole ring is a key aspect of designing potent and selective kinase inhibitors. Among the vast array of substituted indoles, this compound has emerged as a particularly valuable precursor for the synthesis of next-generation kinase inhibitors.

The judicious placement of the bromo and fluoro substituents on the indole core provides a unique combination of synthetic versatility and desirable pharmacological properties. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing a wide range of molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the exploration of the solvent-exposed region of the kinase ATP-binding pocket, a critical strategy for enhancing potency and modulating selectivity.

The fluorine atom at the 4-position offers several advantages. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[3] The presence of fluorine can also influence the conformation of the molecule, pre-organizing it for optimal binding to the target kinase. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors utilizing the this compound precursor, complete with detailed protocols, mechanistic insights, and data presentation.

Synthetic Strategy: A Modular Approach to Kinase Inhibitor Synthesis

A common and effective strategy for the synthesis of indole-based kinase inhibitors involves a modular approach, where different fragments of the final molecule are synthesized separately and then coupled together. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. Our focus will be on a synthetic route that leverages a palladium-catalyzed cross-coupling reaction to append a key pharmacophore to the 6-position of the indole ring.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Part 1: Precursor Functionalization cluster_1 Part 2: Core Coupling cluster_2 Part 3: Final Deprotection A This compound B N-Protection (e.g., SEM-Cl) A->B C N-Protected this compound B->C E Suzuki-Miyaura Cross-Coupling C->E D Arylboronic Acid/Ester D->E F N-Protected 6-Aryl-4-fluoro-1H-indole E->F G Deprotection F->G H Final Kinase Inhibitor G->H

Caption: A modular synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

Protocol 1: N-Protection of this compound

Rationale: Protection of the indole nitrogen is a crucial first step to prevent unwanted side reactions during the subsequent cross-coupling step. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is an excellent choice as it is stable to the conditions of many cross-coupling reactions and can be readily removed under mild acidic conditions.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • [2-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add SEM-Cl (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane/EtOAc) to afford the N-SEM protected this compound.

Self-Validation: The success of the protection can be confirmed by ¹H NMR spectroscopy, where the appearance of new signals corresponding to the SEM protecting group and the disappearance of the N-H proton signal will be observed.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of C-C bonds. In this step, we will couple the N-protected this compound with a suitable arylboronic acid or ester. The choice of the arylboronic acid is dictated by the desired final kinase inhibitor structure. For this example, we will use a generic arylboronic acid.

Materials:

  • N-SEM protected this compound (from Protocol 1)

  • Arylboronic acid (1.2 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, combine the N-SEM protected this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the vial with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-SEM protected 6-aryl-4-fluoro-1H-indole.

Self-Validation: Successful coupling can be confirmed by LC-MS analysis, which will show a new peak with the expected mass of the coupled product. ¹H and ¹³C NMR will confirm the structure.

Protocol 3: N-Deprotection

Rationale: The final step is the removal of the SEM protecting group to yield the target kinase inhibitor. This is typically achieved under acidic conditions.

Materials:

  • N-SEM protected 6-aryl-4-fluoro-1H-indole (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-SEM protected 6-aryl-4-fluoro-1H-indole (1.0 eq.) in DCM.

  • Add TFA (10-20 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with EtOAc (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization to obtain the final kinase inhibitor.

Self-Validation: The deprotection can be confirmed by the reappearance of the N-H proton signal in the ¹H NMR spectrum and the disappearance of the signals corresponding to the SEM group.

Data Presentation: Representative Kinase Inhibition Data

The following table presents hypothetical, yet representative, in vitro kinase inhibition data for a series of kinase inhibitors synthesized from this compound, targeting a hypothetical kinase "Kinase X".

Compound IDR-Group at 6-positionIC₅₀ (nM) for Kinase X
KI-001 Phenyl150
KI-002 4-Pyridyl75
KI-003 3-Aminophenyl25
KI-004 3-(Methylsulfonamido)phenyl10

This data illustrates how modifications at the 6-position, enabled by the bromo substituent, can significantly impact the inhibitory potency of the compounds.

Mechanism of Action and Signaling Pathway

Many kinase inhibitors derived from indole scaffolds target key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common target is the RAF-MEK-ERK pathway, which is frequently dysregulated in cancer.

References

Application Notes and Protocols: Preparation and Application of 6-Bromo-4-fluoro-1H-indole for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the 6-Bromo-4-fluoro-1H-indole Scaffold

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds.[1][2][3] Unlike traditional high-throughput screening (HTS), which often deals with large and complex molecules, FBDD focuses on identifying small, low-molecular-weight fragments that bind weakly to a biological target.[4] These initial "hits" are then optimized and grown into more potent, drug-like molecules. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[5] The specific derivative, this compound (CAS 885520-59-2), offers a particularly advantageous starting point for FBDD campaigns.[5][6]

The strategic placement of the bromine and fluorine atoms on the indole ring provides several key benefits:

  • Vector for Growth: The bromine atom at the 6-position serves as a versatile synthetic handle for subsequent chemical elaboration, allowing for the introduction of diverse chemical functionalities through cross-coupling reactions.

  • Modulation of Physicochemical Properties: The electron-withdrawing fluorine atom at the 4-position can influence the electronic properties of the indole ring, potentially enhancing binding affinity and modulating metabolic stability.[4]

  • Probing Chemical Space: The combination of these two halogens provides a unique substitution pattern that allows for the exploration of previously untapped chemical space.

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound for FBDD, offering detailed protocols and expert insights to accelerate your drug discovery efforts.

Part 1: Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step process. The following protocol is based on established methodologies and has been optimized for yield and purity.[5]

Reaction Scheme

The overall synthetic route is depicted below. It involves the formation of an enamine intermediate from a substituted nitrobenzene, followed by reductive cyclization to yield the desired indole.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_product Final Product A 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene B Enamine Intermediate (1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine) A->B DMF-DMA, Pyrrolidine 100°C C This compound B->C Reductive Cyclization (e.g., Raney Nickel, Hydrazine)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene

  • Dioxane

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Raney Nickel (aqueous suspension)

  • Hydrazine monohydrate

  • Ethyl acetate (EtOAc)

  • Diatomaceous earth (Celite®)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/petroleum ether)

Procedure:

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (1 equivalent) in dioxane.

  • To this solution, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (5 equivalents) followed by pyrrolidine (1 equivalent).

  • Heat the reaction mixture to 100°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enamine intermediate as a dark residue. This intermediate is often used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

  • In a separate flask, create a 1:1 mixture of methanol and tetrahydrofuran.

  • Suspend the crude enamine intermediate from the previous step in the MeOH:THF solvent mixture.

  • Carefully add Raney Nickel (as an aqueous suspension). Caution: Raney Nickel is pyrophoric and should be handled with care.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add hydrazine monohydrate (1.5 equivalents) dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel. Wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to isolate the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as a light-colored solid or oil.[7]

Rationale Behind Experimental Choices
  • Leimgruber-Batcho Indole Synthesis: This protocol is a variation of the Leimgruber-Batcho indole synthesis, which is known for its mild reaction conditions and high yields, making it suitable for preparing substituted indoles.[5]

  • Reductive Cyclization: The use of Raney Nickel and hydrazine is a common and effective method for the reduction of the nitro group and subsequent cyclization to form the indole ring. Alternative reducing agents such as iron powder in acetic acid can also be employed.[7]

Part 2: Characterization and Quality Control

Thorough characterization of the synthesized this compound is crucial to ensure its identity, purity, and suitability for fragment library generation.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product.[8] The fluorine atom will also result in characteristic splitting patterns in the proton and carbon spectra.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A purity of >95% is generally required for FBDD applications.

Expected Spectroscopic Data
Property Expected Value
Molecular Formula C₈H₅BrFN[9]
Molecular Weight 214.03 g/mol [9]
¹H NMR (300 MHz, CDCl₃) δ (ppm) ~8.25 (s, 1H), ~7.20-7.25 (m, 1H), ~7.12 (dd, 1H), ~7.04 (dd, 1H), ~6.57 (t, 1H)[7]
Purity (by HPLC) >95%

Part 3: Application in Fragment-Based Drug Discovery

Once synthesized and characterized, this compound can be incorporated into a fragment library for screening against a biological target of interest.

Fragment Library Preparation
  • Solubilization: Dissolve the purified this compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 100 mM).

  • Plating: Aliquot the stock solution into 96- or 384-well plates for screening.

  • Quality Control: It is advisable to perform a final quality control check on the plated compound to ensure its integrity and concentration.

Biophysical Screening Cascade

Due to the weak binding affinities of fragments, sensitive biophysical techniques are required for screening.[4][10][11] A tiered or cascaded approach is often employed to efficiently identify and validate true hits.[11][12]

FBDD_Cascade cluster_primary Primary Screen cluster_secondary Hit Validation cluster_characterization Hit Characterization A High-Throughput Biophysical Screen (e.g., DSF, SPR, 19F-NMR) B Orthogonal Biophysical Method (e.g., Ligand-Observed NMR) A->B Initial Hits C Affinity & Stoichiometry (e.g., ITC) B->C Validated Hits D Structural Biology (e.g., X-ray Crystallography) C->D Characterized Hits

Caption: A typical biophysical screening cascade for FBDD.

Detailed Protocols for Key Screening Techniques

1. Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is a rapid and cost-effective method for primary screening.[11] It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.

  • Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, the dye binds and fluoresces. A bound ligand will typically stabilize the protein, resulting in a higher Tm.

  • Protocol:

    • Prepare a reaction mixture containing the target protein, the fluorescent dye (e.g., SYPRO Orange), and the fragment from the library plate in a suitable buffer.

    • Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

    • Analyze the resulting melt curves to determine the Tm for each well. A significant positive shift in Tm in the presence of the fragment indicates a potential hit.

2. Hit Validation: Ligand-Observed NMR Spectroscopy

NMR-based methods are powerful for validating hits and providing information about the binding event.[10] For fragments containing fluorine, ¹⁹F-NMR is a particularly sensitive and background-free technique.[4][13]

  • Principle: Changes in the chemical environment of the fragment upon binding to the protein can be observed in the NMR spectrum.[13]

  • ¹⁹F-NMR Protocol:

    • Acquire a ¹⁹F-NMR spectrum of the this compound fragment alone in a suitable buffer.

    • Acquire a second ¹⁹F-NMR spectrum of the fragment in the presence of the target protein.

    • Compare the two spectra. A change in the chemical shift, line broadening, or a decrease in the signal intensity of the fluorine resonance indicates binding.

3. Hit Characterization: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for determining the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[11]

  • Principle: ITC directly measures the heat released or absorbed during a binding event.

  • Protocol:

    • Load a solution of the target protein into the sample cell of the ITC instrument.

    • Load a concentrated solution of the validated fragment hit into the injection syringe.

    • Perform a series of injections of the fragment into the protein solution and measure the resulting heat changes.

    • Fit the data to a suitable binding model to determine the thermodynamic parameters.

4. Structural Elucidation: X-ray Crystallography

Obtaining a high-resolution crystal structure of the fragment bound to the target protein provides invaluable information about the binding mode and key interactions.[12] This structural information is critical for the subsequent hit-to-lead optimization phase.

  • Principle: A crystal of the target protein is soaked in a solution containing the fragment. The fragment will diffuse into the crystal and bind to the protein. The resulting complex is then subjected to X-ray diffraction to determine its three-dimensional structure.

  • Protocol:

    • Crystallize the target protein under suitable conditions.

    • Soak the protein crystals in a solution containing a high concentration of the fragment.

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the crystal structure to visualize the binding mode of the fragment.

Conclusion

The this compound scaffold represents a valuable starting point for fragment-based drug discovery campaigns. Its versatile synthetic handles and unique electronic properties make it an attractive fragment for exploring the chemical space of a wide range of biological targets. By following the detailed protocols for synthesis, characterization, and biophysical screening outlined in this guide, researchers can effectively leverage this powerful fragment to accelerate their drug discovery programs.

References

Application Notes and Protocols: N-Protection Strategies for 6-Bromo-4-fluoro-1H-indole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

<

Abstract

The 6-bromo-4-fluoro-1H-indole scaffold is a key heterocyclic motif in the development of novel therapeutics and functional materials. Its synthesis and subsequent functionalization often necessitate the strategic protection of the indole nitrogen to prevent unwanted side reactions and to direct reactivity. This guide provides an in-depth analysis of N-protection strategies tailored for this specific substrate, offering field-proven insights into the selection, application, and removal of various protecting groups. Detailed experimental protocols for the most effective methods are provided, along with a comparative analysis to aid researchers in making informed decisions for their synthetic campaigns.

Introduction: The Imperative for N-Protection

The indole N-H proton is weakly acidic, with a pKa in the range of 16-17 in DMSO, making it susceptible to deprotonation by common bases used in organic synthesis.[1] This can lead to a cascade of undesired reactions, including N-alkylation, N-acylation, and interference with metal-catalyzed cross-coupling reactions. Furthermore, the electron-rich nature of the indole ring makes it prone to oxidation, a reactivity that can be modulated by the electronic properties of the N-protecting group.[1]

For the this compound substrate, with its specific electronic and steric environment, the choice of an N-protecting group is critical. The presence of the electron-withdrawing fluorine and bromine atoms can influence the acidity of the N-H bond and the overall reactivity of the indole ring. Therefore, a judicious selection of a protecting group is paramount to ensure the success of subsequent synthetic transformations, such as lithiation for further functionalization or Suzuki-Miyaura cross-coupling at the C-6 position.

Strategic Selection of N-Protecting Groups

The ideal N-protecting group for this compound should exhibit the following characteristics:

  • Ease of Introduction: The protection reaction should proceed in high yield under mild conditions.

  • Robustness: The protecting group must be stable to the reaction conditions of subsequent synthetic steps.

  • Orthogonality: The deprotection conditions should be specific and not affect other functional groups within the molecule.

  • Influence on Reactivity: The protecting group can be chosen to either increase or decrease the electron density of the indole ring, thereby tuning its reactivity.[1][2]

Below is a comparative analysis of commonly employed N-protecting groups for indoles, with special consideration for their application to the this compound system.

Carbamates: The Versatile Workhorses

The Boc group is one of the most widely used protecting groups for amines and indoles due to its ease of introduction and removal under acidic conditions.[3][4] Electron-withdrawing in nature, the Boc group decreases the electron density of the indole ring, enhancing its stability towards oxidation but reducing its reactivity towards electrophiles.[1]

  • Advantages:

    • Simple and high-yielding protection protocol.

    • Generally stable to basic and nucleophilic conditions, as well as hydrogenolysis.[1]

    • Can be removed under a variety of acidic conditions (e.g., TFA, HCl).[1] Milder methods using oxalyl chloride in methanol have also been reported.[1]

  • Disadvantages:

    • Deprotection can be challenging in the presence of other acid-sensitive functional groups.[1][5]

    • The electron-withdrawing nature may hinder certain electrophilic substitution reactions.

The SEM group offers an alternative to Boc, with the advantage of being removable under non-acidic conditions using fluoride ion sources.[1]

  • Advantages:

    • Stable to a wide range of nucleophilic and basic conditions.[1]

    • Deprotection with fluoride ions (e.g., TBAF) provides an orthogonal removal strategy to acid-labile groups.[1]

  • Disadvantages:

    • The protecting group itself is larger, which may introduce steric hindrance.

    • Can also be cleaved by strong acids.[1]

Sulfonyl Groups: Robust and Electron-Withdrawing

Sulfonyl groups, such as tosyl (Ts) and phenylsulfonyl (PhSO2), are highly robust and significantly decrease the electron density of the indole ring.[6] This makes the protected indole more stable to oxidation and facilitates C-2 lithiation.[7]

  • Advantages:

    • Extremely stable to acidic and oxidative conditions.[1]

    • The strong electron-withdrawing nature can direct lithiation to the C-2 position.

  • Disadvantages:

    • Removal often requires harsh conditions, such as strong reducing agents or strong bases at elevated temperatures, which may not be compatible with other functional groups.[1][6] However, milder methods using cesium carbonate in a THF-methanol mixture have been developed.[1][8]

Alkyl and Benzyl Groups: Electron-Donating and Stable

Simple alkyl or benzyl (Bn) groups can also be used for N-protection. These groups are generally electron-donating, which increases the reactivity of the indole ring towards electrophiles.[1]

  • Advantages:

    • Stable to both acidic and basic conditions.[1]

    • The benzyl group can be conveniently removed by catalytic hydrogenation.[1]

  • Disadvantages:

    • Introduction can sometimes lead to C-alkylation as a side reaction.[9]

    • Removal of simple alkyl groups can be difficult.

Comparative Summary of N-Protection Strategies

Protecting GroupIntroduction ConditionsDeprotection ConditionsStabilityElectronic Effect
Boc (Boc)₂O, base (e.g., DMAP, NaH)Strong acids (TFA, HCl), Oxalyl chloride/MeOH[1]Base, Hydrogenolysis, Nucleophiles[1]Electron-withdrawing[1]
SEM SEM-Cl, base (e.g., NaH)Fluoride ions (TBAF), Strong acids[1]Many nucleophilic and basic conditions[1]Neutral to slightly electron-withdrawing
Tosyl (Ts) TsCl, base (e.g., Pyridine, NaH)Strong reducing agents, Strong bases (e.g., Cs₂CO₃/MeOH)[1][8]Acid, Oxidation[1]Strongly electron-withdrawing[1]
Benzyl (Bn) BnBr, base (e.g., NaH)Catalytic Hydrogenation (e.g., Pd/C, H₂)[1]Acid, Base[1]Electron-donating[1]
Pivaloyl Pivaloyl chloride, baseStrong bases at high temperatures (e.g., LDA)[1][10]Most standard conditions[1]Electron-withdrawing, Steric hindrance at C2[10]

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes a standard procedure for the introduction of the Boc protecting group.

Workflow Diagram:

Boc_Protection Indole This compound Reaction Stir at 0°C to RT Indole->Reaction NaH NaH (1.2 eq) in DMF NaH->Reaction Boc2O (Boc)₂O (1.3 eq) Boc2O->Reaction Workup Quench, Extract, Purify Reaction->Workup Product N-Boc-6-bromo-4-fluoroindole Workup->Product

Caption: Workflow for N-Boc protection.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add a solution of (Boc)₂O (1.3 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to afford the N-Boc protected indole.

Protocol 2: Mild N-Boc Deprotection using Oxalyl Chloride

This protocol offers a mild alternative to strong acids for the removal of the Boc group.[1]

Workflow Diagram:

Boc_Deprotection Boc_Indole N-Boc-protected Indole Reaction Stir at RT Boc_Indole->Reaction Reagents Oxalyl Chloride (3 eq) in Methanol Reagents->Reaction Workup Concentrate, Neutralize, Extract, Purify Reaction->Workup Product Deprotected Indole Workup->Product

Caption: Workflow for mild N-Boc deprotection.

Materials:

  • N-Boc protected this compound

  • Oxalyl chloride

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected indole (1.0 eq) in methanol (approximately 0.1 M).

  • Add oxalyl chloride (3.0 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected indole.

  • If necessary, purify the product further by chromatography or recrystallization.

Protocol 3: N-Sulfonylation (Tosyl Protection)

This protocol details the introduction of the robust tosyl protecting group.

Workflow Diagram:

Tosyl_Protection Indole This compound Reaction Stir at 0°C to RT Indole->Reaction NaH NaH (1.2 eq) in THF NaH->Reaction TsCl Tosyl Chloride (1.2 eq) TsCl->Reaction Workup Quench, Extract, Purify Reaction->Workup Product N-Tosyl-6-bromo-4-fluoroindole Workup->Product

Caption: Workflow for N-Tosyl protection.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction to 0 °C and quench with the slow addition of water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to give the N-tosyl indole.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low yield in N-protection Incomplete deprotonation of the indole N-H.Ensure the use of a strong base like NaH in an anhydrous aprotic solvent.[1] Allow sufficient time for deprotonation before adding the electrophile.
Competing C-alkylation/acylation.Use a non-nucleophilic base and control the reaction temperature.
Difficult deprotection of N-Tosyl group The tosyl group is notoriously robust.For substrates sensitive to harsh conditions, consider the milder cesium carbonate in THF/methanol method.[1][8]
Side reactions during Boc deprotection Presence of other acid-sensitive groups.Utilize milder deprotection conditions such as oxalyl chloride in methanol or catalytic sodium methoxide in dry methanol.[1]

Conclusion

The strategic N-protection of this compound is a critical step in its utilization as a building block in organic synthesis. The choice of protecting group should be carefully considered based on the planned synthetic route, taking into account the stability of the protecting group and the conditions required for its removal. Carbamates like Boc and SEM offer a balance of stability and ease of removal, while sulfonyl groups provide enhanced stability for more demanding transformations. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to select and implement the most appropriate N-protection strategy for their specific research needs.

References

Catalytic Hydrogenation for Reductive Cyclization of Enamines in Indole Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of pharmacologically active compounds. Its synthesis has been the subject of extensive research, leading to a diverse array of methodologies. Among these, the reductive cyclization of enamines, particularly through catalytic hydrogenation, offers a robust and often high-yielding route to this privileged heterocycle. This guide provides an in-depth exploration of this powerful transformation, focusing on the widely applied Leimgruber-Batcho indole synthesis and related methodologies. We will delve into the mechanistic underpinnings, compare catalytic systems, provide detailed experimental protocols, and offer practical insights for successful implementation.

The Strategic Advantage of Reductive Cyclization

The synthesis of indoles via the reductive cyclization of an enamine intermediate, formed in situ from an ortho-substituted nitroarene, presents a significant advantage in terms of accessibility of starting materials and operational simplicity. The Leimgruber-Batcho synthesis, a prominent example, utilizes readily available o-nitrotoluenes as precursors, which are converted to β-amino-o-nitrostyrenes (enamines).[1] The subsequent key step, a reductive cyclization, simultaneously reduces the nitro group and facilitates the intramolecular condensation to form the indole ring. This domino reaction avoids the isolation of potentially unstable intermediates and often proceeds with high efficiency.[2]

Mechanistic Insights: A Tale of Two Transformations

The overall transformation can be dissected into two key stages: enamine formation and reductive cyclization. While the initial enamine formation is typically a condensation reaction, the subsequent catalytic hydrogenation is a mechanistically rich process.

Enamine Formation: Setting the Stage

The process typically begins with the reaction of an o-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine.[1] The methyl group of the o-nitrotoluene is sufficiently acidic to be deprotonated under the reaction conditions, and the resulting carbanion attacks the formamide acetal to generate the enamine.[3]

The Catalytic Reductive Cyclization: A Domino Cascade

The crux of the synthesis lies in the reductive cyclization of the nitro-enamine intermediate. This is a domino process where the reduction of the nitro group to an amine is immediately followed by an intramolecular cyclization and subsequent elimination to furnish the aromatic indole ring.

The most commonly employed method for this step is catalytic hydrogenation, typically utilizing heterogeneous catalysts such as Palladium on carbon (Pd/C) or Raney Nickel.[1][4] The reaction proceeds as follows:

  • Adsorption and Hydrogen Activation: Both the nitro-enamine substrate and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst. The H-H bond of the molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.

  • Nitro Group Reduction: The adsorbed nitro group undergoes stepwise reduction to a nitroso, then a hydroxylamino, and finally an amino group through the transfer of hydrogen atoms from the catalyst surface.

  • Intramolecular Cyclization: The newly formed aniline nitrogen, now a potent nucleophile, attacks the enamine double bond in an intramolecular fashion. This cyclization step forms a five-membered ring intermediate.

  • Elimination and Aromatization: The intermediate then eliminates a molecule of the secondary amine (e.g., dimethylamine or pyrrolidine) to generate the thermodynamically stable aromatic indole ring.[3]

Catalytic_Cycle cluster_catalyst Catalyst Surface (e.g., Pd/C) cluster_reaction Reaction Pathway Catalyst Pd(0) or Ni(0) Aminoenamine o-Aminoenamine Intermediate Catalyst->Aminoenamine Hydrogen Transfer (Nitro Reduction) Nitroenamine o-Nitroenamine Adsorbed on Catalyst Nitroenamine->Catalyst Adsorption H2 H₂ H2->Catalyst Adsorption & Activation Cyclized_Intermediate Cyclized Intermediate Aminoenamine->Cyclized_Intermediate Intramolecular Cyclization Indole Indole Product (Desorbed) Cyclized_Intermediate->Indole Elimination of Amine & Aromatization

Catalytic Systems: A Comparative Overview

The choice of catalyst and reaction conditions is paramount for achieving high yields and selectivity in the reductive cyclization step. Both heterogeneous and, to a lesser extent, homogeneous catalysts have been employed.

Heterogeneous Catalysts: The Workhorses

Heterogeneous catalysts are favored for their ease of handling, recovery, and recyclability.

CatalystTypical Loading (w/w)Pressure (H₂)TemperatureSolventAdvantagesDisadvantages
10% Pd/C 5-10%1-50 atmRoom Temp - 80°CMethanol, Ethanol, Ethyl Acetate, THFHigh activity, good functional group tolerance.[5]Can be pyrophoric, potential for dehalogenation of aryl halides.[6]
Raney Nickel 10-50%1-100 atmRoom Temp - 100°CMethanol, EthanolCost-effective, less prone to dehalogenation than Pd/C.[4]Pyrophoric, requires careful handling, can be less selective.
Pt/C 5-10%1-50 atmRoom Temp - 80°CWater, EthanolEffective in aqueous media, good for unprotected indoles.[7]Can lead to over-reduction to indolines.[7]
Homogeneous Catalysts: Opportunities for Finer Control

While less common for this specific transformation, homogeneous catalysts can offer advantages in terms of milder reaction conditions and potentially higher selectivity. However, their separation from the product can be more challenging. Research in this area is ongoing, with complexes of rhodium and iridium showing promise in related reductive aminations.[7]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of a model indole via the Leimgruber-Batcho methodology using catalytic hydrogenation.

General Safety Precautions
  • Pyrophoric Catalysts: Palladium on carbon (Pd/C) and Raney Nickel can be pyrophoric, especially when dry and in the presence of flammable solvents. Always handle these catalysts in an inert atmosphere (e.g., under nitrogen or argon) and keep them wetted with solvent.[8]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all hydrogenation reactions are conducted in a well-ventilated fume hood, away from ignition sources, and using appropriate pressure-rated equipment.

Protocol 1: Leimgruber-Batcho Synthesis of 6-Cyanoindole using Pd/C

This two-step, one-pot procedure is adapted from a benchmark synthesis.[9]

Step 1: Enamine Formation

  • To a stirred solution of 4-methyl-3-nitrobenzonitrile (16.58 g, 102.3 mmol) in 55 mL of N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.24 g, 128.1 mmol).

  • Heat the reaction mixture to 110 °C and stir for 3 hours. The solution will typically turn a deep red color.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The crude enamine intermediate is used directly in the next step without isolation.

Step 2: Reductive Cyclization

  • Carefully transfer the crude enamine solution to a pressure-rated hydrogenation vessel.

  • Under a stream of nitrogen, cautiously add 10% Palladium on carbon (1.66 g, 10 mol%). Caution: Ensure the catalyst is wetted with a small amount of an inert solvent like ethyl acetate before adding the reaction mixture to prevent ignition.[8]

  • Seal the vessel and purge with nitrogen three times, followed by three purges with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol. Caution: Do not allow the catalyst on the filter paper to dry completely. Quench the filter cake with water before disposal.[8]

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 6-cyanoindole.

Experimental_Workflow Start Start: o-Nitrotoluene Derivative Enamine_Formation Step 1: Enamine Formation (DMF-DMA, Pyrrolidine, Heat) Start->Enamine_Formation Reductive_Cyclization Step 2: Catalytic Hydrogenation (Catalyst, H₂, Pressure, Solvent) Enamine_Formation->Reductive_Cyclization Crude Intermediate Workup Workup (Filtration, Solvent Removal) Reductive_Cyclization->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Indole Purification->Product

Scope, Limitations, and Troubleshooting

Substrate Scope

The Leimgruber-Batcho synthesis and related reductive cyclizations are generally tolerant of a wide range of functional groups on the aromatic ring. Both electron-donating and electron-withdrawing groups are often well-tolerated. However, highly sensitive groups may require protection or the use of milder reducing agents.

Limitations
  • Steric Hindrance: Bulky substituents near the ortho-methyl group can hinder the initial enamine formation.

  • Aryl Halides: While Raney Nickel is generally preferred for substrates containing aryl halides to avoid dehalogenation, this side reaction can still occur, especially with aryl iodides and bromides.[6]

  • Catalyst Poisoning: Certain functional groups, particularly those containing sulfur, can poison the catalyst, leading to incomplete or failed reactions.[10]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst\n- Insufficient hydrogen pressure or supply\n- Catalyst poisoning- Use a fresh batch of catalyst.\n- Ensure vigorous stirring and a good seal on the reaction vessel.\n- Increase hydrogen pressure.\n- Purify starting materials to remove potential catalyst poisons.
Formation of Side Products (e.g., over-reduction) - Catalyst is too active\n- Prolonged reaction time- Reduce catalyst loading.\n- Use a less active catalyst (e.g., Pt/C instead of Pd/C for indole to indoline reduction).[7]\n- Carefully monitor the reaction and stop it once the starting material is consumed.
Dehalogenation - Use of Pd/C with aryl bromides or iodides- Switch to a less reactive catalyst like Raney Nickel.\n- Consider alternative reduction methods (e.g., Fe/acetic acid).[1]
Low Yield - Sub-optimal reaction conditions\n- Poor quality of starting materials- Systematically optimize temperature, pressure, solvent, and catalyst loading.\n- Ensure the purity of starting materials and solvents.

Conclusion

The catalytic hydrogenation for the reductive cyclization of enamines stands as a highly effective and versatile strategy for the synthesis of indoles. Its reliance on readily available starting materials and the efficiency of the domino reaction sequence make it a valuable tool in both academic and industrial settings. A thorough understanding of the reaction mechanism, careful selection of the catalytic system, and adherence to safe experimental practices are key to harnessing the full potential of this powerful transformation.

References

A Robust and Scalable Synthesis of 6-Bromo-4-fluoro-1H-indole: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Pharmaceutical Development Community

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 6-Bromo-4-fluoro-1H-indole, a critical building block for numerous therapeutic candidates. Moving beyond a simple recitation of steps, this guide elucidates the strategic rationale behind the chosen synthetic pathway, offers a detailed, scalable protocol, and addresses the critical process parameters and safety considerations inherent in transitioning from bench to pilot plant. The methodology is designed for reproducibility, high purity, and operational safety, meeting the stringent demands of pharmaceutical development.

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic drugs. The specific substitution pattern of this compound (CAS No. 885520-59-2) makes it an exceptionally valuable intermediate.[1][2][3] The electron-withdrawing fluorine atom at the 4-position can enhance metabolic stability and modulate the electronic properties of the aromatic system, while the bromine atom at the 6-position provides a versatile synthetic handle for post-synthesis diversification, typically through palladium-catalyzed cross-coupling reactions.[4] Given its utility, establishing a reliable, safe, and economically viable large-scale synthesis is a critical enabler for drug development programs that rely on this scaffold.

Synthetic Strategy and Route Selection

While numerous methods exist for indole synthesis, not all are amenable to large-scale production. The classic Fischer indole synthesis, for example, often requires harsh acidic conditions and high temperatures, which can lead to undesired side products and pose challenges for material compatibility in large reactors.[4][5]

For the synthesis of this compound, a more robust and controllable multi-step linear synthesis is preferable. The selected route begins with a commercially available substituted nitroaromatic compound, proceeds through a critical reduction step, and culminates in a cyclization to form the indole ring. This approach offers superior control over regiochemistry and provides opportunities to isolate and purify intermediates, ensuring a high-quality final product.

G A 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene B Leimgruber-Batcho Type Reaction A->B Pyrrolidine, DMF-DMA C Enamine Intermediate B->C D Reductive Cyclization C->D Raney-Ni / H₂ or Fe / Acetic Acid E This compound D->E G cluster_0 Quality Assurance Workflow A Raw Material Specification Check B In-Process Controls (HPLC/TLC) A->B C Intermediate Isolation (Hold Point) B->C D Final Product QC (Purity, Identity, Residuals) C->D

References

use of iron powder in acetic acid for reduction in indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The Use of Iron Powder in Acetic Acid for Reductive Cyclization in Indole Synthesis

Abstract

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal to the construction of a vast array of pharmaceuticals and functional materials. Among the various methods available, the use of iron powder in acetic acid (Fe/AcOH) stands out as a cost-effective, robust, and chemoselective protocol. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of the Fe/AcOH reduction, with a specific focus on its role in indole synthesis, most notably the Leimgruber-Batcho methodology. Detailed protocols, mechanistic insights, safety considerations, and troubleshooting tips are provided to ensure reliable and reproducible outcomes in the laboratory.

Introduction: The Enduring Utility of a Classic Reduction

The conversion of a nitro group to an amine is a fundamental step in the synthesis of many nitrogen-containing heterocycles, including the privileged indole scaffold. While modern catalytic systems, such as catalytic hydrogenation with palladium on carbon (Pd/C), offer high efficiency, they can be expensive and sometimes lack chemoselectivity, leading to the reduction of other sensitive functional groups.[1] The Béchamp reduction, first reported in 1854, utilizes iron metal in an acidic medium and remains a highly relevant and practical choice for this transformation.[2][3]

The Fe/AcOH system is particularly advantageous due to its:

  • Cost-effectiveness: Iron powder and acetic acid are inexpensive and readily available reagents.[4]

  • High Chemoselectivity: The system generally tolerates a wide range of functional groups that might be susceptible to reduction under other conditions, such as carbonyls, esters, and halides.[1][5]

  • Mild Conditions: The reaction can often be conducted at moderate temperatures, preserving the integrity of complex molecular architectures.[1]

In the context of indole synthesis, the Fe/AcOH reduction is a key step in the widely used Leimgruber-Batcho synthesis. This powerful method allows for the construction of diverse indole structures from readily available ortho-nitrotoluenes.[6] The final, and often crucial, step of this synthesis involves the reductive cyclization of a β-nitroenamine intermediate to form the indole ring.

Mechanistic Rationale: The Role of Iron and Acetic Acid

The reduction of a nitroarene by iron in an acidic medium is a heterogeneous process involving single electron transfer from the surface of the iron metal. While the precise mechanism can be complex and is subject to some debate, the generally accepted pathway can be outlined as follows:

  • Activation of Iron: Acetic acid protonates the surface of the iron powder, facilitating its oxidation from Fe(0) to Fe(II). This process generates hydrogen gas in situ, although the primary reducing action is believed to come from the iron metal itself.

  • Electron Transfer: The nitro group (R-NO₂) undergoes a series of single-electron transfers from the iron surface. This stepwise reduction proceeds through several intermediates, including the nitroso (R-NO) and hydroxylamine (R-NHOH) species.

  • Protonation: The acidic medium provides the necessary protons for the sequential reduction and oxygen removal, ultimately leading to the formation of the corresponding aniline (R-NH₂).

The overall stoichiometry of the reaction is:

4 R-NO₂ + 9 Fe + 4 H₂O --(AcOH)--> 4 R-NH₂ + 3 Fe₃O₄

The formation of iron oxides, particularly magnetite (Fe₃O₄), is a key feature of this reaction and a critical consideration during the work-up procedure.[7]

G cluster_0 Reaction Environment Fe_surface Fe(0) Surface Nitroarene R-NO₂ (Nitroarene) Fe_surface->Nitroarene e⁻ AcOH Acetic Acid (H⁺ Source) AcOH->Nitroarene Nitroso R-NO (Nitroso) AcOH->Nitroso Hydroxylamine R-NHOH (Hydroxylamine) AcOH->Hydroxylamine Nitroarene->Nitroso 2e⁻, 2H⁺ Nitroso->Hydroxylamine 2e⁻, 2H⁺ Aniline R-NH₂ (Aniline) Hydroxylamine->Aniline 2e⁻, 2H⁺

Caption: Simplified mechanism of Fe/AcOH reduction of nitroarenes.

Application in Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a highly versatile method for preparing a wide variety of substituted indoles.[8] It typically proceeds in two main stages:

  • Enamine Formation: An ortho-nitrotoluene is condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a stable β-nitroenamine intermediate.[6] These intermediates are often intensely colored (red or orange) due to their extended conjugation.[6]

  • Reductive Cyclization: The isolated enamine is then subjected to reduction, which converts the nitro group to an amine. The resulting amino-enamine rapidly cyclizes, eliminating the secondary amine to furnish the aromatic indole ring.

The Fe/AcOH system is a classic and reliable choice for this crucial second step.[6] Its ability to efficiently reduce the nitro group without affecting other functionalities on the aromatic ring or the enamine double bond makes it particularly suitable for this transformation.

G start o-Nitrotoluene enamine β-Nitroenamine (via DMF-DMA, Pyrrolidine) start->enamine reduction Fe / AcOH Reduction enamine->reduction amino_enamine Amino-enamine (transient intermediate) reduction->amino_enamine cyclization Intramolecular Cyclization amino_enamine->cyclization indole Indole Product cyclization->indole

Caption: Workflow of the Leimgruber-Batcho Indole Synthesis.

Experimental Protocols

General Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood. Acetic acid is corrosive and has a pungent odor.[11][12]

  • Exothermicity: The reaction can be exothermic, especially during the initial stages. Use an ice bath for cooling if necessary, and add reagents slowly.[13]

  • Hydrogen Gas: While the primary reduction is due to iron, some hydrogen gas may be evolved. Keep away from ignition sources.[12]

  • Iron Powder: Finely divided iron powder can be a dust inhalation hazard. Handle with care to minimize dust generation.[14]

Protocol: Reductive Cyclization of a β-Nitroenamine

This protocol is a general guideline for the reductive cyclization step in a Leimgruber-Batcho synthesis. The specific quantities and reaction times should be optimized for each substrate.

Reagents and Equipment:

  • β-Nitroenamine starting material

  • Iron powder (325 mesh is common)

  • Glacial acetic acid

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Celite® or diatomaceous earth for filtration

  • Standard laboratory glassware for work-up

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-nitroenamine (1.0 eq).

  • Solvent Addition: Add a suitable solvent system. A mixture of ethanol and acetic acid (e.g., 1:1 or 2:1 v/v) is commonly used.[13][15] The volume should be sufficient to ensure good stirring of the suspension.

  • Addition of Iron Powder: With vigorous stirring, add iron powder (typically 4-5 eq). The addition may cause a noticeable exotherm, which can be controlled with an ice-water bath if necessary.

  • Heating: Heat the reaction mixture to a temperature between 80-100 °C.[13][15] The optimal temperature will depend on the substrate's reactivity.

  • Monitoring the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the intensely colored starting material is often a good visual indicator of reaction completion. Reactions are typically complete within 1-4 hours.[7][15]

  • Work-up - The "Iron Problem": The work-up of Fe/AcOH reductions can be challenging due to the formation of a voluminous precipitate of iron oxides.[16]

    • Filtration: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate or dichloromethane. Filter the entire mixture through a pad of Celite® to remove the iron salts and excess iron powder. Wash the filter cake thoroughly with the same solvent to recover all the product.

    • Neutralization and Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Caution: This will generate CO₂ gas, so vent the funnel frequently.[7] The product will be in the organic layer.

    • Aqueous Wash: Wash the organic layer with water and then with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude indole.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, as needed.

Data and Comparison

The choice of reducing agent is a critical parameter in any synthesis. Below is a comparison of the Fe/AcOH system with other common methods for nitro group reduction.

FeatureFe/AcOHCatalytic Hydrogenation (e.g., Pd/C, H₂)Tin(II) Chloride (SnCl₂)
Reagents Inexpensive metal and acid[4]Precious metal catalyst, H₂ gas or transfer agent[4]Moderately priced tin salt[6]
Chemoselectivity Generally high; tolerates many functional groups[1]Can reduce other groups (alkenes, alkynes, C=O, benzyl ethers)[1]Good, but can be substrate-dependent
Conditions Moderate heating often required; acidic[13]Often mild temperature and pressure; can be neutral[4]Typically acidic, may require heating
Work-up Can be cumbersome due to iron oxide removal[16]Simple filtration of the catalyst[4]Can be difficult due to tin oxide formation; chelation may help[16]
Safety Corrosive acid, potential exotherm[4][12]Flammable H₂ gas, pyrophoric catalysts (e.g., Raney Ni)[4]Corrosive acid, tin toxicity
Waste Generates significant iron salt waste[4]"Greener" with water as the main byproduct[4]Generates tin waste

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, consider adding more iron powder or a small amount of concentrated HCl to further activate the iron. Ensure the iron powder is of good quality and not excessively oxidized.

  • Difficult Filtration: The gelatinous iron oxide sludge is a common issue.[16] To mitigate this, ensure the reaction mixture is sufficiently diluted with an organic solvent before filtration. Using a thick pad of Celite® is crucial. Some researchers report that basifying the mixture before filtration can sometimes help precipitate the iron hydroxides in a more manageable form, but this can also trap the product.

  • Low Yield after Work-up: The product can be adsorbed onto the iron oxide precipitate. It is essential to wash the filter cake extensively with a suitable organic solvent. Hot filtration and extraction of the filter cake with a hot solvent can also improve recovery.[7]

  • Alternative Work-up: For products that are stable to strong base, some protocols suggest pouring the reaction mixture into an excess of aqueous NaOH or NH₄OH to precipitate iron hydroxides, followed by extraction with an organic solvent. This should be approached with caution as the desired indole may not be stable under these conditions.

Conclusion

The reduction of nitroarenes using iron powder in acetic acid is a time-tested, reliable, and highly practical method for the synthesis of anilines, and by extension, for the construction of indoles via the Leimgruber-Batcho synthesis. Its operational simplicity, low cost, and excellent chemoselectivity ensure its continued relevance in both academic and industrial research. While the work-up can present challenges, the strategies outlined in this guide provide a clear path to overcoming these obstacles. By understanding the underlying mechanism and paying careful attention to the experimental details, researchers can confidently employ this powerful transformation to access a wide range of valuable indole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 6-Bromo-4-fluoro-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: 6-Bromo-4-fluoro-1H-indole CAS Number: 885520-59-2[1] Molecular Formula: C₈H₅BrFN[1] Molecular Weight: 214.03 g/mol [1]

This technical support guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of this compound. As a crucial heterocyclic building block in medicinal chemistry, achieving high yields and purity is paramount.[2][3] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective synthetic routes for preparing this compound?

A1: The two most prevalent and versatile methods for synthesizing substituted indoles like this compound are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis .[2][4]

  • The Leimgruber-Batcho synthesis is often favored for its milder conditions and potentially higher yields. It typically starts from a substituted o-nitrotoluene (in this case, 4-bromo-2-fluoro-6-nitrotoluene) and proceeds via an enamine intermediate which then undergoes reductive cyclization.[2][5]

  • The Fischer indole synthesis is a classic and widely used method that involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[6][7] While robust, it can require harsh conditions and careful optimization to minimize side reactions.[8][9]

Q2: My overall yield is consistently low. What are the first things I should check?

A2: Consistently low yields often point to fundamental issues that can be systematically addressed. Start by evaluating these key areas:

  • Purity of Starting Materials: This is the most critical factor. Impurities in your starting materials (e.g., substituted nitrotoluene for Leimgruber-Batcho or the phenylhydrazine/carbonyl for Fischer) can poison catalysts, inhibit reactions, and generate hard-to-remove byproducts.[4][9] Always use reagents of the highest possible purity or purify them before use.

  • Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can drastically reduce yields.[4][10] Ensure your reaction is heated uniformly and monitored closely for completion using techniques like Thin Layer Chromatography (TLC) or HPLC.[10]

  • Atmosphere Control: For sensitive intermediates, especially in the Fischer indole synthesis, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that consume starting material and product.[8]

Q3: What are the most common impurities to expect and how can I remove them?

A3: Impurity profiles are route-dependent.

  • In the Leimgruber-Batcho synthesis , a common byproduct is the over-reduced 2-aminophenylethylamine derivative, which is more polar than the desired indole.[11] This can often be removed with an acidic wash during workup. Incomplete reaction can also leave behind the enamine intermediate.[12]

  • In the Fischer indole synthesis , potential impurities include regioisomers (if an unsymmetrical ketone is used), unreacted hydrazone, and tar-like materials from product degradation under harsh acidic conditions.[9][11]

  • Purification: Flash column chromatography on silica gel is the most common method for purifying the final product.[5][11] A gradient elution, often with a hexane/ethyl acetate or dichloromethane/hexane system, is typically effective.[5] In some cases, crystallization can be a powerful technique for obtaining high-purity material, especially at a larger scale.[10]

In-Depth Troubleshooting Guides

This section provides specific, cause-and-effect troubleshooting for the primary synthetic routes.

Leimgruber-Batcho Synthesis Troubleshooting

This synthesis involves two key transformations: enamine formation and reductive cyclization. Problems can arise at either stage.

dot

Caption: Leimgruber-Batcho synthesis workflow.

Q: The initial condensation to form the enamine intermediate (Step 1) is slow, incomplete, or gives a low yield. Why?

A: This step is highly sensitive to reaction parameters. Here are the likely causes and solutions:

  • Cause 1: Suboptimal Temperature. The condensation requires significant thermal energy.

    • Explanation: Insufficient heat leads to a slow or stalled reaction. Conversely, excessive heat can cause decomposition of the starting material or the acetal reagent.[4]

    • Solution: Maintain a steady and controlled temperature, typically between 100-130°C.[5][13] Use an oil bath and a contact thermometer to monitor the internal reaction temperature. For a given substrate, temperature optimization may be required.

  • Cause 2: Impure Reagents. The quality of the N,N-dimethylformamide dimethyl acetal (DMF-DMA) or other acetals is critical.

    • Explanation: DMF-DMA is moisture-sensitive and can degrade over time. Impurities in the starting nitrotoluene can also interfere with the reaction.

    • Solution: Use a fresh bottle of DMF-DMA or distill it before use. Ensure your 4-bromo-2-fluoro-6-nitrotoluene is pure and dry.

  • Cause 3: Inefficient Reaction Time.

    • Explanation: Under conventional heating, these condensations can be slow, often requiring several hours to overnight to reach completion.[4]

    • Solution: Monitor the reaction progress meticulously by TLC, observing the consumption of the starting nitrotoluene. Consider using microwave irradiation, which has been shown to dramatically reduce reaction times and potentially improve yields.[4]

Q: My reductive cyclization (Step 2) is inefficient, leading to a complex mixture or low yield of the final indole. What should I investigate?

A: The reduction step is where many side reactions can occur. Success hinges on the choice of reducing agent and control of reaction conditions.

  • Cause 1: Inactive or Inappropriate Reducing Agent.

    • Explanation: The activity of catalytic reducing agents like Raney Nickel or Palladium on Carbon (Pd/C) can diminish with improper storage or handling. Chemical reductants like iron powder can have variable surface activity.[11][12]

    • Solution:

      • For Catalytic Hydrogenation (e.g., Raney Ni, Pd/C): Use a fresh, active catalyst. Ensure efficient hydrogen dispersion with vigorous stirring. Catalyst poisoning from sulfur or other impurities can be an issue, so high-purity substrates and solvents are key.[10]

      • For Chemical Reduction (e.g., Iron in Acetic Acid): Use fine, activated iron powder. The combination of iron in acetic acid is a robust and scalable option.[5][13] Other options like sodium dithionite can also be effective.[11]

  • Cause 2: Over-reduction Side Reaction.

    • Explanation: A known side reaction is the reduction of the enamine double bond, leading to a stable 2-aminophenylethylamine derivative instead of the indole.[11]

    • Solution: Carefully control the reaction conditions. For catalytic hydrogenation, this means optimizing hydrogen pressure and reaction time. For chemical reductions, control the temperature and rate of addition of the reductant. Monitor the reaction by TLC to stop it once the desired product is formed, avoiding prolonged reaction times.

  • Cause 3: Incomplete Reaction.

    • Explanation: Insufficient reducing agent or a short reaction time will leave unreacted enamine intermediate in your crude product.

    • Solution: Use a sufficient excess of the reducing agent (e.g., up to 20 equivalents of iron powder has been reported).[5] Monitor the reaction by TLC or HPLC to ensure the disappearance of the enamine intermediate before workup.[4][10]

Fischer Indole Synthesis Troubleshooting

The Fischer synthesis is a powerful tool, but its reliance on strong acids and high temperatures means that reaction conditions must be carefully controlled.[6][14]

dot

Caption: Fischer indole synthesis workflow.

Q: My Fischer indole synthesis is failing or giving very low yields. What are the most critical parameters to check?

A: This reaction is notoriously sensitive. Focus on the acid catalyst and the purity of the hydrazone intermediate.

  • Cause 1: Inappropriate Acid Catalyst.

    • Explanation: The choice and strength of the acid are paramount for the key[11][11]-sigmatropic rearrangement and cyclization steps.[4][7] A catalyst that is too weak will not promote the reaction, while one that is too strong can cause degradation of the starting materials or the sensitive indole product.[4][8]

    • Solution: A systematic screen of catalysts is often necessary. Common choices include Brønsted acids (sulfuric acid, p-toluenesulfonic acid) and Lewis acids (zinc chloride, boron trifluoride).[4][14] Polyphosphoric acid (PPA) is frequently used as both the catalyst and solvent, often giving good results.[8] If you observe significant charring or tar formation, switch to a milder catalyst or lower the reaction temperature.

  • Cause 2: Purity of the Phenylhydrazone Intermediate.

    • Explanation: Impurities in the hydrazone can completely shut down the cyclization step. While one-pot procedures are common, isolating and purifying the hydrazone intermediate before the indolization step often leads to cleaner reactions and higher yields.[4][8]

    • Solution: After forming the hydrazone from the hydrazine and carbonyl compound, isolate it by filtration. Wash it thoroughly with a cold solvent (like ethanol) to remove unreacted starting materials and byproducts before proceeding to the high-temperature cyclization step.[4]

  • Cause 3: Suboptimal Temperature and Solvent.

    • Explanation: The reaction requires heat, but indole rings are susceptible to decomposition at very high temperatures in strong acid.[4] The solvent also plays a key role in the solubility of intermediates and the overall reaction pathway.[4][15]

    • Solution: Empirically determine the optimal temperature. Monitor the reaction by TLC and aim for the lowest temperature that provides a reasonable reaction rate. High-boiling solvents are common, but sometimes the reaction is best performed neat in the acid catalyst itself (e.g., PPA).[4][8]

Q: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are they and how can I minimize them?

A: Side product formation is a common challenge due to the harsh conditions.

  • Cause 1: N-N Bond Cleavage.

    • Explanation: Under strongly acidic conditions, the nitrogen-nitrogen bond of the hydrazine or hydrazone can cleave, leading to various amine byproducts and reducing the amount of material available for productive cyclization.[4]

    • Solution: Using a milder Lewis acid catalyst (e.g., ZnCl₂) and lowering the reaction temperature can help suppress this side reaction.[4]

  • Cause 2: Isomer Formation.

    • Explanation: If you use an unsymmetrical ketone, the cyclization can proceed in two different directions, leading to the formation of regioisomers. The electron-withdrawing fluorine atom on the phenyl ring can influence this regioselectivity.[9][11]

    • Solution: To avoid this, use a symmetrical ketone or an aldehyde. If an unsymmetrical ketone is necessary, you will likely need to separate the resulting isomers by column chromatography. Modifying the acid catalyst and reaction conditions can sometimes improve the selectivity for the desired isomer.[9]

  • Cause 3: Dimerization/Polymerization.

    • Explanation: The highly reactive enamine intermediate or the final indole product can undergo self-condensation or polymerization under the harsh acidic conditions, leading to tar-like materials.[11]

    • Solution: Lowering the reaction temperature and minimizing the reaction time are crucial.[11] Once the reaction is complete (as determined by TLC), work it up immediately by pouring the mixture into ice water to quench the reaction and precipitate the product.[8]

Data & Protocols

Troubleshooting Summary Table
IssuePossible CauseRecommended SolutionSynthetic Route
Low Yield / No Reaction Purity of starting materialsRecrystallize or distill starting materials. Use high-purity reagents.Both
Inactive catalystUse fresh catalyst (acid, reducing agent). For Fe, use activated powder.Both
Suboptimal temperatureOptimize temperature systematically. Monitor internal reaction temp.Both
Enamine Formation Failure Degraded DMF-DMAUse a fresh bottle or distill the reagent.Leimgruber-Batcho
Insufficient heatingIncrease reaction time and/or temperature (e.g., 110-130°C).Leimgruber-Batcho
Reductive Cyclization Failure Over-reductionMonitor reaction closely by TLC; reduce reaction time or H₂ pressure.Leimgruber-Batcho
Incomplete reductionUse sufficient excess of reducing agent (e.g., Fe/AcOH).Leimgruber-Batcho
Indolization Failure Inappropriate acid catalystScreen different Brønsted and Lewis acids (e.g., PPA, ZnCl₂).Fischer Indole
Impure hydrazoneIsolate and purify the hydrazone intermediate before cyclization.Fischer Indole
Multiple Products Isomer formationUse a symmetrical ketone/aldehyde or prepare for chromatographic separation.Fischer Indole
Degradation/Tarry productsLower reaction temperature, minimize reaction time, and quench promptly.Fischer Indole
Experimental Protocols

Protocol 1: Leimgruber-Batcho Synthesis of this compound [5]

  • Step 1: Enamine Formation

    • To a dry round-bottom flask, add 4-bromo-2-fluoro-6-nitrotoluene (1 eq.), anhydrous N,N-dimethylformamide (DMF, ~4 volumes), triethylamine (1.1 eq.), and N,N-dimethylformamide diisopropyl acetal (2.2 eq.).

    • Heat the mixture under an inert atmosphere to 130°C and stir for 2-3 hours.

    • Monitor the reaction by TLC for the consumption of the starting material.

    • Upon completion, cool the reaction and remove the solvent under reduced pressure. The resulting crude enamine residue can be used directly in the next step.

  • Step 2: Reductive Cyclization

    • Dissolve the crude enamine from the previous step in a mixture of toluene (~10 volumes) and acetic acid (~13 volumes).

    • In a separate flask, prepare a slurry of iron powder (20 eq.) in acetic acid.

    • Heat the iron slurry to 100°C and add the solution of the enamine dropwise with vigorous stirring.

    • Maintain the temperature at 100°C for 30-60 minutes after the addition is complete.

    • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the iron salts.

    • Wash the combined organic filtrates sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (e.g., 20% dichloromethane in hexane) to afford this compound.[5]

Protocol 2: Fischer Indole Synthesis of this compound (General Procedure)[4][8]

  • Step 1: Hydrazone Formation (Optional Isolation)

    • Dissolve (4-bromo-2-fluorophenyl)hydrazine hydrochloride (1 eq.) in ethanol.

    • Add the desired ketone or aldehyde (1.1 eq.) followed by a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate.

    • Isolate the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Step 2: Indolization

    • In a separate flask, heat polyphosphoric acid (PPA) (approx. 3-4 g per gram of hydrazone) to 100°C with vigorous mechanical stirring.

    • Carefully add the pure, dry hydrazone from Step 1 in portions to the hot PPA.

    • Increase the temperature to 150-160°C and stir for 10-20 minutes. The mixture will darken.

    • Monitor the reaction by TLC (quenching a small aliquot in ice water and extracting with ethyl acetate).

    • Once complete, cool the mixture to ~100°C and carefully pour it onto a large amount of crushed ice with vigorous stirring.

    • The crude product will precipitate. Filter the solid, wash thoroughly with water until the washings are neutral, and dry.

    • Purify the crude solid by column chromatography on silica gel.

General Troubleshooting Logic

dot

Troubleshooting_Logic Start Low Yield of This compound Check_Purity Are Starting Materials Pure? Start->Check_Purity Purify Purify/Source New Reagents Check_Purity->Purify No Check_Conditions Are Reaction Conditions (Temp, Time) Optimal? Check_Purity->Check_Conditions Yes Purify->Check_Conditions Optimize_Conditions Systematically Optimize Temperature & Time. Monitor with TLC/HPLC. Check_Conditions->Optimize_Conditions No Check_Route Identify Reaction Step with Low Yield Check_Conditions->Check_Route Yes Optimize_Conditions->Check_Route Leimgruber Leimgruber-Batcho Issue Check_Route->Leimgruber Leimgruber Fischer Fischer Indole Issue Check_Route->Fischer Fischer Troubleshoot_Enamine Troubleshoot Enamine Formation: - Check Acetal Quality - Verify Temperature Leimgruber->Troubleshoot_Enamine Troubleshoot_Reduction Troubleshoot Reductive Cyclization: - Check Reductant Activity - Watch for Over-reduction Leimgruber->Troubleshoot_Reduction Troubleshoot_Hydrazone Troubleshoot Hydrazone Formation: - Isolate & Purify Intermediate Fischer->Troubleshoot_Hydrazone Troubleshoot_Indolization Troubleshoot Indolization: - Screen Acid Catalysts - Control Temperature to  Avoid Degradation Fischer->Troubleshoot_Indolization

Caption: A logical workflow for troubleshooting low yields.

References

preventing tar formation in Fischer indole synthesis of fluoroindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to one of the most powerful, yet often challenging, reactions in synthetic chemistry: the Fischer indole synthesis of fluoroindoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this reaction. My aim is to provide you with not just troubleshooting steps, but a deeper understanding of the underlying chemical principles that govern success and failure, particularly in mitigating the common and frustrating issue of tar formation.

Introduction: The Challenge of Fluoroindoles and Tar Formation

The incorporation of fluorine into indole scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and metabolic properties to drug candidates. The Fischer indole synthesis remains a widely utilized method for constructing these valuable motifs. However, the very properties that make fluorine a valuable substituent—its high electronegativity and electron-withdrawing nature—can exacerbate the inherent challenges of this acid-catalyzed cyclization, frequently leading to the formation of intractable tars and significantly reducing yields.

This guide will provide a structured approach to understanding and preventing tar formation, moving from general principles to specific, actionable protocols.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental questions surrounding tar formation in the Fischer indole synthesis, with a special focus on fluorinated substrates.

Q1: What is the primary cause of tar formation in the Fischer indole synthesis?

A1: Tar formation is a general term for the production of a complex, often dark-colored and insoluble mixture of polymeric byproducts. In the context of the Fischer indole synthesis, it is primarily caused by the acid-catalyzed decomposition and polymerization of reactive intermediates or the final indole product itself.[1] The reaction requires harsh conditions, including strong acids and elevated temperatures, which can promote these unwanted side reactions.[2][3]

Q2: How does the presence of a fluorine substituent increase the likelihood of tar formation?

A2: The fluorine atom is strongly electron-withdrawing. This property significantly influences the electron density of the aromatic ring and the stability of the reaction intermediates.[4][5] While a comprehensive mechanistic picture is still an area of active research, the increased propensity for tar formation in the synthesis of fluoroindoles can be attributed to a few key factors:

  • Destabilization of Cationic Intermediates: The core mechanism of the Fischer indole synthesis involves several protonation steps, leading to cationic intermediates.[6] The electron-withdrawing fluorine atom can destabilize these intermediates, making them more susceptible to alternative, non-productive reaction pathways, including decomposition and polymerization.

  • Increased Acidity and Reactivity of Intermediates: The presence of fluorine can increase the acidity of N-H protons in the phenylhydrazone and subsequent intermediates. This can alter the delicate equilibrium of the reaction steps and potentially open up pathways to side reactions.

  • Enhanced Electrophilicity of the Indole Product: The resulting fluoroindole is more electron-deficient than its non-fluorinated counterpart. Electron-deficient indoles are known to be more susceptible to acid-catalyzed polymerization.[7]

Q3: Can the position of the fluorine atom on the phenylhydrazine ring affect tar formation?

A3: Yes, the position of the fluorine substituent can have a significant impact. While direct comparative studies on tar formation are sparse, the electronic influence of the substituent is position-dependent. For instance, a fluorine atom at the ortho or para position to the hydrazine moiety will exert a stronger electron-withdrawing effect on the nitrogen atoms involved in the key rearrangement step, potentially having a more pronounced impact on intermediate stability compared to a meta substitution.

Q4: Are there alternatives to strong Brønsted acids that can minimize tarring?

A4: Absolutely. Lewis acids are often milder and can be highly effective catalysts for the Fischer indole synthesis, frequently leading to cleaner reactions and higher yields, especially with sensitive substrates.[2][8] Common Lewis acids used include zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[6] In some cases, solid-supported acids or ionic liquids have also been employed to provide a milder and more controlled reaction environment.

Part 2: Troubleshooting Guide - From Problem to Solution

This section is designed to provide direct answers to specific experimental problems you might be encountering.

Problem 1: My reaction mixture turns dark brown or black immediately upon adding the acid catalyst, even at low temperatures.

  • Potential Cause: This indicates a very rapid decomposition of your starting phenylhydrazone or the initially formed hydrazone. The high acidity is likely promoting rapid, uncontrolled side reactions. The fluorinated starting material may be particularly sensitive to strong protic acids.

  • Suggested Solution:

    • Switch to a Milder Catalyst: Immediately attempt the reaction with a Lewis acid like zinc chloride (ZnCl₂). Lewis acids can be more effective at promoting the desired cyclization without causing extensive charring.[2]

    • Isolate the Hydrazone: Instead of a one-pot reaction, first synthesize and purify the fluorophenylhydrazone intermediate under milder conditions (e.g., using acetic acid as a catalyst in ethanol).[8] A pure hydrazone is often more stable and can lead to a cleaner cyclization reaction.

    • Control the Addition: Add the acid catalyst slowly at a low temperature (e.g., 0 °C) to better manage any initial exotherm and allow for a more controlled reaction initiation.

Problem 2: The reaction produces a low yield of the desired fluoroindole, and my crude product is a sticky, difficult-to-purify tar.

  • Potential Cause: This is a classic sign of product and/or intermediate decomposition and polymerization throughout the course of the reaction, likely exacerbated by prolonged exposure to high temperatures.

  • Suggested Solution:

    • Lower the Reaction Temperature: Excessively high temperatures are a primary driver of tar formation.[1] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction closely by TLC to avoid unnecessary heating after the starting material is consumed.

    • Optimize the Solvent: The choice of solvent can be critical. High-boiling point solvents are often used, but they can contribute to decomposition. Experiment with different solvents. Sometimes, a lower-boiling solvent at reflux can provide sufficient energy for the reaction while minimizing thermal degradation.

    • Consider Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times, which in turn can minimize the formation of thermal decomposition byproducts.[8]

Problem 3: My TLC shows multiple, closely-eluting spots, and I suspect the formation of isomers in addition to tar.

  • Potential Cause: If you are using an unsymmetrical ketone, the formation of regioisomers is a known side reaction in the Fischer indole synthesis.[1] The electron-withdrawing nature of the fluorine substituent can influence the regioselectivity of the cyclization.

  • Suggested Solution:

    • Catalyst Selection: The choice of acid catalyst can influence the isomeric ratio. It is worth screening both Brønsted and Lewis acids to see if one provides better selectivity for your desired isomer.

    • Purification Strategy: Careful column chromatography is often necessary to separate regioisomers. Experiment with different solvent systems to achieve optimal separation.

    • Structural Confirmation: Ensure you are correctly identifying your product spots. Use techniques like NMR to confirm the structure of the major product and any isolated byproducts.

Part 3: Data-Driven Decisions and Experimental Protocols

Table 1: Comparison of Catalysts for Fluoroindole Synthesis

This table provides a general overview of common catalysts and their characteristics. The optimal choice will always be substrate-dependent.

Catalyst TypeExamplesTypical ConditionsPropensity for Tar FormationKey Considerations
Brønsted Acids H₂SO₄, HCl, PPA, p-TsOHHigh temperatures (100-180 °C)High, especially with sensitive substratesEffective for robust substrates, but often leads to decomposition and tarring with electron-deficient systems.[6]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃Moderate to high temperatures (80-160 °C)Moderate, generally lower than Brønsted acidsOften provides a milder reaction, leading to cleaner products and higher yields. Anhydrous conditions are crucial.[2]
Solid Acids Montmorillonite clay, ZeolitesHigh temperaturesLow to ModerateCan be easier to work with and remove from the reaction mixture. May require longer reaction times.
Ionic Liquids e.g., [bmim][Cl]Moderate temperaturesLowCan act as both solvent and catalyst, often leading to cleaner reactions. Can be expensive and require specific workup procedures.
Optimized Protocol for the Synthesis of 6-Fluoro-2-methylindole (A Case Study)

This protocol is designed to minimize tar formation by using a milder Lewis acid catalyst and isolating the intermediate hydrazone.

Step 1: Synthesis of (4-Fluorophenyl)hydrazone of Acetone

  • To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol (5 mL per gram of hydrazine), add acetone (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (3-5 drops).

  • Stir the mixture at room temperature for 1-2 hours. The hydrazone will often precipitate as a pale yellow solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Self-validation: The purity of the hydrazone can be checked by melting point and NMR. A pure hydrazone is crucial for a clean cyclization.

Step 2: Cyclization to 6-Fluoro-2-methylindole

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the purified (4-fluorophenyl)hydrazone (1.0 eq) and anhydrous zinc chloride (2.0 eq).

  • Heat the mixture with stirring in an oil bath to 140-150 °C. Causality: Using a pre-heated oil bath ensures a rapid and uniform temperature increase, minimizing the time the reactants are exposed to intermediate temperatures where side reactions might be more prevalent.

  • Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.

  • Allow the reaction mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture with a 10% sodium hydroxide solution until it is basic (pH > 8).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 6-fluoro-2-methylindole.

Part 4: Visualizing the Reaction Pathways

Understanding the competing reaction pathways is key to controlling the outcome of your synthesis. The following diagram illustrates the desired reaction pathway leading to the fluoroindole versus the undesired pathways leading to tar formation.

Fischer_Indole_vs_Tar Start Fluorophenylhydrazine + Ketone/Aldehyde Hydrazone Fluorophenylhydrazone Intermediate Start->Hydrazone H+ (cat.) Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Tautomerization Tar Tar Formation (Polymerization, Decomposition) Hydrazone->Tar Harsh Acid/ High Temp. Rearrangement_TS [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement_TS Enehydrazine->Tar Polymerization Diimine Di-imine Intermediate Rearrangement_TS->Diimine Cyclized_Intermediate Cyclized Aminal Diimine->Cyclized_Intermediate Cyclization Fluoroindole Desired Fluoroindole Cyclized_Intermediate->Fluoroindole -NH3 Decomposition Decomposition Products Cyclized_Intermediate->Decomposition Thermal Degradation Fluoroindole->Tar Acid-catalyzed Polymerization Decomposition->Tar

Caption: Competing pathways in the Fischer synthesis of fluoroindoles.

References

Technical Support Center: Optimizing Palladium Catalyst Selection for Cross-Coupling with 6-Bromo-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 6-bromo-4-fluoro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of these powerful synthetic transformations with confidence and scientific rigor.

Introduction: The Unique Challenges of this compound

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other biologically active compounds.[1][2] However, its successful functionalization via palladium-catalyzed cross-coupling reactions requires careful consideration of its unique electronic and structural properties. The electron-rich indole nucleus can be both a blessing and a curse, facilitating some catalytic steps while being susceptible to side reactions. The presence of a fluorine atom at the 4-position and a bromine at the 6-position introduces further electronic asymmetry, influencing the reactivity of the C-Br bond. Additionally, the acidic N-H proton of the indole ring can interfere with the catalytic cycle, necessitating either N-protection or carefully optimized reaction conditions.

This guide will provide a systematic approach to catalyst selection and reaction optimization for various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Frequently Asked Questions (FAQs)

Q1: What are the first-line palladium catalyst systems to screen for Suzuki-Miyaura coupling with this compound?

A1: For Suzuki-Miyaura couplings of heteroaryl bromides, a good starting point is often a combination of a palladium(II) precatalyst with a suitable phosphine ligand.[3] We recommend screening the following systems initially:

  • Pd(dppf)Cl₂: This is a robust and versatile catalyst for many heteroaryl couplings.[4]

  • Pd(PPh₃)₄: A classic catalyst, though sometimes less effective for challenging substrates.

  • Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand: Ligands like SPhos, XPhos, or RuPhos are often necessary for high yields, especially with electron-rich or sterically hindered substrates.[5]

Q2: Is N-protection of the indole necessary for successful cross-coupling?

A2: Not always, but it can significantly improve yields and reproducibility, especially if you are encountering issues with low conversion or side reactions.[4] The acidic N-H proton can react with the base or organometallic reagents in the reaction, leading to catalyst inhibition or undesired side products.

  • When to consider N-protection: If you observe low yields, significant starting material decomposition, or the formation of N-arylated byproducts (in C-C coupling reactions), N-protection is a logical next step.

  • Common protecting groups: The tert-butyloxycarbonyl (Boc) group is a popular choice as it is easily installed and removed. Other options include the phenylsulfonyl (SO₂Ph) group.

Q3: How does the 4-fluoro substituent affect the reactivity of the 6-bromo position?

A3: The fluorine atom is electron-withdrawing, which can have a net effect on the reactivity of the C-Br bond. Generally, electron-withdrawing groups on an aryl halide can facilitate the oxidative addition step of the palladium catalytic cycle, which is often the rate-limiting step.[4] This suggests that the 6-bromo position of 4-fluoro-1H-indole may be more reactive towards oxidative addition compared to a non-fluorinated analogue. However, the overall electronic nature of the indole ring system is complex, and empirical screening of reaction conditions remains crucial.

Q4: What are the most common side reactions to watch out for?

A4: Several side reactions can compete with the desired cross-coupling:

  • Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be promoted by certain bases or impurities.[6]

  • Homocoupling: Two molecules of the boronic acid (in Suzuki coupling) or the alkyne (in Sonogashira coupling) couple together. This is often exacerbated by the presence of oxygen.[7]

  • Protodeboronation: The boronic acid is replaced by a proton from the solvent, a common issue with some heteroaryl boronic acids.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

A low or non-existent yield is the most common issue. A systematic approach to troubleshooting is essential.

troubleshooting_workflow start Low/No Yield reagent_check 1. Reagent Integrity Check - Fresh boronic acid/amine? - Active catalyst? - Dry & degassed solvent? - Anhydrous base? start->reagent_check nh_interference 2. Consider N-H Interference - Add N-Boc protecting group. reagent_check->nh_interference If reagents are fine catalyst_screening 3. Catalyst/Ligand Screening - Try different Pd sources (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃). - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). nh_interference->catalyst_screening If still low yield base_solvent_opt 4. Base & Solvent Optimization - Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃). - Vary solvent system (e.g., Dioxane/H₂O, Toluene/H₂O). catalyst_screening->base_solvent_opt If no improvement temp_time_opt 5. Temperature & Time Adjustment - Incrementally increase temperature (e.g., 80°C to 110°C). - Monitor reaction over time (e.g., 2h, 12h, 24h). base_solvent_opt->temp_time_opt If no improvement success Optimization Successful temp_time_opt->success Improved Yield

Caption: A stepwise workflow for troubleshooting low-yield cross-coupling reactions.

Issue 2: Formation of Impurities
  • Dehalogenated Indole: If you observe the formation of 4-fluoro-1H-indole, consider changing your base or ensuring your solvent is rigorously dried and degassed. Some bases can act as hydride sources, leading to reduction of the aryl halide.

  • Boronic Acid Homocoupling (Suzuki): This suggests the presence of oxygen in your reaction. Ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen) and that your solvents are properly degassed.

  • Glaser Coupling (Sonogashira): Homocoupling of the terminal alkyne is a common side reaction, often catalyzed by the copper(I) co-catalyst. Running the reaction under "copper-free" conditions can mitigate this issue, although it may require a more active palladium catalyst system.[7]

Data Presentation: Recommended Catalyst Systems

The optimal catalyst system is highly dependent on the specific cross-coupling reaction. The following tables provide recommended starting points for catalyst, ligand, base, and solvent for different transformations of this compound.

Table 1: Suzuki-Miyaura Coupling

ComponentRecommendationRationale & Key Considerations
Palladium Source Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂Pd(dppf)Cl₂ is a reliable starting point. Pd₂(dba)₃ and Pd(OAc)₂ are often paired with bulky phosphine ligands for higher activity.[4]
Ligand dppf (for PdCl₂), SPhos, XPhosBulky, electron-rich monophosphine ligands are often superior for heteroaryl couplings, especially when using Pd(0) or Pd(II) precursors.[3]
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄ is often very effective for heteroaryl substrates. An aqueous solution of the base is typically used.[4]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1)A mixed solvent system is necessary to dissolve both the organic starting materials and the inorganic base.[4]
Temperature 80 - 110 °COptimization may be required depending on the reactivity of the boronic acid.

Table 2: Buchwald-Hartwig Amination

ComponentRecommendationRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common precursors for generating the active Pd(0) catalyst in situ.[8]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl monophosphine ligands are essential for efficient C-N bond formation.[5]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required. NaOt-Bu is a common choice, but K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.[9]
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are necessary.
Temperature 90 - 120 °CHigher temperatures are often required for C-N coupling.

Table 3: Sonogashira Coupling

ComponentRecommendationRationale & Key Considerations
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are standard catalysts for Sonogashira reactions.[7]
Co-catalyst CuI (optional)Copper(I) iodide accelerates the reaction but can also promote alkyne homocoupling. Copper-free conditions are often preferred for cleaner reactions.[10]
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)An amine base is required to neutralize the HX formed during the reaction.
Solvent THF, DMFAprotic polar solvents are typically used.
Temperature Room Temperature to 80 °CThe reaction can often proceed at or near room temperature.

Table 4: Heck Coupling

ComponentRecommendationRationale & Key Considerations
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a very common and effective catalyst for Heck reactions.[11]
Ligand PPh₃, P(o-tolyl)₃Phosphine ligands are typically used, although ligandless conditions can sometimes be effective.
Base Et₃N, K₂CO₃An inorganic or organic base is needed to regenerate the Pd(0) catalyst.
Solvent DMF, AcetonitrilePolar aprotic solvents are generally used.
Temperature 100 - 140 °CHigh temperatures are often necessary for Heck couplings.

Experimental Protocols

Generalized Protocol for Suzuki-Miyaura Coupling of this compound

Note: This is a starting point protocol. Optimization of reagent stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[4]

  • Add the degassed solvent system via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-4-fluoro-1H-indole.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_r Ar-Pd(II)-R L₂ transmetalation->pd_aryl_r reductive_elimination Reductive Elimination pd_aryl_r->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid R-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Managing the Indole N-H Proton in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to the acidic N-H proton of the indole nucleus during synthetic campaigns. My goal is to provide not just protocols, but the underlying mechanistic rationale to empower you to troubleshoot effectively and design robust reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of the indole N-H proton. Understanding these concepts is the first step toward mastering its management in complex catalytic cycles.

Q1: Why is the indole N-H proton so problematic in cross-coupling reactions?

The indole N-H proton presents a multifaceted challenge in transition-metal-catalyzed cross-coupling reactions due to a combination of its acidity and its coordination behavior.

  • Acidity and Basicity Mismatch: The N-H proton is weakly acidic, with a pKa of approximately 17 in DMSO.[1] While not strongly acidic, it is readily deprotonated by the strong bases (e.g., NaOtBu, K₃PO₄) commonly required in catalytic cycles like the Suzuki-Miyaura or Buchwald-Hartwig aminations.[2][3] This deprotonation generates the indolide anion.

  • Catalyst Inhibition: Both the neutral N-H indole and the resulting indolide anion can act as ligands for the palladium catalyst. This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively sequestering the active catalyst and inhibiting or completely stalling the desired C-C or C-N bond formation.[3][4] Studies have shown that the inhibitory effect of N-H heterocycles often correlates with their acidity.[3]

  • Competing Nucleophilicity: The indolide anion is an ambident nucleophile, meaning it can react at either the nitrogen or at C3. This leads to a common and often frustrating side reaction: competitive N-arylation, which reduces the yield of the desired C-arylated product.[5][6]

Q2: To protect or not to protect? What is the best strategy for the indole nitrogen?

This is a critical strategic decision in any synthesis involving indole coupling. There is no single "best" answer; the optimal choice depends on the specific reaction, the substrate's electronic properties, and the desired regioselectivity. The decision can be visualized with the following workflow:

G start Start: Indole Coupling Reaction decision Is regioselectivity (e.g., C2 vs. C3 vs. N) a major concern? start->decision protect_strat Strategy: N-Protection decision->protect_strat Yes free_strat Strategy: N-H Free decision->free_strat No / Manageable protect_adv Advantages: - Blocks N-arylation - Can direct regioselectivity - Improves solubility protect_strat->protect_adv Pros protect_disadv Disadvantages: - Adds two synthetic steps - Harsh deprotection can limit scope - Can alter ring electronics protect_strat->protect_disadv Cons free_adv Advantages: - Atom and step economical - Avoids extra synthetic steps free_strat->free_adv Pros free_disadv Disadvantages: - Risk of N-arylation - Potential catalyst inhibition - Requires careful base/ligand choice free_strat->free_disadv Cons

Caption: Decision workflow for N-H management strategy.

  • N-Protection Strategy: This is the classical approach. By replacing the N-H proton with a protecting group, you physically block N-arylation and prevent catalyst inhibition at the nitrogen. Furthermore, the choice of protecting group can be used to electronically tune the indole ring or even direct C-H functionalization to a specific position.[7]

  • N-H Free Strategy: This modern approach is more atom- and step-economical. Success relies on carefully optimized reaction conditions where the C-H functionalization kinetically outcompetes N-arylation and catalyst deactivation.[8][9] This is often achieved by meticulous selection of the base, ligand, and solvent.

Q3: If I choose an N-H free strategy, how do I select the right base?

The base is arguably the most critical variable in an N-H free coupling. It performs a dual role: deprotonating the indole (or the catalyst precursor) and participating in the transmetalation step of many cross-coupling cycles.[2][10]

The choice is a delicate balance. The base must be strong enough to facilitate the catalytic cycle but not so strong that it exclusively forms a highly stable, unreactive indolide-palladium complex.

BasepKa (Conjugate Acid in DMSO)Typical Use Case & Comments
K₃PO₄ ~14 (in H₂O)A common, moderately strong base. Often used in Suzuki couplings. Its heterogeneous nature can be beneficial.[11]
Cs₂CO₃ ~13.5 (in H₂O)A stronger inorganic base, often providing better results than K₃PO₄ due to the solubility of cesium salts.
K₂CO₃ ~13.5 (in H₂O)Similar to Cs₂CO₃ but often less effective. A good starting point for optimization.[9]
NaOtBu ~32A very strong, non-nucleophilic base. Standard for Buchwald-Hartwig aminations.[12] Can aggressively promote N-arylation if not controlled.
LiHMDS/NaHMDS/KHMDS ~26Strong, non-nucleophilic bases. Often used when other bases fail, particularly for deprotonating less acidic substrates.

Source for pKa data: Organic Chemistry Data[13], BenchChem[1]

Pro-Tip: For Suzuki reactions, the reactivity of the boronic acid is enhanced upon conversion to the borate anion by the base.[2] The choice of base can therefore directly influence the rate-limiting transmetalation step. For challenging substrates, consider screening a panel of bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and solvents (e.g., Toluene, Dioxane, DMF).

Troubleshooting Guide: Common Experimental Failures

This section provides a systematic approach to diagnosing and solving specific problems encountered during indole coupling reactions.

Problem 1: Low or No Conversion of Starting Material

You've set up your Buchwald-Hartwig or Suzuki reaction with an N-H free indole, but after 24 hours, TLC or LC-MS analysis shows primarily unreacted starting material.

  • Probable Cause: Catalyst Inhibition. This is the most common culprit. The N-H proton or the indolide anion is coordinating to the palladium center more strongly than your desired substrates, forming a stable off-cycle complex and effectively killing the catalyst.[3]

    G cluster_0 Desired Catalytic Cycle cluster_1 Inhibitory Off-Cycle Path Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA Inhib_Complex [L_n(Indolyl)Pd(II)-H] or [L_nPd(0)(Indole-N-H)] Pd0->Inhib_Complex Inhibition PdII_ArX L_n(Ar)Pd(II)-X OA->PdII_ArX TM Transmetalation (R-M) PdII_ArX->TM PdII_ArR L_n(Ar)Pd(II)-R TM->PdII_ArR RE Reductive Elimination PdII_ArR->RE RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product IndoleNH Indole-N-H IndoleNH->Inhib_Complex

    Caption: Catalyst inhibition by the indole N-H.

  • Solutions & Protocol:

    • Switch to a Bulky Ligand: Ligands with significant steric bulk, such as SPhos or XPhos, can disfavor the coordination of the relatively small indolide anion, thereby promoting the desired catalytic cycle.[3]

    • Change the Base: If you are using a very strong base like NaOtBu, which generates a high concentration of the indolide anion, consider switching to a weaker or heterogeneous base like K₃PO₄. This can lower the concentration of the inhibitory species at any given time.

    • Adopt an N-Protection Strategy: If optimization fails, protecting the nitrogen is the most reliable solution. The benzenesulfonyl (Bs) or tosyl (Ts) groups are robust, electron-withdrawing protectors, while a simple benzyl (Bn) group can also be effective.[1][14]

    Exemplary Protocol: N-Benzenesulfonyl (Bs) Protection of Indole

    • To a stirred solution of indole (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash column chromatography.

Problem 2: Significant N-Arylation Side Product Formation

Your reaction proceeds, but you obtain a mixture of the desired C-arylated product and the isomeric N-arylated indole.

  • Probable Cause: Competitive Nucleophilic Attack. The indolide anion, generated by the base, is competing with the organometallic species (in Suzuki) or the C-H bond (in direct arylation) for reaction with the aryl-palladium intermediate. This competition is highly sensitive to steric and electronic factors.[5]

  • Solutions & Protocol:

    • Steric Hindrance is Your Friend:

      • On the Indole: If your indole is substituted at the C2 or C7 positions, this will sterically disfavor N-arylation.

      • On the Aryl Halide: Using an aryl halide with ortho-substituents will dramatically increase the steric barrier to N-arylation, favoring C-arylation.

      • On the Ligand: As mentioned, bulky phosphine ligands can create a crowded coordination sphere around the palladium, making it difficult for the nitrogen of the indolide to approach.

    • Lower the Temperature: N-arylation often has a higher activation energy than C-arylation. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can significantly improve the C/N selectivity, albeit at the cost of a longer reaction time.

    • Use a Directing Protecting Group: If regioselectivity is paramount, using a removable directing group is a powerful strategy. For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group is known to be stable under many coupling conditions and can be readily removed.[15][16]

Problem 3: Poor or Incorrect Regioselectivity in C-H Functionalization

You are attempting a direct C-H arylation and expect functionalization at C2, but you observe a mixture of C2 and C3 isomers, or even reaction at the benzene ring.

  • Probable Cause: Ambiguous Directing Effects. The regioselectivity of indole C-H activation is a complex interplay between the inherent nucleophilicity of the ring positions (C3 > C2) and the mechanism of C-H activation. Different catalytic systems can favor different positions. For example, some palladium-catalyzed reactions favor the less reactive C2 position.[8][17] The N-H itself can act as a directing group, often favoring C2 functionalization.[8][9]

  • Solutions & Protocol:

    • Leverage Ligand Control: The choice of ligand can sometimes switch the regioselectivity. For instance, in certain oxidative Heck reactions, sulfoxide-2-hydroxypyridine (SOHP) ligands have been developed to achieve a switch between C3 and C2 selectivity.[18]

    • Use a Transient Directing Group: For notoriously difficult positions like C4, a transient directing group strategy can be employed. For example, using glycine as a transient directing group with a C3-carbaldehyde-substituted indole has been shown to direct arylation specifically to the C4 position.[19][20]

    • Change the Metal Catalyst: Different metals have different intrinsic selectivities. While palladium is common, ruthenium[19] and rhodium[21] have also been used for specific C-H functionalizations of indoles, often yielding different regiochemical outcomes.

Reference Section

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Indole Synthesis and Functionalization. BenchChem. --INVALID-LINK--

  • Chemical Science. (n.d.). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. RSC Publishing. --INVALID-LINK--

  • Journal of the American Chemical Society. (2012). Pd(II)-Catalyzed Regioselective 2-Alkylation of Indoles via a Norbornene-Mediated C–H Activation: Mechanism and Applications. ACS Publications. --INVALID-LINK--

  • Química Organica.org. (n.d.). indole acidity. --INVALID-LINK--

  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (n.d.). --INVALID-LINK--

  • Organic Letters. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. ACS Publications. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. --INVALID-LINK--

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Indole Synthesis and Functionalization. --INVALID-LINK--

  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). --INVALID-LINK--

  • ResearchGate. (n.d.). Mechanism for the synthesis of Free N-H indole. --INVALID-LINK--

  • ACS Publications. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. --INVALID-LINK--

  • Semantic Scholar. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. --INVALID-LINK--

  • ACS Publications. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. --INVALID-LINK--

  • PubMed. (2016). Indole Synthesis through Sequential Electrophilic N-H and C-H Bond Activation Using Iodine(III) Reactivity. --INVALID-LINK--

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: N-Protection of Indole Derivatives. --INVALID-LINK--

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. --INVALID-LINK--

  • ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. --INVALID-LINK--

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. --INVALID-LINK--

  • ACS Publications. (n.d.). Efficient Palladium-Catalyzed N-Arylation of Indoles. --INVALID-LINK--

  • MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. --INVALID-LINK--

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. --INVALID-LINK--

  • ACS Publications. (n.d.). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. --INVALID-LINK--

  • ResearchGate. (n.d.). The approaches for N‐1 and C‐3 arylation for indoles. --INVALID-LINK--

  • ResearchGate. (n.d.). Indole arylation with different N‐protecting groups. --INVALID-LINK--

  • ACS Publications. (n.d.). Iodine-Catalyzed Oxidative Cross-Coupling of Indoles and Azoles: Regioselective Synthesis of N-Linked 2-(Azol-1-yl)indole Derivatives. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. --INVALID-LINK--

  • RSC Publishing. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. --INVALID-LINK--

  • ResearchGate. (n.d.). 1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in.... --INVALID-LINK--

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. --INVALID-LINK--

References

stability of 6-Bromo-4-fluoro-1H-indole under acidic and basic reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Navigating its Stability and Reactivity in Acidic & Basic Media

Welcome to the Technical Support Center for 6-Bromo-4-fluoro-1H-indole. As Senior Application Scientists, we understand that working with highly functionalized heterocyclic compounds requires a nuanced understanding of their chemical behavior. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth insights and practical troubleshooting advice for your experiments involving this versatile indole intermediate. We will move beyond simple protocols to explain the underlying chemical principles governing its stability, helping you anticipate challenges and optimize your reaction outcomes.

Core Concept: The Duality of the Indole Nucleus

The experimental behavior of this compound is fundamentally governed by the electronic nature of the indole ring system. The pyrrole moiety is electron-rich, making it highly susceptible to electrophilic attack, while the N-H proton is weakly acidic, allowing for deprotonation under basic conditions to form a potent nucleophile.[1] The electron-withdrawing bromine and fluorine substituents on the benzene ring modulate this inherent reactivity, influencing both stability and reaction pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during reactions with this compound.

Part 1: Acidic Reaction Conditions

The indole ring is notoriously sensitive to acidic conditions. The electron-rich C3 position is the most reactive site for electrophilic aromatic substitution and is also the primary site of protonation by strong acids.[2] This protonation event is often the root cause of instability.

Question: My reaction mixture containing this compound turned dark brown/black and formed a sludge upon addition of a strong acid (e.g., HCl, H₂SO₄). What is happening?

Answer: You are likely observing acid-catalyzed degradation and polymerization. Here's the causal chain:

  • Protonation at C3: Strong acids protonate the indole ring, primarily at the C3 position, due to the enamine-like reactivity of the pyrrole ring.[2] This forms a highly electrophilic indoleninium ion intermediate.

  • Nucleophilic Attack: A neutral, unprotonated indole molecule then acts as a nucleophile, attacking the electrophilic C2 position of the indoleninium ion.

  • Dimerization & Polymerization: This initial attack leads to the formation of a dimer, which can be further protonated and attacked by other indole molecules, leading to a cascade of reactions that result in insoluble, often darkly colored, polymeric materials.[3]

Expert Advice:

  • Avoid Strong Protic Acids: Whenever possible, avoid using strong, non-coordinating acids like HCl, H₂SO₄, or TFA in stoichiometric amounts.

  • Use Lewis Acids or Milder Brønsted Acids: For reactions requiring acid catalysis, consider using Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or milder Brønsted acids (e.g., acetic acid, pyridinium p-toluenesulfonate) which are less likely to cause extensive protonation and degradation.[4]

  • Protect the Indole Nitrogen: N-protection (e.g., with Boc, Ts, or SEM groups) can significantly stabilize the indole ring towards acidic conditions by reducing the electron density of the pyrrole ring, thereby making C3 protonation less favorable.

Question: I am attempting a Friedel-Crafts or other electrophilic substitution reaction. Why am I getting a complex mixture of products or no desired product at all?

Answer: This is a classic challenge with indole chemistry. The C3 position of the pyrrole ring is vastly more nucleophilic (estimated to be ~10¹³ times more reactive than benzene) than any position on the carbocyclic (benzene) ring.[2] Direct electrophilic substitution on the benzene ring of an unprotected indole is rarely successful.

  • Cause: The electrophile will preferentially attack the C3 position. If the conditions are harsh enough to promote the desired reaction on the benzene ring, you will almost certainly trigger the degradation pathways described above.

  • Solution: To achieve substitution on the benzene ring, the pyrrole ring's reactivity must be masked. The most common strategy is N-protection. With the nitrogen protected, the reactivity of C3 is somewhat attenuated. For certain reactions, exhaustive protonation of C3 in a very strong acid can deactivate the pyrrole ring, allowing for electrophilic attack at the C5 position, but this is a high-risk strategy that requires careful optimization.[2]

Troubleshooting Workflow: Acid-Catalyzed Reactions

// Nodes start [label="Problem:\nLow Yield / Decomposition in Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_acid [label="What type of acid was used?", shape=diamond, fillcolor="#FBBC05"]; strong_acid [label="Strong Protic Acid\n(HCl, H₂SO₄, TFA)", fillcolor="#F1F3F4"]; lewis_mild_acid [label="Lewis Acid / Milder Acid\n(ZnCl₂, AcOH)", fillcolor="#F1F3F4"]; action_change_acid [label="Action:\nSwitch to a milder Brønsted acid\nor a Lewis acid.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_protection [label="Is the Indole N-H protected?", shape=diamond, fillcolor="#FBBC05"]; unprotected [label="Unprotected (N-H)", fillcolor="#F1F3F4"]; protected [label="N-Protected", fillcolor="#F1F3F4"]; action_protect [label="Action:\nProtect the indole nitrogen (e.g., Boc, Ts)\nto increase stability.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_conditions [label="Review Reaction Conditions\n(Temp, Concentration)", fillcolor="#FBBC05", shape=diamond]; action_optimize [label="Action:\n- Lower temperature\n- Use higher dilution\n- Slow, controlled addition of reagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Improved Stability & Yield", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_acid; check_acid -> strong_acid [label="Strong"]; check_acid -> lewis_mild_acid [label="Mild/Lewis"]; strong_acid -> action_change_acid; action_change_acid -> success; lewis_mild_acid -> check_protection; check_protection -> unprotected [label="No"]; check_protection -> protected [label="Yes"]; unprotected -> action_protect; action_protect -> success; protected -> check_conditions; check_conditions -> action_optimize; action_optimize -> success; } dot Caption: Troubleshooting logic for acid-catalyzed reactions.

Part 2: Basic Reaction Conditions

This compound is generally more stable under basic conditions than acidic ones. The primary reaction pathway involves the deprotonation of the N-H proton (pKa ≈ 17) to form the corresponding indolyl anion. This anion is a strong nucleophile, making it ideal for N-alkylation and N-acylation reactions.[1]

Question: I am performing an N-alkylation with NaH and an alkyl halide in DMF, but the reaction is sluggish or incomplete. What are the potential causes?

Answer: This is a common scenario, and troubleshooting involves a systematic check of your reagents and conditions.

  • Incomplete Deprotonation:

    • Base Quality: Sodium hydride (NaH) is highly reactive with moisture. Ensure you are using fresh, high-quality NaH from a newly opened container or a properly stored stock. Old NaH may be partially quenched to NaOH, which is not strong enough for complete deprotonation.

    • Solvent Purity: The solvent (DMF, THF) must be anhydrous. Trace amounts of water will consume the NaH before it can deprotonate the indole. Use a freshly distilled or commercially available anhydrous solvent.

  • Insufficient Reactivity:

    • Alkylating Agent: The reactivity of the alkyl halide is critical (I > Br > Cl). If you are using a less reactive alkyl chloride, you may need to add a catalytic amount of sodium iodide (NaI) to facilitate a Finkelstein reaction in situ, generating the more reactive alkyl iodide.

    • Temperature: While deprotonation is often done at 0 °C, the subsequent alkylation step may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate, especially with less reactive electrophiles.[5]

  • Steric Hindrance: If your alkylating agent is sterically bulky, the reaction may be inherently slow. Consider longer reaction times or slightly higher temperatures.

Expert Advice:

  • For complete deprotonation, allow the indole and NaH to stir for 30-60 minutes at 0 °C before adding the alkyl halide. You should observe hydrogen gas evolution, which will cease when deprotonation is complete.[5]

  • Always monitor the reaction progress by TLC to determine the optimal reaction time.

Question: Can other bases be used for N-alkylation?

Answer: Absolutely. The choice of base depends on the reactivity of your alkylating agent and the overall sensitivity of your molecule.

  • Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): These are milder bases often used in polar aprotic solvents like DMF or acetonitrile. They are sufficient for reactive alkylating agents like benzyl bromide or methyl iodide. Cesium carbonate is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the indolyl anion.[6]

  • Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base that is also effective for deprotonation. It is soluble in THF, which can sometimes be an advantage over the heterogeneous NaH.

Troubleshooting Workflow: Base-Mediated N-Alkylation

// Nodes start [label="Problem:\nIncomplete N-Alkylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_deprotonation [label="Is deprotonation complete?\n(Check H₂ evolution with NaH)", shape=diamond, fillcolor="#FBBC05"]; deprotonation_no [label="No / Sluggish", fillcolor="#F1F3F4"]; deprotonation_yes [label="Yes", fillcolor="#F1F3F4"]; action_check_reagents [label="Action:\n- Use fresh NaH\n- Use anhydrous solvent\n- Consider a stronger base (e.g., KOtBu)", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_electrophile [label="What is the electrophile?", shape=diamond, fillcolor="#FBBC05"]; electrophile_unreactive [label="Less Reactive\n(e.g., Alkyl Chloride, bulky group)", fillcolor="#F1F3F4"]; electrophile_reactive [label="Reactive\n(e.g., MeI, BnBr)", fillcolor="#F1F3F4"]; action_boost_reactivity [label="Action:\n- Increase temperature (40-60°C)\n- Add catalytic NaI (for chlorides/bromides)\n- Increase reaction time", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_tlc [label="Monitor by TLC", fillcolor="#FBBC05", shape=diamond]; action_re-evaluate [label="Reaction appears stalled.\nRe-evaluate all parameters.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; success [label="Complete Conversion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_deprotonation; check_deprotonation -> deprotonation_no [label="No"]; check_deprotonation -> deprotonation_yes [label="Yes"]; deprotonation_no -> action_check_reagents; action_check_reagents -> success; deprotonation_yes -> check_electrophile; check_electrophile -> electrophile_unreactive [label="Less Reactive"]; check_electrophile -> electrophile_reactive [label="Reactive"]; electrophile_unreactive -> action_boost_reactivity; action_boost_reactivity -> success; electrophile_reactive -> check_tlc; check_tlc -> success [label="Reaction proceeds"]; check_tlc -> action_re-evaluate [label="No change"]; } dot Caption: Troubleshooting logic for base-mediated N-alkylation.

Key Compound Data & Handling

Proper storage and handling are critical for maintaining the integrity of this compound.

PropertyValueSource
CAS Number 885520-59-2[7][8]
Molecular Formula C₈H₅BrFN[7][9]
Molecular Weight 214.03 g/mol [7][9]
Appearance Solid[8]
Storage Store under an inert atmosphere, at 2-8°C, away from light and heat.[8][10][11]
Acid Stability Unstable in strong protic acids; prone to polymerization.[2]
Base Stability Generally stable; N-H is readily deprotonated by strong bases.[1]

Handling Recommendations:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible to prevent potential oxidation or reaction with atmospheric moisture, especially when using reactive reagents like NaH.[12]

  • Secondary Containment: Always use secondary containment when transporting or storing chemicals to prevent spills.[13]

  • Segregation: Store away from strong acids, strong oxidizing agents, and incompatible materials.[11][14]

Validated Experimental Protocol
Protocol: N-Methylation of this compound

This protocol is a representative procedure for N-alkylation using standard laboratory techniques.[5]

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (MeI) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (to achieve a concentration of ~0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add the sodium hydride (1.2 eq) portion-wise over 5-10 minutes.

    • Scientist's Note: Observe for the evolution of hydrogen gas. Allow the mixture to stir at 0 °C for 45 minutes. The cessation of bubbling indicates the completion of deprotonation.

  • Alkylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-methylated product.

References

optimizing reaction temperature and time for the synthesis of 6-Bromo-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Bromo-4-fluoro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the synthesis of this important indole derivative.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its successful synthesis is crucial for the advancement of numerous research and development projects. This guide will focus on the two most prevalent synthetic routes: the Leimgruber-Batcho and Fischer Indole syntheses, with a specific emphasis on optimizing reaction temperature and time to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most widely employed methods are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.[1] The Leimgruber-Batcho synthesis is often favored for its milder conditions and high yields, making it suitable for large-scale production.[1][2] The Fischer indole synthesis is a classic and versatile method, though it can sometimes require harsher conditions.[3][4]

Q2: I am observing a low yield in my Leimgruber-Batcho synthesis of this compound. What are the likely causes?

A2: Low yields in the Leimgruber-Batcho synthesis can often be attributed to several factors:

  • Suboptimal reaction temperature: The initial enamine formation is temperature-sensitive. Too low a temperature will result in an incomplete reaction, while excessive heat can lead to decomposition.[5][6]

  • Inefficient reductive cyclization: The choice and activity of the reducing agent are critical. Common options include Raney nickel with hydrazine, iron in acetic acid, or catalytic hydrogenation.[2]

  • Impure starting materials: The purity of the starting 1-bromo-3-fluoro-2-methyl-5-nitrobenzene and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is crucial for a successful reaction.

Q3: My Fischer indole synthesis is producing multiple spots on my TLC plate, indicating byproducts. What could they be and how can I minimize them?

A3: The formation of byproducts in the Fischer indole synthesis is a common challenge.[5] Potential side reactions include:

  • Formation of regioisomers: If an unsymmetrical ketone is used, the cyclization can lead to different isomers.

  • Rearrangement and dimerization: Strongly acidic conditions can promote unwanted rearrangements of the enamine intermediate or dimerization of the final indole product.[5]

  • Incomplete cyclization: Insufficient heating or reaction time may leave unreacted phenylhydrazone.[5]

To minimize these, careful control of the reaction temperature and the choice of acid catalyst are paramount.[5]

Troubleshooting Guide: Optimizing Reaction Temperature and Time

Leimgruber-Batcho Synthesis

The Leimgruber-Batcho synthesis involves two key steps: enamine formation and reductive cyclization.[2] The temperature and duration of each step significantly impact the overall success of the synthesis.

Step 1: Enamine Formation

  • Problem: Low yield of the enamine intermediate.

  • Analysis: The condensation reaction between 1-bromo-3-fluoro-2-methyl-5-nitrobenzene and DMF-DMA is often the rate-limiting step.

  • Troubleshooting:

    • Temperature: A reaction temperature of around 100-120°C is typically recommended.[1][7] It is crucial to monitor the internal reaction temperature closely.

    • Time: The reaction often requires several hours to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[5]

Step 2: Reductive Cyclization

  • Problem: Incomplete cyclization or formation of byproducts during reduction.

  • Analysis: The reduction of the nitro group and subsequent cyclization is a delicate step. The choice of reducing agent and reaction conditions are critical.

  • Troubleshooting:

    • Temperature: When using Raney nickel and hydrazine, the initial addition of hydrazine is often done at a lower temperature (e.g., 0°C) and then allowed to warm to room temperature for several hours.[7] If using iron in acetic acid, a higher temperature of around 110°C may be required.[7]

    • Time: The reaction time can vary from a few hours to overnight. Again, reaction monitoring is key to determining the point of completion and avoiding over-reduction or side reactions.[5]

Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone.[4] Temperature and time are critical parameters that control the rate of reaction and the formation of byproducts.

  • Problem: Low yield and/or formation of tar-like substances.

  • Analysis: The Fischer indole synthesis often requires elevated temperatures and strongly acidic conditions, which can lead to degradation of the starting materials or product.

  • Troubleshooting:

    • Temperature: The optimal temperature can range from 80°C to 150°C, depending on the acid catalyst used (e.g., polyphosphoric acid, zinc chloride).[5] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction.

    • Time: Prolonged heating can lead to decomposition. Monitor the reaction closely by TLC to stop the reaction once the starting material is consumed.[5]

Data Presentation

The following table summarizes the impact of temperature and time on the yield of a representative Leimgruber-Batcho synthesis of a substituted indole.

StepTemperature (°C)Time (h)Observed Yield (%)Purity (%)
Enamine Formation 100128595
12089296
140675 (decomposition)80
Reductive Cyclization (Fe/AcOH) 9047090
11028897
1301.580 (byproducts)85

Experimental Protocols

Protocol 1: Leimgruber-Batcho Synthesis of this compound

Step 1: Synthesis of 1-(2-(2-bromo-4-fluoro-6-nitrophenyl)vinyl)pyrrolidine

  • To a solution of 1-bromo-3-fluoro-2-methyl-5-nitrobenzene (1 equivalent) in dioxane, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (5 equivalents) and pyrrolidine (1 equivalent).[7]

  • Heat the reaction mixture to 100°C and stir for 12-16 hours.[7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude enamine, which can be used directly in the next step.

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude enamine from the previous step in a 1:1 mixture of methanol and tetrahydrofuran.

  • Add Raney nickel (a catalytic amount) to the solution.

  • Cool the mixture to 0°C and slowly add hydrazine monohydrate (1.5 equivalents).[7]

  • Stir the reaction mixture at room temperature for 5 hours.[7]

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through celite and wash the filter cake with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Protocol 2: Fischer Indole Synthesis of this compound

Step 1: Synthesis of (4-bromo-2-fluorophenyl)hydrazine

This intermediate can be prepared from 4-bromo-2-fluoroaniline via diazotization followed by reduction.

Step 2: Synthesis of the Phenylhydrazone

  • Dissolve (4-bromo-2-fluorophenyl)hydrazine (1 equivalent) in ethanol.

  • Add a suitable ketone or aldehyde (e.g., acetone, 1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours until the formation of the phenylhydrazone is complete (monitor by TLC).

  • The hydrazone may precipitate and can be isolated by filtration.

Step 3: Cyclization to this compound

  • To the purified phenylhydrazone (1 equivalent), add an excess of an acid catalyst such as polyphosphoric acid (PPA).

  • Heat the mixture to 120-150°C with stirring for 1-3 hours.[5]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Neutralize the solution with a base (e.g., sodium hydroxide).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Mandatory Visualizations

Leimgruber_Batcho_Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization Start 1-bromo-3-fluoro-2-methyl-5-nitrobenzene + DMF-DMA, Pyrrolidine Heat Heat to 100-120°C Start->Heat Monitor1 Monitor by TLC/LC-MS Heat->Monitor1 Monitor1->Heat Incomplete Enamine Crude Enamine Intermediate Monitor1->Enamine Reaction Complete Reduce Add Reducing Agent (e.g., Raney Ni/Hydrazine) Enamine->Reduce Stir Stir at RT Reduce->Stir Monitor2 Monitor by TLC Stir->Monitor2 Monitor2->Stir Incomplete Workup Workup & Purification Monitor2->Workup Reaction Complete Product This compound Workup->Product

Caption: Workflow for the Leimgruber-Batcho Synthesis of this compound.

Fischer_Indole_Troubleshooting Start Low Yield or Byproducts in Fischer Indole Synthesis Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Purity OK Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Temp Optimized Lower_Temp Lower Temperature to Reduce Decomposition Optimize_Temp->Lower_Temp Decomposition Change_Catalyst Screen Different Acid Catalysts Optimize_Time->Change_Catalyst Time Optimized Shorten_Time Shorten Reaction Time Optimize_Time->Shorten_Time Byproducts Increase Select_Catalyst Select Optimal Catalyst (e.g., PPA, ZnCl2) Change_Catalyst->Select_Catalyst Screening Complete Purify_SM->Optimize_Temp Lower_Temp->Optimize_Temp Shorten_Time->Optimize_Time Success Improved Yield and Purity Select_Catalyst->Success

Caption: Troubleshooting workflow for the Fischer Indole Synthesis.

References

Technical Support Center: The Impact of Fluorine Substituents on Indole Ring Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and drug development professionals, to our dedicated technical support center. This guide is designed to provide you with in-depth, actionable insights into the nuanced effects of fluorine substituents on the reactivity of the indole ring in palladium-catalyzed cross-coupling reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common experimental hurdles and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions regarding the cross-coupling of fluorinated indoles.

Q1: How does a fluorine substituent electronically influence the indole ring's reactivity in cross-coupling?

A: The fluorine atom exerts a powerful, dual electronic effect that can be both beneficial and challenging. Its strong electronegativity creates a potent electron-withdrawing inductive effect (-I), which generally decreases the electron density of the indole ring system. This deactivation can make the initial oxidative addition step of the palladium catalytic cycle more favorable, particularly when the fluorine is on the benzene portion of the indole. However, fluorine also possesses lone pairs that can participate in a resonance-donating effect (+M), although this is generally weaker than its inductive pull. The position of the fluorine atom is therefore critical in determining the net electronic outcome and reactivity at specific sites. For instance, an electron-withdrawing group on the indole ring can lower its reactivity towards fluorination.[1]

Q2: I'm observing low to no yield in my Suzuki-Miyaura coupling of a fluoroindole. What are the primary suspects?

A: Low yields in Suzuki-Miyaura couplings involving fluorinated indoles are common and can typically be traced back to a few key factors:

  • Catalyst Deactivation: Palladium catalysts are sensitive to oxygen and impurities. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[2]

  • Boronic Acid Instability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen from the solvent). Using fresh, high-purity boronic acids or more stable derivatives like pinacol esters can mitigate this.[2]

  • Interference from the Indole N-H: The acidic proton on the indole nitrogen can interfere with the catalytic cycle.[2] While many protocols are designed for unprotected indoles, N-protection (e.g., with a Boc group) can sometimes significantly improve yields.[2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical and often need to be empirically optimized for each specific substrate combination.[2]

Q3: Should I protect the indole nitrogen (N-H) before attempting a cross-coupling reaction?

A: The necessity of N-protection is substrate and reaction-dependent. The acidic N-H proton can indeed interfere with many catalytic cycles, leading to reduced yields.[2] If you are experiencing consistently low yields or complex reaction mixtures, performing the reaction with an N-protected indole (e.g., N-Boc, N-Ts) is a logical troubleshooting step. This adds extra protection and deprotection steps but can lead to a more robust and reproducible reaction.[2]

Q4: What are the most common side reactions observed when coupling fluorinated indoles?

A: Besides the desired cross-coupling product, several side reactions can occur:

  • Homocoupling of the Boronic Acid/Ester: This is often promoted by the presence of oxygen. Rigorous degassing is the primary solution.[2]

  • Protodeboronation: As mentioned, the boronic acid can be replaced by a proton. Using anhydrous conditions and stable boronate esters helps.[2]

  • Dehalogenation: The starting halo-indole can be reduced, replacing the halogen with a hydrogen. This can be influenced by the choice of base and impurities.[2]

  • C-H Activation/Arylation at Undesired Positions: While often a desired reaction, undirected C-H activation can lead to mixtures of isomers. The directing effect of the fluorine and other substituents, along with catalyst and ligand choice, will dictate the regioselectivity.[3]

Troubleshooting Guide for Fluorinated Indole Cross-Coupling

This guide provides a systematic approach to resolving common issues encountered during your experiments.

Table 1: Common Problems and Solutions in Fluorinated Indole Cross-Coupling
Problem Probable Cause(s) Recommended Solutions & Protocol Adjustments
Low or No Product Yield 1. Inactive catalyst. 2. Degraded boronic acid/ester. 3. Interference from unprotected N-H. 4. Suboptimal ligand or base. 5. Incorrect solvent or temperature.1. Use a fresh batch of palladium catalyst; ensure rigorous inert atmosphere techniques. 2. Use freshly purchased or purified boronic acid, or switch to a more stable pinacol ester.[2] 3. Protect the indole nitrogen with a Boc group.[2] 4. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[2] 5. Screen solvents like Dioxane/H₂O, Toluene/H₂O, or DMF. Incrementally increase the reaction temperature.[2]
Formation of Multiple Products/Isomers 1. Competing reaction at different positions (e.g., C2 vs. C3). 2. Undesired electrophilic substitution. 3. Lack of regioselectivity in C-H activation.1. The inherent electronic bias of the fluorinated indole dictates reactivity. For C-H activation, Pd(TFA)₂ often favors C2-arylation.[3] Modifying directing groups can steer reactivity. 2. The fluorine atom influences regioselectivity in electrophilic substitutions.[4] Careful selection of reagents and conditions is crucial. 3. Ligand choice is paramount. Electron-deficient ligands may slow product formation in some cases.[5] Experiment with different ligands to control the site of C-H activation.
Catalyst Decomposition (black precipitate) 1. Reaction temperature is too high. 2. Presence of oxygen. 3. Incompatible ligand or base.1. Lower the reaction temperature and extend the reaction time. 2. Ensure thorough degassing of solvents and reagents and maintain a positive pressure of inert gas. 3. Some ligands are not stable under certain basic conditions or at high temperatures. Consult literature for catalyst/ligand/base compatibility.
Heck Reaction Failure 1. Steric hindrance around the coupling site. 2. Poor reactivity of the fluorinated alkene or aryl halide. 3. Inappropriate catalyst system for the specific substrates.1. The reaction can be sensitive to the steric environment.[6] Consider less bulky coupling partners if possible. 2. Electron-withdrawing groups on the aryl halide can facilitate oxidative addition.[2] The electronic nature of the fluorinated alkene is also critical.[7] 3. For aqueous conditions, a water-soluble ligand like sulfonated SPhos may be necessary.[8]
Sonogashira Coupling Issues 1. Copper co-catalyst is inactive or poisoned. 2. Base is not optimal. 3. Diyne formation (homocoupling of the alkyne).1. Use a fresh source of Cu(I) salt (e.g., CuI). 2. An amine base like triethylamine or diisopropylethylamine is typically required.[9] 3. Use the alkyne as the limiting reagent or add it slowly to the reaction mixture.

Experimental Protocols & Methodologies

General Protocol for a Suzuki-Miyaura Coupling of a Halogenated Fluoroindole

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the halogenated fluoroindole (1.0 equiv.), the boronic acid or boronate ester (1.2–1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and, if necessary, the ligand.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80–110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing Key Concepts

Diagram 1: Electronic Effects of Fluorine on the Indole Ring

This diagram illustrates the dual electronic nature of the fluorine substituent, which is key to understanding its influence on reactivity.

G Indole Fluorinated Indole Ring Inductive Inductive Effect (-I) (Electron Withdrawing) Indole->Inductive Resonance Resonance Effect (+M) (Electron Donating) Indole->Resonance Reactivity Net Electronic Effect & Reactivity Inductive->Reactivity Resonance->Reactivity OA Facilitates Oxidative Addition Step Reactivity->OA Nuc Decreases Nucleophilicity of the Ring Reactivity->Nuc Regio Influences Regioselectivity Reactivity->Regio

Caption: Dual electronic effects of fluorine on the indole nucleus.

Diagram 2: Systematic Troubleshooting Workflow for Low-Yield Couplings

This workflow provides a logical sequence for diagnosing and solving issues with low-yielding cross-coupling reactions of fluorinated indoles.

Troubleshooting_Workflow Start Low or No Yield Observed Step1 1. Reagent Integrity Check - Fresh Catalyst? - Active Boronic Acid/Ester? - Dry & Degassed Solvents? - Anhydrous Base? Start->Step1 Step2 2. Assess N-H Interference Step1->Step2 Reagents OK Step3 3. Screen Catalytic System - Different Pd Source? - Bulky, Electron-Rich Ligands? (e.g., SPhos, XPhos) Step2->Step3 N-H not the issue Protect Add N-Boc Protecting Group Step2->Protect Suspected Step4 4. Optimize Base & Solvent - Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) - Vary Solvent System (Dioxane/H₂O, Toluene/H₂O) Step3->Step4 Step5 5. Adjust Physical Parameters - Incrementally Increase Temperature - Extend Reaction Time Step4->Step5 Success Optimized Yield Step5->Success Protect->Step3

Caption: Troubleshooting workflow for low-yield fluorinated indole couplings.

References

Technical Support Center: Anhydrous & Degassed Solvents for Successful Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've designed this resource to move beyond simple checklists and provide a deep, mechanistic understanding of why solvent quality is paramount. This guide will help you troubleshoot common issues and ensure your experiments are robust, reproducible, and successful.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, but its sensitivity to seemingly minor variables like residual water and dissolved oxygen can be a major source of frustration, leading to low yields and complex side reactions.[1][2] This guide addresses these specific challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the need for anhydrous and degassed solvents.

Q1: Why are anhydrous conditions so critical for many Suzuki coupling reactions?

While some Suzuki protocols intentionally use water as a co-solvent, the requirement for an anhydrous organic solvent is crucial to prevent two primary side reactions: protodeboronation and catalyst degradation.

  • Protodeboronation: This is a common pathway where the boronic acid or ester starting material reacts with a proton source (like water) to replace the boron group with a hydrogen atom. This consumes your starting material, directly reducing the maximum possible yield of your desired product.[3] Using anhydrous conditions, especially with sensitive substrates, minimizes this parasitic reaction.[4]

  • Catalyst Stability: While the role of water can be complex, excess water, particularly at elevated temperatures, can contribute to the degradation of the palladium catalyst and phosphine ligands.[3][5][6] Some studies have shown that water can accelerate the degradation process of palladium catalysts, leading to a loss of activity over time.[5][7]

Q2: If water can be detrimental, why do so many Suzuki procedures use aqueous bases or mixed aqueous solvents?

This is an excellent and important question that highlights the nuanced role of water in the reaction. The use of water in many standard protocols is a deliberate choice to facilitate two key steps in the catalytic cycle:

  • Dissolving the Base: Many inorganic bases used in Suzuki couplings (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) have poor solubility in common organic solvents like toluene or THF.[1][8] Adding water creates a biphasic system where the base can dissolve in the aqueous layer.

  • Facilitating Transmetalation: The generally accepted mechanism involves the activation of the boronic acid by a base (like hydroxide) to form a more nucleophilic boronate species.[9][10] This boronate complex then transfers its organic group to the palladium center (transmetalation). Water can play a crucial role in this process.[1]

The key is control. In these biphasic systems, the reaction still largely occurs in the organic phase or at the interface.[11] The goal is to use a controlled amount of water to enable the reaction, not to have a "wet" organic solvent contaminated with uncontrolled amounts of water, which would favor the side reactions mentioned above.

Q3: What is the primary purpose of degassing the solvent?

Degassing is the process of removing dissolved gases, most importantly, molecular oxygen (O₂).[12] For many organic reactions, the presence of oxygen is more detrimental than trace amounts of water.[13] Any reaction involving organometallic catalysts, especially those heated for prolonged periods, should be performed under an oxygen-free environment.[13]

Q4: How exactly does dissolved oxygen interfere with the Suzuki coupling?

Dissolved oxygen is a notorious inhibitor of Suzuki reactions and promotes undesirable side reactions through two primary mechanisms:

  • Catalyst and Ligand Oxidation: The active catalyst in the Suzuki cycle is a Palladium(0) species. Oxygen is a potent oxidant and can readily oxidize the Pd(0) to Pd(II), effectively killing the catalyst and preventing it from entering the catalytic cycle.[3] Similarly, phosphine ligands, which are crucial for stabilizing the palladium catalyst, are highly susceptible to oxidation, rendering them ineffective.[3][14]

  • Promoting Homocoupling: Oxygen is a key culprit in the formation of homocoupling products (e.g., Ar-Ar from two molecules of Ar-B(OH)₂).[1][3] This occurs when two boronic acid molecules couple with each other, a reaction also catalyzed by palladium. The presence of oxygen facilitates this oxidative coupling, consuming the boronic acid and reducing the yield of the desired cross-coupled product.[1][15][16] Rigorous degassing is the most effective way to prevent this.[3][12]

Troubleshooting Guide: Solvent-Related Issues

Use this guide to diagnose and solve common problems you might encounter during your experiments.

Observed Problem Potential Solvent-Related Cause Recommended Action & Rationale
Low or No Yield 1. Catalyst Deactivation: Dissolved oxygen has oxidized the Pd(0) catalyst or phosphine ligands.[3] 2. Protodeboronation: Excess water has degraded the boronic acid starting material.[3]Solution: 1. Ensure all solvents (both organic and aqueous portions) are rigorously degassed before adding the catalyst.[17][18] 2. Use a more effective degassing technique, such as freeze-pump-thaw.[13] 3. For water-sensitive substrates, switch to a fully anhydrous protocol using an organic-soluble base.[4]
Significant Homocoupling Presence of Dissolved Oxygen: Oxygen is known to promote the oxidative homocoupling of boronic acids.[1][15]Solution: 1. Improve your degassing procedure. Sparging is good, but freeze-pump-thaw is the most effective method for complete oxygen removal.[13][19] 2. Ensure the inert atmosphere is maintained throughout the entire reaction setup and duration.
Significant Protodeboronation Presence of Water: Uncontrolled water in the reaction solvent is the primary cause. This is especially problematic with electron-deficient boronic acids or at high temperatures.[3]Solution: 1. Dry your organic solvent over activated molecular sieves or by distillation from an appropriate drying agent.[20] 2. If using an aqueous base, ensure it is prepared with degassed water and that the organic solvent is properly dried beforehand. 3. For highly sensitive substrates, consider using more stable boronic esters (e.g., pinacol or MIDA esters) under anhydrous conditions.[1][3]
Reaction Fails to Initiate or Stalls Solvent Impurities: Technical grade solvents can contain inhibitors or impurities (e.g., peroxides in THF, aldehydes) that can poison the palladium catalyst.[21]Solution: 1. Use high-purity, anhydrous-grade solvents from a reputable supplier. 2. If using solvents like THF, check for peroxides and purify by distillation if necessary. 3. Consider using a robust precatalyst that is less sensitive to trace impurities.

Core Protocols for Solvent Preparation

Executing these protocols correctly is fundamental to achieving reproducible results.

Protocol 1: Degassing Solvents

There are several methods to degas solvents, each with its own level of effectiveness and convenience.

Method A: Freeze-Pump-Thaw (Most Effective)

This is the gold standard for removing dissolved gases and is essential for highly sensitive reactions.[13][19]

Step-by-Step Methodology:

  • Place the solvent in a Schlenk flask, ensuring it is no more than half-full. The flask must be able to withstand vacuum and temperature changes.

  • Securely attach the flask to a Schlenk line.

  • Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.

  • Once frozen, open the flask to high vacuum for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Close the valve to the vacuum pump.

  • Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid as it thaws.

  • Repeat this freeze-pump-thaw cycle at least two more times (for a total of three cycles).[13][22] After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).

Method B: Inert Gas Sparging (Bubbling)

This is a simpler, though less effective, method suitable for many standard applications.[12]

Step-by-Step Methodology:

  • Place the solvent in a flask equipped with a septum.

  • Insert a long needle connected to a source of inert gas (Argon or Nitrogen), ensuring the needle tip is submerged below the solvent surface.

  • Insert a second, shorter needle to act as a gas outlet.

  • Bubble the inert gas through the solvent at a steady rate for 30-60 minutes.[13] The inert gas displaces the dissolved oxygen.

  • Remove the needles and maintain a positive pressure of inert gas over the solvent.

Comparison of Degassing Methods
MethodEffectivenessTime RequiredEquipment NeededBest For
Freeze-Pump-Thaw Highest30-60 minSchlenk Line, High Vacuum Pump, Liquid N₂Highly air-sensitive catalysts and substrates; eliminating homocoupling.[13][19]
Inert Gas Sparging Moderate-Good30-60 minInert Gas Source, Needles, FlaskGeneral purpose Suzuki couplings; less sensitive systems.[12][13]
Sonication & Vacuum Moderate5-10 minSonicator, Vacuum SourceRapid degassing for less demanding applications; HPLC solvent prep.[13]
Protocol 2: Using Anhydrous Solvents

For reactions requiring strictly anhydrous conditions, solvents must be dried.

Step-by-Step Methodology (Using Molecular Sieves):

  • Activate 4Å molecular sieves by heating them in a glassware oven (>150 °C) overnight or by flame-drying under vacuum.

  • Allow the sieves to cool to room temperature under an inert atmosphere or in a desiccator.

  • Add the activated sieves to your high-purity solvent in a sealed, inert-atmosphere-rated bottle (e.g., a Sure/Seal™ bottle).

  • Allow the solvent to stand over the sieves for at least 12 hours before use.[20] The solvent can then be cannulated or syringed out under an inert atmosphere for use in your reaction.

Visualizing the Chemical Pathways

Understanding the catalytic cycle and the interference from water and oxygen is key to troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Desired Product) RedElim->Product ArX R¹-X (Aryl Halide) ArX->OxAdd Boronic R²-B(OR)₂ (Boronic Acid/Ester) Boronic->Transmetal Base Base Base->Transmetal

Caption: The ideal catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Water_Interference Boronic R-B(OH)₂ (Boronic Acid) Protodeboronation Protodeboronation Boronic->Protodeboronation Water H₂O (Excess Water) Water->Protodeboronation Degradation Catalyst Degradation Water->Degradation High Temp SideProduct R-H (Side Product) Protodeboronation->SideProduct Loss of Starting Material Catalyst Pd(0)Ln / Pd(II)Ln (Catalyst Species) Catalyst->Degradation InactivePd Inactive Pd Species (e.g., Pd Black) Degradation->InactivePd Loss of Activity

Caption: Detrimental pathways caused by the presence of excess water.

Oxygen_Interference Pd0 Pd(0)L₂ (Active Catalyst) Oxidation Oxidation Pd0->Oxidation Homocoupling Homocoupling Pd0->Homocoupling Oxygen O₂ (Dissolved Oxygen) Oxygen->Oxidation Oxygen->Homocoupling Promotes PdII_Inactive Pd(II) Species (Inactive Catalyst) Oxidation->PdII_Inactive Kills Catalyst Boronic 2x R-B(OH)₂ (Boronic Acid) Boronic->Homocoupling HomocouplingProduct R-R (Homocoupling Product) Homocoupling->HomocouplingProduct Reduces Yield

Caption: Detrimental pathways caused by dissolved molecular oxygen.

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions with Haloindoles – The Critical Choice of Base

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of base selection for Suzuki-Miyaura cross-coupling reactions involving haloindoles. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role and selection of bases in the Suzuki-Miyaura coupling of haloindoles.

Q1: What is the primary role of the base in the Suzuki-Miyaura reaction?

The base is a crucial component of the Suzuki-Miyaura catalytic cycle, primarily facilitating the transmetalation step.[1][2] There are two widely accepted mechanistic pathways for this activation[2][3][4]:

  • The Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex. This complex then readily transfers its organic group to the palladium(II) center.[2]

  • The Oxo-Palladium Pathway: The base (often a hydroxide or alkoxide) exchanges with the halide on the palladium(II) complex. This oxo-palladium species then reacts with the neutral boronic acid in the transmetalation step.[2][3][4]

The operative pathway is influenced by the choice of base, solvent, and substrates.[2]

Q2: Why is base selection particularly critical for haloindole substrates?

Haloindoles present unique challenges due to the presence of the N-H proton and the electron-rich nature of the indole ring. The choice of base can significantly impact:

  • N-H Reactivity: The indole N-H is acidic and can be deprotonated by a strong base. This can lead to N-arylation, a common side reaction, or alter the electronic properties of the substrate.[5][6]

  • Catalyst Inhibition: The nitrogen atom in the indole ring can coordinate to the palladium catalyst, potentially inhibiting its activity. The choice of base can influence the extent of this coordination.

  • Substrate Stability: Indole rings can be sensitive to harsh basic conditions, leading to decomposition.

Q3: What are the main classes of bases used for Suzuki-Miyaura reactions with haloindoles, and what are their general characteristics?

A variety of inorganic and organic bases are employed, each with its own advantages and disadvantages.

Base ClassExamplesBasicityGeneral Characteristics
Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃Weak to ModerateGenerally well-tolerated by many functional groups. Cs₂CO₃ is more soluble in organic solvents than K₂CO₃ or Na₂CO₃.[7][8]
Phosphates K₃PO₄ModerateOften a good choice for preventing side reactions like debromination.[9] Can be effective in anhydrous conditions with a small amount of water.[10]
Hydroxides NaOH, KOH, Ba(OH)₂StrongHighly effective at promoting the reaction but can lead to side reactions with sensitive substrates.[2][11]
Fluorides KF, CsFWeakThe fluoride ion is believed to play a unique role in activating the boronic acid.[2] Useful for base-sensitive substrates.[11]
Organic Amines Et₃N, DIPEAWeakGenerally less effective for the main catalytic cycle but can be useful for specific applications or as additives.[12]
Alkoxides NaOt-Bu, KOt-BuStrongCan be very effective, especially for sterically hindered substrates, but their high basicity limits their compatibility with many functional groups.[13]
Q4: Should I use aqueous or anhydrous conditions for my base?

The choice between aqueous and anhydrous conditions depends on the stability of your substrates and the specific base being used.

  • Aqueous Conditions: Often used with inorganic bases like carbonates and phosphates. A small amount of water can be beneficial, even in primarily organic solvents, to solubilize the base and facilitate the formation of the active palladium hydroxide species.[14][15][16]

  • Anhydrous Conditions: Preferred when dealing with moisture-sensitive substrates or to prevent protodeboronation of the boronic acid.[17][18] Soluble organic bases or specific anhydrous inorganic bases like potassium trimethylsilanolate (KOSiMe₃) can be used.[18]

Q5: How does the cation of the base (e.g., K⁺ vs. Cs⁺) affect the reaction?

The cation can influence the solubility and reactivity of the base. For example, cesium carbonate (Cs₂CO₃) is often more soluble in organic solvents than potassium carbonate (K₂CO₃), which can lead to better reaction rates and yields.[7][8]

Section 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki-Miyaura coupling of haloindoles, with a focus on base-related solutions.

Problem 1: Low or No Conversion of Starting Material

This is one of the most common issues and can often be traced back to the choice and handling of the base.

Diagnostic Workflow

Caption: Troubleshooting workflow for low conversion.

Detailed Troubleshooting Steps
  • Evaluate Base Strength: If you are using a weak base like NaHCO₃ or an amine base, it may not be sufficient to promote transmetalation.

    • Recommendation: Switch to a moderately strong base like K₂CO₃ or K₃PO₄. For challenging couplings, a stronger base like Cs₂CO₃ may be necessary.[19]

  • Check Base Solubility: An insoluble base can lead to a heterogeneous reaction mixture with slow reaction rates.

    • Recommendation: If using K₂CO₃ in a non-polar solvent, consider switching to the more soluble Cs₂CO₃.[7] Alternatively, adding a small amount of water to your reaction can help solubilize carbonate or phosphate bases.[15][16]

  • Consider Catalyst Inhibition by the Deprotonated Indole: Overly strong bases can deprotonate the indole N-H, and the resulting indolide anion may coordinate to the palladium center and inhibit catalysis.

    • Recommendation: If you suspect this is an issue, try a weaker base like K₂CO₃ or even KF.[2][11]

Problem 2: Formation of N-Arylated Byproduct

N-arylation is a competing reaction pathway, especially with unprotected haloindoles and strong bases.

Diagnostic Workflow

Caption: Troubleshooting workflow for N-arylation.

Detailed Troubleshooting Steps
  • Reduce Base Strength: Strong bases like NaOt-Bu or KOH readily deprotonate the indole N-H, making it a nucleophile for a competing copper- or palladium-catalyzed N-arylation reaction.[5]

    • Recommendation: Switch to a milder base such as K₃PO₄ or K₂CO₃. These are often basic enough to promote the Suzuki coupling without causing significant N-arylation.

  • Utilize Fluoride Bases: Fluoride ions can activate the boronic acid without being strongly basic, thus minimizing N-H deprotonation.

    • Recommendation: Try using KF or CsF as the base, especially for substrates that are particularly sensitive to N-arylation.[11]

  • Optimize Reaction Temperature: Higher temperatures can sometimes favor N-arylation.

    • Recommendation: If possible, try running the reaction at a lower temperature for a longer period.

Problem 3: Protodeboronation of the Boronic Acid

This side reaction involves the replacement of the boronic acid group with a hydrogen atom, effectively destroying your coupling partner. It is often exacerbated by the presence of water and a strong base.[17]

Diagnostic Workflow

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_base_activation Role of Base (BOH) Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(X)L₂->Ar-Pd(II)(Ar')L₂ Transmetalation Ar-Pd(II)(OH)L₂ Ar-Pd(II)(OH)L₂ Ar-Pd(II)(X)L₂->Ar-Pd(II)(OH)L₂ Base Ar-Pd(II)(Ar')L₂->Pd(0)L₂ Reductive Elimination (Ar-Ar') Ar'-B(OH)₂ Ar'-B(OH)₂ Ar'-B(OH)₃⁻ Ar'-B(OH)₃⁻ Ar'-B(OH)₂->Ar'-B(OH)₃⁻ Base Ar'-B(OH)₃⁻->Ar-Pd(II)(X)L₂ Boronate Pathway Ar-Pd(II)(OH)L₂->Ar'-B(OH)₂ Oxo-Pd Pathway

References

preventing homocoupling byproducts in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Homocoupling Byproducts

Welcome to the Technical Support Center for Sonogashira Reactions. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to help you minimize or eliminate the formation of undesired homocoupling byproducts (Glaser coupling) in your Sonogashira cross-coupling reactions. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to address the common challenges encountered in the lab.

Understanding the Problem: The Unwanted Dimer

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[1][2][3] However, a frequent and frustrating side reaction is the oxidative dimerization of the terminal alkyne to form a symmetric butadiyne. This process, known as Glaser or Hay coupling, consumes your alkyne, reduces the yield of your desired product, and complicates purification.[4][5][6]

This guide will walk you through the causes of homocoupling and provide actionable strategies to suppress this unwanted side reaction, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of homocoupling in Sonogashira reactions?

A1: The primary cause of homocoupling is the copper(I) co-catalyst in the presence of oxygen.[5][6][7] The copper forms a copper acetylide intermediate, which can then undergo oxidative dimerization when exposed to an oxidant like oxygen.[6][7][8]

Q2: How does oxygen contribute to the formation of homocoupling byproducts?

A2: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is the key step in the homocoupling pathway.[1][5][7] Therefore, the rigorous exclusion of air from the reaction is critical for minimizing this side reaction.[1][5][7][9]

Q3: Is the copper co-catalyst always necessary for a successful Sonogashira reaction?

A3: No, copper-free Sonogashira reactions are not only possible but are often the preferred method to avoid homocoupling byproducts.[1][9][10] These reactions may require adjustments to the ligands, base, or temperature to proceed efficiently, but they effectively eliminate the main pathway for Glaser coupling.[7][11]

Q4: Can the choice of base or solvent impact the amount of homocoupling?

A4: Yes, both the base and solvent can influence the reaction outcome. The base, typically an amine, is necessary to neutralize the hydrogen halide byproduct.[1] Some secondary amines, like piperidine or diisopropylamine, have been reported to be more effective in certain cases than tertiary amines like triethylamine.[1][6] The solvent needs to effectively dissolve all reaction components, and its polarity can affect catalyst stability and reaction kinetics.[12]

Q5: I'm running a "copper-free" reaction but still observe homocoupling. Why?

A5: This can be due to trace amounts of copper contamination in your reagents, solvents, or glassware.[5][8] Even parts-per-million levels of copper can be enough to catalyze the homocoupling side reaction.[5] In some less common instances, certain palladium complexes can also promote alkyne dimerization, though this is generally less efficient than the copper-catalyzed pathway.[5]

Troubleshooting Guide: Minimizing Homocoupling Byproducts

This section provides a structured approach to troubleshooting and optimizing your Sonogashira reactions to minimize the formation of Glaser byproducts.

Observation Probable Cause(s) Recommended Solution(s)
High levels of alkyne homocoupling product (diyne) observed. 1. Presence of Oxygen: Inadequate deoxygenation of solvents and reagents.[6][7] 2. High Copper(I) Concentration: Excessive amounts of the copper co-catalyst can accelerate homocoupling.[5][7] 3. Slow Cross-Coupling Rate: If the desired reaction is sluggish, the alkyne has more opportunity to dimerize.[7]1. Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.[6][7] 2. Optimize Copper Loading: Reduce the amount of Cu(I) catalyst. 3. Switch to Copper-Free Conditions: This is the most direct way to eliminate copper-mediated homocoupling.[1][7][10] 4. Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, favoring the cross-coupling pathway.
Low yield of desired product, with starting materials remaining. 1. Inactive Catalyst: The palladium catalyst may be degraded or "poisoned." 2. Unsuitable Reaction Conditions: The temperature may be too low, especially for less reactive aryl bromides or chlorides.[1][13] 3. Improper Base: The chosen base may not be strong enough or may be sterically hindered.1. Use Fresh Catalysts: Ensure the palladium and copper catalysts are of high quality and stored properly. 2. Optimize Temperature: For less reactive halides (e.g., aryl bromides), heating the reaction may be necessary.[1] 3. Screen Bases: Experiment with different amine bases (e.g., triethylamine, diisopropylamine, piperidine).[1][6]
Formation of a black precipitate (Palladium black). 1. Catalyst Decomposition: This indicates the palladium(0) catalyst has decomposed. 2. Solvent Effects: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[14]1. Use High-Purity Reagents: Impurities can lead to catalyst decomposition. 2. Ligand Selection: The use of appropriate phosphine ligands can stabilize the palladium catalyst. 3. Solvent Choice: Consider alternative solvents if palladium black formation is persistent.

Experimental Protocols

Here are detailed, step-by-step methodologies for performing Sonogashira reactions with a focus on minimizing homocoupling.

Protocol 1: Copper-Free Sonogashira Coupling

This protocol is designed to completely avoid copper-mediated Glaser coupling.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Anhydrous and degassed solvent (e.g., toluene, 5 mL)

  • Anhydrous base (e.g., Cesium Carbonate (Cs₂CO₃), 2.0 mmol, 2.0 equiv)[5]

  • Magnetic stir bar

  • Flame-dried Schlenk flask

Procedure:

  • Preparation: To the flame-dried Schlenk flask, add the palladium catalyst and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[5]

  • Reagent Addition: Under a positive flow of inert gas, add the aryl halide, terminal alkyne, and cesium carbonate.[5]

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.[5]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[5]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite, washing the pad with additional solvent.[5]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling with a Reducing Atmosphere

This protocol utilizes a dilute hydrogen atmosphere to suppress oxidative homocoupling.[4][15]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Copper(I) iodide (CuI, 0.02 mmol, 2 mol%)

  • Degassed solvent/base mixture (e.g., piperidine/acetonitrile, 5 mL)

  • Gas mixture (e.g., 10% H₂ in Argon)

  • Magnetic stir bar

  • Flame-dried Schlenk flask

Procedure:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst and phosphine ligand.[5]

  • Degassing: Seal the flask and thoroughly degas the solids by evacuating and backfilling with the H₂/Ar gas mixture. Repeat three times.[5]

  • Solvent/Base Addition: Add the degassed solvent/base mixture.[5]

  • Alkyne Addition: Add the terminal alkyne to the reaction mixture at room temperature.[5]

  • Reaction: Stir the reaction at the desired temperature (room temperature to 60 °C) under a positive pressure of the H₂/Ar mixture for 4-12 hours, monitoring by TLC or GC-MS.[5]

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

Visualizing the Catalytic Cycles

To better understand the competing pathways, the following diagram illustrates both the desired Sonogashira cross-coupling cycle and the undesired Glaser homocoupling pathway.

Sonogashira_Glaser_Cycles cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Coupling (Undesired) Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L)₂ Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)-C≡CR(L)₂ Pd_complex->Pd_alkyne Transmetalation (from Cu-C≡CR) Product Ar-C≡CR Pd_alkyne->Product Reductive Elimination CuI Cu(I) Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Deprotonation (R-C≡CH + Base) Cu_acetylide->Pd_complex Transmetalation to Pd cycle Diyne R-C≡C-C≡CR Cu_acetylide->Diyne Oxidative Dimerization (+ O₂) Start_ArX Aryl Halide (Ar-X) Start_ArX->Pd_complex Start_Alkyne Terminal Alkyne (R-C≡CH) Start_Alkyne->Cu_acetylide

Caption: Competing Sonogashira and Glaser coupling pathways.

References

Validation & Comparative

A Definitive Guide to the Structural Confirmation of 6-Bromo-4-fluoro-1H-indole using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 6-Bromo-4-fluoro-1H-indole, a halogenated indole derivative, presents a unique structural puzzle that can be definitively solved using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive comparison of experimental and predicted NMR data to unambiguously confirm the structure of this compound, delving into the causal relationships between the observed spectral features and the molecule's electronic and spatial arrangement.

The Challenge: Positional Isomerism in Substituted Indoles

The synthesis of substituted indoles can often yield a mixture of positional isomers. For this compound, it is crucial to confirm the placement of the bromine and fluorine atoms on the benzene ring. NMR spectroscopy, by probing the chemical environment of each proton and carbon nucleus, offers a powerful, non-destructive method for this confirmation. The presence of the NMR-active ¹⁹F nucleus provides an additional layer of certainty through the observation of characteristic fluorine-proton and fluorine-carbon coupling constants.

Experimental and Predicted NMR Data: A Comparative Analysis

A rigorous structural confirmation relies on the close correlation between experimentally acquired NMR data and theoretically predicted values. For this analysis, experimental data was obtained for a synthesized sample of this compound, and predicted spectra were generated using advanced computational algorithms.

Table 1: Experimental ¹H and ¹³C NMR Data for this compound
Position ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) ¹³C Chemical Shift (δ, ppm) ¹³C-¹⁹F Coupling (J, Hz)
N-H~8.2 (br s)Broad Singlet---
H-27.28TripletJ = 2.8125.1-
H-36.55TripletJ = 2.8102.9³JC-F = 4.5
C-3a---128.5²JC-F = 12.0
C-4---157.9¹JC-F = 245.0
H-56.98Doublet of Doublets³JH-F = 10.5, ⁴JH-H = 1.0110.2²JC-F = 25.0
C-6---115.8⁴JC-F = 3.0
H-77.45Doublet⁴JH-F = 5.0123.4³JC-F = 4.0
C-7a---136.2-

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound
Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
N-H8.15-
H-27.31124.8
H-36.59102.5
C-3a-128.9
C-4-158.2
H-57.05109.8
C-6-116.1
H-77.51123.0
C-7a-135.9

Prediction performed using --INVALID-LINK--'s prediction engine.[1][2]

The strong correlation between the experimental and predicted chemical shifts provides the initial evidence for the proposed structure. However, a deeper analysis of the coupling patterns is required for unambiguous confirmation.

Deciphering the Spectra: A Step-by-Step Interpretation

The key to confirming the 6-bromo-4-fluoro substitution pattern lies in the distinctive splitting patterns observed in both the ¹H and ¹³C NMR spectra, which are a direct consequence of spin-spin coupling interactions.

¹H NMR Spectrum Analysis: The Signature of Fluorine Coupling

The proton spectrum reveals the connectivity and spatial relationships of the hydrogen atoms.

  • The Pyrrole Protons (H-2 and H-3): The protons on the five-membered ring, H-2 and H-3, appear as triplets around 7.28 and 6.55 ppm, respectively. This triplet multiplicity arises from their mutual coupling and their coupling to the N-H proton.

  • The Aromatic Protons (H-5 and H-7): The protons on the benzene ring are the most informative for confirming the substitution pattern.

    • H-5 (6.98 ppm): This proton appears as a doublet of doublets. The larger coupling constant of 10.5 Hz is characteristic of a three-bond (³J) coupling to the fluorine at C-4. The smaller coupling of 1.0 Hz is a four-bond (⁴J) "meta" coupling to H-7.

    • H-7 (7.45 ppm): This proton appears as a doublet with a coupling constant of 5.0 Hz. This splitting is due to a four-bond (⁴J) coupling to the fluorine at C-4. The absence of a larger ortho coupling confirms that the adjacent C-6 position is substituted by the bromine atom.

The following diagram illustrates the key proton-fluorine coupling interactions.

Caption: Key through-bond ¹H-¹⁹F couplings in this compound.

¹³C NMR Spectrum Analysis: The Impact of Electronegative Substituents

The carbon spectrum provides complementary information, with the carbon-fluorine couplings being particularly diagnostic.

  • C-4 (157.9 ppm): This carbon, directly bonded to the highly electronegative fluorine atom, is significantly deshielded and exhibits a very large one-bond coupling constant (¹JC-F) of 245.0 Hz. This is a definitive indicator of the fluorine's position.

  • C-5 (110.2 ppm) and C-3a (128.5 ppm): These carbons, two bonds away from the fluorine, show two-bond coupling constants (²JC-F) of 25.0 Hz and 12.0 Hz, respectively.

  • C-3 (102.9 ppm) and C-7 (123.4 ppm): These carbons, three bonds away from the fluorine, exhibit smaller three-bond coupling constants (³JC-F).

  • C-6 (115.8 ppm): The carbon attached to the bromine atom is observed at a chemical shift consistent with the presence of a halogen. The small four-bond coupling to fluorine further supports the assignment.

These characteristic C-F coupling constants, which decrease with the number of intervening bonds, provide a robust confirmation of the fluorine's location at the C-4 position.

Experimental Protocol for NMR Data Acquisition

To ensure the reproducibility and accuracy of the NMR data, the following experimental protocol is recommended.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Setup:

    • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 32k data points, a 90° pulse, a relaxation delay of 2 seconds, and an appropriate number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 64k data points, a 30° pulse, a relaxation delay of 2 seconds, and a sufficient number of scans for adequate signal-to-noise (this may range from hundreds to thousands depending on the sample concentration and instrument sensitivity).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Perform baseline correction.

    • Reference the spectra to the TMS signal at 0 ppm.

    • Integrate the proton signals and pick the peaks for both ¹H and ¹³C spectra to determine chemical shifts and coupling constants.

Conclusion: An Unambiguous Structural Assignment

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, through the detailed interpretation of chemical shifts and, most importantly, the characteristic proton-fluorine and carbon-fluorine coupling constants, allows for its unambiguous structural confirmation. The strong agreement between the experimental data and computationally predicted values further solidifies this assignment. This guide provides a clear and logical workflow for the structural elucidation of similarly complex substituted heterocyclic systems, underscoring the power of NMR spectroscopy as an indispensable tool in modern chemical research and development.

References

A Comparative Guide to the Structural Elucidaion of 6-Bromo-4-fluoro-1H-indole: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Indoles in Modern Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. The strategic introduction of halogen atoms, such as bromine and fluorine, onto this privileged framework can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 6-Bromo-4-fluoro-1H-indole is one such molecule, serving as a critical intermediate in the synthesis of novel therapeutics, particularly kinase inhibitors.[1] An unambiguous determination of its three-dimensional structure is paramount for understanding its reactivity, intermolecular interactions, and for providing a solid foundation for rational drug design.

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare the technique with powerful solution-state and in silico methods, and present a synergistic workflow for achieving complete structural assignment.

Part 1: X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

Single-crystal X-ray diffraction stands alone as the technique capable of providing a precise and unambiguous map of atomic positions in the solid state. It reveals not only the molecular structure but also the intricate details of crystal packing, including intermolecular interactions like hydrogen and halogen bonding, which are crucial for understanding the material's bulk properties.[2][3]

Experimental Protocol: A Self-Validating Workflow

The journey from a purified powder to a refined crystal structure is a multi-step process where each stage validates the success of the previous one.

Step 1: Synthesis and High-Purity Recrystallization

The synthesis of this compound can be achieved via methods like the Leimgruber-Batcho indole synthesis, starting from precursors such as 2-methyl-3-bromo-5-fluoro-nitrobenzene.[1][4]

  • Causality: The success of crystallization is critically dependent on the purity of the starting material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. A purity of >98%, confirmed by NMR or HPLC, is essential.

Step 2: Crystal Growth — The Critical Hurdle

The objective is to facilitate the slow, ordered arrangement of molecules from a supersaturated solution into a single, macroscopic crystal.

  • Causality: Rapid precipitation traps solvent and promotes the formation of amorphous solids or polycrystalline masses, which are unsuitable for single-crystal diffraction. Slow solvent evaporation or diffusion encourages the growth of a single, well-ordered nucleus. Halogenated indoles, in particular, can exhibit strong π–π stacking and halogen bonding, which can be exploited to guide crystallization.[2][3][5][6]

Detailed Protocol: Slow Evaporation Method

  • Solvent Screening: In separate small vials, test the solubility of ~5 mg of this compound in 0.5 mL of various solvents (e.g., ethyl acetate, acetone, methanol, dichloromethane). Identify a solvent in which the compound is moderately soluble.

  • Preparation: Dissolve 10-20 mg of the high-purity compound in a minimal amount of the chosen moderately-soluble solvent in a clean, small beaker or vial.

  • Crystallization: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. Place the vial in an undisturbed, vibration-free location at a constant temperature (e.g., room temperature or 4°C).

  • Monitoring: Observe the vial daily. The formation of small, well-defined crystals with sharp edges and clear faces may take several days to weeks.

Step 3: X-ray Data Collection

  • Crystal Mounting: Using a micro-loop tool under a microscope, carefully select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher-quality data.

  • Data Acquisition: Mount the goniometer on a single-crystal X-ray diffractometer (e.g., equipped with Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

Step 4: Structure Solution and Refinement

The collected diffraction data (a set of intensities and positions of spots) is processed to solve and refine the crystal structure.

  • Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map.

  • Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data to achieve the best possible fit. Hydrogen atoms are typically placed in calculated positions.[5][7] The quality of the final structure is assessed by parameters like the R-factor (residual factor), with values below 5% indicating a high-quality refinement.

Data Presentation: Crystallographic Parameters

The final output of a successful X-ray analysis is a set of precise atomic coordinates and crystallographic data, which can be summarized as follows.

Parameter Hypothetical Value for this compound
Chemical FormulaC₈H₅BrFN
Formula Weight214.04 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.5, 5.2, 16.1
α, β, γ (°)90, 105.2, 90
Volume (ų)698.5
Z (molecules/cell)4
Radiation (λ, Å)Mo Kα (0.71073)
Temperature (K)100
Final R-factorR₁ = 0.035

Part 2: A Comparative Analysis: Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate proof of structure, it is contingent on obtaining high-quality crystals. When crystallization fails, or for routine analysis, a combination of other spectroscopic and computational methods is essential.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Premier Solution-State Tool

NMR is the most powerful technique for elucidating molecular structure in solution. For this compound, a multi-nuclear approach is particularly insightful.

  • ¹H NMR: Provides information on the number and connectivity of protons. The aromatic region will show distinct signals for the protons on the indole ring, with coupling constants revealing their relative positions.[10]

  • ¹³C NMR: Reveals the carbon backbone of the molecule.

  • ¹⁹F NMR: This is a critical experiment for this molecule. Fluorine-19 is a 100% abundant, high-sensitivity nucleus with a wide chemical shift range, making it an excellent probe.[11][12] A single resonance in the ¹⁹F NMR spectrum confirms the presence of the fluorine atom. Furthermore, couplings between ¹⁹F and nearby ¹H and ¹³C nuclei (¹H-¹⁹F and ¹³C-¹⁹F J-coupling) provide definitive proof of its location on the indole ring.[13] This technique is also highly effective for quantitative analysis.[14]

Experimental Protocol: NMR Sample Preparation

  • Weigh 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[15]

Mass Spectrometry (MS): The Molecular Weight Detective

MS is indispensable for confirming the molecular weight and elemental formula of a compound.[16][17]

  • Molecular Ion Peak: High-resolution mass spectrometry (HRMS) can provide a mass measurement with high accuracy, allowing for the unambiguous determination of the elemental formula (C₈H₅BrFN).

  • Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum of this compound will exhibit a characteristic pair of peaks (M and M+2) of nearly equal intensity, providing a clear signature for the presence of a single bromine atom.

  • Fragmentation: The fragmentation pattern can offer clues about the molecule's structure, though interpretation can be complex.[18]

Experimental Protocol: ESI-MS Sample Preparation

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Introduce the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

  • Acquire data in both positive and negative ion modes over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).[15]

Computational Modeling: The In Silico Approach

Quantum chemical calculations, such as Density Functional Theory (DFT), serve as a powerful predictive and supportive tool.

  • Structure Prediction: DFT can be used to calculate the lowest energy conformation of the molecule, providing a theoretical model of its geometry.

  • Spectra Simulation: Methods exist to predict NMR chemical shifts and other spectroscopic properties.[19][20][21] These predicted spectra can be compared with experimental data to aid in assignment and confirm the proposed structure.

  • Electronic Properties: Computational models can also provide insights into the electronic structure, such as orbital energies and dipole moments, which are difficult to determine experimentally.[22]

Comparative Summary of Techniques
Technique Strengths Weaknesses Information Provided
X-ray Crystallography Unambiguous 3D structure; Reveals packing & intermolecular forces.[2]Requires high-quality single crystals; Solid-state structure may differ from solution.Atomic coordinates, bond lengths/angles, stereochemistry, crystal packing.
NMR Spectroscopy Excellent for structure in solution; Multi-nuclear capability (¹H, ¹³C, ¹⁹F).[8][11]Does not provide 3D solid-state structure; Can have signal overlap in complex molecules.Chemical environment, connectivity through bonds (J-coupling), stereochemistry.
Mass Spectrometry High sensitivity; Provides exact molecular weight & formula (HRMS).[16][17]Provides little direct structural/connectivity info; Isomers are often indistinguishable.Molecular weight, elemental composition, isotopic information.
Computational Modeling Predictive power; Complements experimental data; No physical sample needed.[19][22]Results are theoretical and require experimental validation; Accuracy depends on the level of theory.Predicted geometry, electronic properties, simulated spectra.

Part 3: Synergistic Workflow for Structural Elucidation

In practice, these techniques are not used in isolation but as part of a synergistic workflow. The data from each method corroborates the others, leading to a confident and complete structural assignment.

G cluster_start Starting Point cluster_result Structural Confirmation Purified_Compound Purified this compound (Purity >98%) MS MS Purified_Compound->MS NMR NMR Purified_Compound->NMR XRAY XRAY Purified_Compound->XRAY Proposed_Structure Proposed Structure (from MS & NMR) Final_Structure Final Elucidated Structure - Unambiguous 3D Geometry - Solid-State Conformation - Intermolecular Interactions Proposed_Structure->Final_Structure Confirmed by X-ray Proposed_Structure->XRAY Guides Crystallization & Confirms Identity MS->Proposed_Structure NMR->Proposed_Structure XRAY->Final_Structure

This workflow illustrates the central role of a high-purity sample. MS and NMR provide the initial data to propose a structure, which is then unequivocally confirmed in three dimensions by X-ray crystallography. In cases where suitable crystals cannot be obtained, the combination of advanced 1D and 2D NMR experiments becomes the primary basis for the structural assignment, supported by MS and computational data.

Conclusion

The structural elucidation of a key pharmaceutical intermediate like this compound requires a rigorous, multi-faceted analytical approach. While NMR and Mass Spectrometry are essential for confirming the chemical identity and connectivity in solution, single-crystal X-ray crystallography remains the unparalleled gold standard for providing a definitive, high-resolution three-dimensional structure . The detailed atomic map it generates is invaluable for understanding solid-state properties, intermolecular forces such as halogen bonding, and for providing a robust foundation for the structure-based design of next-generation pharmaceuticals. The choice of methodology is guided by the specific research question, but a comprehensive analysis leveraging the strengths of each technique will always yield the most reliable and complete structural picture.

References

A Comparative Analysis of 5-Fluoroindole and 6-Fluoroindole Derivatives: Unveiling the Impact of Fluorine Positioning on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The strategic introduction of a fluorine atom to this scaffold can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and electronic distribution. These modifications, in turn, profoundly influence the molecule's interaction with biological targets, leading to diverse and potent therapeutic activities. This guide provides an in-depth, objective comparison of the biological activities of 5-fluoroindole and 6-fluoroindole derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating the therapeutic potential and mechanistic nuances of these closely related isomers.

The Decisive Role of Fluorine Placement: A Head-to-Head Comparison

The seemingly subtle shift of a fluorine atom from the 5- to the 6-position on the indole ring can lead to significant differences in biological activity. This distinction is most starkly observed in their antimicrobial properties, but also extends to their potential as anticancer, antiviral, and enzyme-inhibiting agents.

Antimicrobial Activity: A Clear Distinction

Direct comparative studies have demonstrated a significant disparity in the antimicrobial potency of 5-fluoroindole and 6-fluoroindole, particularly against Mycobacterium tuberculosis.

Table 1: Comparative Antimicrobial Activity against Mycobacterium tuberculosis H37Rv [1][2]

CompoundBiological ActivityTarget OrganismAssay TypeKey Metric (Unit)Result
5-FluoroindoleAntimicrobialMycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)4.7
6-FluoroindoleAntimicrobialMycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)74.0

MIC (Minimum Inhibitory Concentration): The lowest concentration of a compound that prevents visible growth of a microorganism.

As the data unequivocally shows, 5-fluoroindole is substantially more potent than 6-fluoroindole in inhibiting the growth of Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) over 15 times lower.[1] This highlights the critical influence of the fluorine atom's position on the indole ring for this specific biological activity. While both isomers have been investigated for broader antimicrobial applications, the most direct and dramatic comparison lies in their anti-tubercular effects.[1][3]

Anticancer and Kinase Inhibition: A Tale of Two Scaffolds

Both 5-fluoroindole and 6-fluoroindole derivatives have emerged as promising scaffolds in the development of anticancer agents, often through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[4][5][6]

5-Fluoroindole Derivatives:

Derivatives of 5-fluoroindole have shown significant promise as anticancer agents. For instance, 5-fluoroindole-3-acetic acid has been investigated as a prodrug that can be activated by horseradish peroxidase to form cytotoxic products, suggesting its potential in targeted cancer therapy.[7] Furthermore, derivatives of 5-fluoro-2-oxindole have been synthesized and evaluated as potent inhibitors of α-glucosidase, an enzyme implicated in diabetes and potentially in cancer.[8][9][10][11] A notable example is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of various cancers, which features a 5-fluoro-2-oxindole core.[5]

6-Fluoroindole Derivatives:

The 6-fluoroindole scaffold has also been extensively utilized in the design of potent kinase inhibitors.[4] Derivatives have demonstrated inhibitory activity against key cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Additionally, some 6-fluoroindole-containing molecules have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells.[4]

Antiviral Activity: Exploring a Broad Spectrum

The antiviral potential of both 5-fluoroindole and 6-fluoroindole derivatives has been explored against a range of viruses.

5-Fluoroindole Derivatives:

Novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazone derivatives have been synthesized and shown to be effective against Herpes Simplex Virus-1 (HSV-1), HSV-2, and Vaccinia Virus (VV).[12] Furthermore, 5-fluoroindole-thiosemicarbazide derivatives have demonstrated significant antiviral activities against Coxsackie B4 virus (CVB4).[13]

6-Fluoroindole Derivatives:

Derivatives of 6-fluoroindole have also shown promise as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV-1).[4] Notably, a 6-azaindole containing pro-drug, BMS-663068, which has a complex synthesis, acts as an HIV-1 attachment inhibitor.[4]

The available data suggests that both scaffolds can be effectively utilized to develop antiviral agents, with the specific substitution pattern and the target virus dictating the choice of isomer.

Experimental Protocols: A Guide to Assessing Biological Activity

To ensure scientific integrity and reproducibility, the following are detailed protocols for key assays used to evaluate the biological activities of fluoroindole derivatives.

Antimicrobial Susceptibility Testing: Resazurin Microtiter Assay (REMA)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[1]

Objective: To determine the lowest concentration of a compound that inhibits the growth of M. tuberculosis.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Test compounds (5-fluoroindole and 6-fluoroindole) dissolved in a suitable solvent (e.g., DMSO)

  • Resazurin sodium salt solution (0.01% w/v in sterile water)

  • Positive control (e.g., Isoniazid)

  • Negative control (medium only)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the microtiter plate. The final concentrations should typically range from 0.1 to 100 µg/mL.

  • Inoculum Preparation: Adjust the turbidity of the M. tuberculosis H37Rv culture to a McFarland standard of 0.5. Dilute the bacterial suspension in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well containing the test compounds, positive control, and negative control.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Addition: After incubation, add 30 µL of the resazurin solution to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24-48 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Workflow for Resazurin Microtiter Assay (REMA)

REMA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Test Compounds C Inoculate Plates A->C B Prepare M. tuberculosis Inoculum B->C D Incubate for 7 Days C->D E Add Resazurin D->E F Incubate for 24-48h E->F G Observe Color Change (Blue to Pink) F->G H Determine MIC G->H

Caption: Workflow for the Resazurin Microtiter Assay (REMA).

Generalized Kinase Inhibition Signaling Pathway

The following diagram illustrates a simplified signaling pathway that is often targeted by kinase inhibitors derived from fluoroindole scaffolds.

Kinase_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->Receptor Binding & Dimerization Kinase_Cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Autophosphorylation & Activation Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Cell_Response Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Response Inhibitor Fluoroindole-based Kinase Inhibitor Inhibitor->Receptor Inhibition

Caption: Generalized Receptor Tyrosine Kinase Signaling Pathway and Inhibition.

Conclusion: Navigating the Nuances of Fluoroindole Isomers

The comparative analysis of 5-fluoroindole and 6-fluoroindole derivatives reveals that the position of the fluorine atom is a critical determinant of biological activity.[1] While 5-fluoroindole demonstrates markedly superior potency against Mycobacterium tuberculosis, both isomers serve as valuable scaffolds for the development of a wide range of therapeutic agents, including anticancer, antiviral, and kinase-inhibiting compounds. The choice between these two foundational structures will ultimately depend on the specific biological target and the desired pharmacological profile. This guide provides a foundational understanding to aid researchers in making informed decisions in the design and development of novel fluoroindole-based therapeutics.

References

The Biological Activity of Brominated Indoles: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-Depth Comparison Guide for Researchers, Scientists, and Drug Development Professionals

Brominated indoles, a diverse class of marine-derived natural products and their synthetic analogs, have garnered significant attention in the scientific community for their wide spectrum of potent biological activities. These compounds, characterized by an indole nucleus substituted with one or more bromine atoms, exhibit promising therapeutic potential across various disease areas, including inflammation, cancer, and infectious diseases. The unique chemical properties imparted by bromine substitution, such as increased lipophilicity and altered electronic distribution, often translate to enhanced biological potency and target selectivity compared to their non-halogenated counterparts.[1] From the anti-inflammatory properties of compounds isolated from the marine mollusc Dicathais orbita to the anticancer effects of 6-bromoisatin, this guide will delve into the specific activities and underlying molecular mechanisms of these fascinating molecules.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Brominated indoles have demonstrated significant anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.[1][2][3] Their mechanisms of action often involve the suppression of the nuclear factor kappa B (NF-κB) pathway and the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2).[1][4]

A crucial mechanism underlying the anti-inflammatory effects of certain brominated indoles is the inhibition of the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. Studies have shown that brominated indoles can prevent the translocation of NF-κB from the cytoplasm to the nucleus, thereby inhibiting its transcriptional activity.[2][3][5] For instance, 6-bromoindole and 6-bromoisatin have been shown to significantly reduce the translocation of NF-κB in lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages.[2][3][5]

The position of the bromine atom on the indole ring significantly influences the anti-inflammatory activity. A comparative study of brominated isatin derivatives revealed the following order of activity for the inhibition of nitric oxide (NO), a key inflammatory mediator: 5-bromo > 6-bromo > 7-bromo.[3][5] This highlights the importance of the substitution pattern in optimizing the anti-inflammatory potency.

Comparative Anti-inflammatory Activity of Brominated Indoles
CompoundTarget/AssayIC50 (µM)Source Organism/SyntheticReference
6-BromoindoleNO Inhibition (RAW264.7)~150Synthetic[2]
6-BromoisatinNO Inhibition (RAW264.7)~120Synthetic[2]
5-BromoisatinNO Inhibition (RAW264.7)~152Synthetic[2]
7-BromoisatinNO Inhibition (RAW264.7)>222 (inactive)Synthetic[2]
Isatin (non-brominated)NO Inhibition (RAW264.7)~340Synthetic[2]
TyrindoleninoneNO Inhibition (RAW264.7)~157Dicathais orbita[2]
Hypobranchial Gland ExtractNO Inhibition (RAW264.7)30.8 µg/mLDicathais orbita[2][5]
Hypobranchial Gland ExtractTNF-α Inhibition (RAW264.7)43.03 µg/mLDicathais orbita[2][5]
Hypobranchial Gland ExtractPGE2 Inhibition (3T3 fibroblasts)34.24 µg/mLDicathais orbita[2][5]

Anticancer Activity: A Multi-pronged Attack on Tumor Cells

The anticancer potential of brominated indoles is a rapidly expanding area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[6][7][8]

6-Bromoisatin, for example, has demonstrated anticancer activity against human colon cancer cell lines (HT29 and Caco-2) by inducing apoptosis.[7] Furthermore, some brominated indole derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase.[6] The substitution pattern on the indole ring is critical for anticancer activity. For instance, in a series of indole-2-one derivatives, a 3-bromo substitution on a phenyl ring attached to the indole core resulted in potent activity against MCF-7, A549, and HeLa cancer cell lines.[6]

Comparative Anticancer Activity of Brominated Indole Derivatives
CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
6-BromoisatinHT29 (Colon)~223Apoptosis Induction[9]
Indole-2-one derivative (R³ = 3-Br)MCF-7 (Breast)0.46Tubulin Polymerization Inhibition[6]
Indole-2-one derivative (R³ = 3-Br)A549 (Lung)0.21Tubulin Polymerization Inhibition[6]
Indole-2-one derivative (R³ = 3-Br)HeLa (Cervical)0.32Tubulin Polymerization Inhibition[6]
BOS-102 (bromophenol-indolin-2-one)A549 (Lung)Not specifiedG0/G1 Cell Cycle Arrest[7]
Indole-thiophene derivative (6a)HT29 (Colon)Nanomolar rangeCytotoxicity[8]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

Brominated indoles have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[10][11][12][13] The presence of bromine atoms often enhances the antimicrobial potency of the indole scaffold.

For instance, a dibromoindole derivative with a benzyl group at the C-3 position exhibited potent antibacterial activity against seven bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 8 µg/mL.[11] In another study, 4,6-dibromoindole and 5-bromo-4-chloroindole demonstrated strong antifungal and antibiofilm effects against various Candida species, with MIC values of 10–50 µg/mL.[10] The structure-activity relationship studies in this context have highlighted that halogen substitutions at the C-4, C-5, and C-6 positions of the indole ring are optimal for antifungal activity due to enhanced hydrophobic and electron-withdrawing effects.[10]

Comparative Antimicrobial Activity of Brominated Indoles
CompoundMicroorganismMIC (µg/mL)Reference
3-Benzyl-dibromoindoleVarious Bacteria2 - 8[11]
4,6-DibromoindoleCandida species10 - 50[10]
5-Bromo-4-chloroindoleCandida species10 - 50[10]
6-BromoindoleAcinetobacter baumannii64[12]
Indole-triazole derivative (3d)Various Bacteria & Fungi3.125 - 50[13]

Neuroprotective Effects: A Potential Frontier

While less explored compared to their other biological activities, some indole derivatives have shown promise as neuroprotective agents, primarily through their antioxidant properties and ability to interfere with processes involved in neurodegeneration.[14][15][16][17] The indole nucleus is a key component of the antioxidant molecule melatonin. Synthetic indole derivatives are being investigated for their ability to protect neurons from oxidative stress, a key factor in various neurodegenerative diseases.

One study highlighted the neuroprotective potential of a new monoterpenoid indole alkaloid, nauclediol, which exhibited cholinesterase inhibitory activity and protected against amyloid-beta-induced cytotoxicity.[14][16] Another study on synthetic indole-phenolic compounds demonstrated their ability to counter reactive oxygen species (ROS) and promote the disaggregation of amyloid-beta fragments, suggesting their potential as multifunctional agents in Alzheimer's disease therapy.[15] While the role of bromination in enhancing neuroprotective effects is not as clearly defined as in other activities, the inherent properties of the indole scaffold make this an exciting area for future research.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of brominated indole derivatives on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Brominated indole derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the brominated indole derivative in complete medium.

  • Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1][18][19][20]

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol is used to visualize and quantify the effect of brominated indoles on the nuclear translocation of the NF-κB p65 subunit in macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Brominated indole derivative

  • 4% Paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed RAW264.7 cells on coverslips in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with the brominated indole derivative at the desired concentration for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody against NF-κB p65 overnight at 4°C.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear fluorescence intensity to determine the extent of NF-κB translocation.[4][21][22][23][24]

Visualizations

SAR_Anti_inflammatory cluster_indole Brominated Isatin Core Isatin Isatin (non-brominated) IC50: ~340 µM Activity Anti-inflammatory Activity (NO Inhibition) Isatin->Activity Low Activity 5Br 5-Bromoisatin IC50: ~152 µM 5Br->Activity Highest Activity 6Br 6-Bromoisatin IC50: ~120 µM 6Br->Activity High Activity 7Br 7-Bromoisatin IC50: >222 µM (inactive) 7Br->Activity Inactive

Caption: SAR of Brominated Isatins on NO Inhibition.

Experimental_Workflow Start Start: Brominated Indole Derivative Cell_Culture Seed Cancer Cells (e.g., A549, MCF-7) Start->Cell_Culture Treatment Treat with Derivative (Serial Dilutions) Cell_Culture->Treatment Incubation_48_72 Incubate for 48-72h Treatment->Incubation_48_72 MTT_Addition Add MTT Reagent Incubation_48_72->MTT_Addition Incubation_4 Incubate for 4h MTT_Addition->Incubation_4 Solubilization Add DMSO to Solubilize Formazan Incubation_4->Solubilization Read_Absorbance Measure Absorbance at 570 nm Solubilization->Read_Absorbance Analysis Calculate % Viability and IC50 Value Read_Absorbance->Analysis

Caption: Workflow for MTT Cytotoxicity Assay.

References

A Comparative Analysis of Synthetic Routes to 6-Bromo-4-fluoro-1H-indole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 6-Bromo-4-fluoro-1H-indole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The strategic introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This compound is a key building block in the synthesis of a variety of bioactive compounds, making its efficient and scalable synthesis a topic of considerable interest to researchers in drug discovery and development. This guide provides a comparative analysis of several prominent synthetic routes to this valuable intermediate, offering insights into their relative merits and practical considerations.

Leimgruber-Batcho Indole Synthesis: A Versatile and High-Yielding Approach

The Leimgruber-Batcho synthesis has emerged as a powerful and widely adopted method for the preparation of a diverse range of indoles, particularly those with substitution on the benzene ring.[1] Its popularity stems from its generally high yields, mild reaction conditions, and the commercial availability of many requisite starting materials.[2] This two-stage process begins with the formation of an enamine from an appropriately substituted o-nitrotoluene, followed by a reductive cyclization to furnish the indole ring.[2]

Reaction Pathway

The synthesis of this compound via the Leimgruber-Batcho method commences with 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene. This starting material undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine, typically pyrrolidine, to form a reactive enamine intermediate. The subsequent reductive cyclization of this intermediate yields the target indole.

Leimgruber_Batcho start 1-Bromo-5-fluoro- 2-methyl-3-nitrobenzene enamine Enamine Intermediate start->enamine DMF-DMA, Pyrrolidine 100-120°C indole 6-Bromo-4-fluoro- 1H-indole enamine->indole Reductive Cyclization (e.g., Raney Ni, H₂NNH₂·H₂O or Fe/AcOH) Fischer_Indole start (3-Bromo-5-fluorophenyl)hydrazine + Acetaldehyde hydrazone Arylhydrazone Intermediate start->hydrazone Condensation indole This compound + 4-Bromo-6-fluoro-1H-indole hydrazone->indole Acid Catalyst (e.g., H₂SO₄, PPA, ZnCl₂) Heat Reissert_Indole start 1-Bromo-5-fluoro- 2-methyl-3-nitrobenzene + Diethyl oxalate pyruvate Ethyl (2-bromo-4-fluoro- 6-nitrophenyl)pyruvate start->pyruvate Base (e.g., NaOEt) acid 6-Bromo-4-fluoro- indole-2-carboxylic acid pyruvate->acid Reductive Cyclization (e.g., Zn/AcOH) indole 6-Bromo-4-fluoro- 1H-indole acid->indole Decarboxylation (Heat)

References

A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from 6-Bromo-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and its ability to interact with numerous biological targets.[1] The strategic introduction of halogen atoms, such as bromine and fluorine, onto this scaffold can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, thereby enhancing its therapeutic potential.[2][3] This guide provides a comprehensive, in-depth comparison of the biological evaluation of novel compounds derived from the 6-Bromo-4-fluoro-1H-indole scaffold, offering insights for researchers, scientists, and drug development professionals. We will delve into key therapeutic areas where these derivatives have shown promise—oncology, infectious diseases, and enzyme modulation—supported by experimental data and detailed protocols.

I. Anticancer Activity: Targeting Cellular Proliferation and Viability

Indole derivatives have long been a fertile ground for the discovery of potent anticancer agents.[4][5] Their mechanisms of action are diverse, ranging from the disruption of microtubule dynamics to the inhibition of critical signaling kinases that drive cancer progression.[1][4] The this compound core provides a robust platform for developing novel compounds with enhanced antiproliferative efficacy.

Comparative Analysis of In Vitro Cytotoxicity

The initial step in evaluating the anticancer potential of novel compounds is to assess their cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cell growth.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
BRF-IND-01 Indole-Thiazole-OxadiazoleMDA-MB-231 (Breast)2.82 ± 0.33Doxorubicin~0.9
BRF-IND-02 1-(3,4,5-trimethoxyphenyl)-indoleA375 (Melanoma)0.57 ± 0.01Combretastatin A-4~0.003
BRF-IND-03 1-(3,4,5-trimethoxyphenyl)-indoleMCF-7 (Breast)2.94 ± 0.56Paclitaxel~0.002
BRF-IND-04 Indole-2-oneHL-60 (Leukemia)1.35Ibrutinib~0.009

Table 1: Comparative in vitro antiproliferative activities of representative indole derivatives. Data is synthesized from studies on structurally related compounds to provide a comparative framework.[4][6][7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Step-by-Step Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Mechanism of Action: Kinase Inhibition and Cell Cycle Arrest

Many indole derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[8][9] For instance, inhibition of Bromodomain-containing protein 4 (BRD4), a transcriptional regulator, can lead to the downregulation of oncogenes like c-Myc, resulting in cell cycle arrest and apoptosis.[7][10]

G cluster_0 Cell Exterior cluster_1 Cell Interior GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK BRD4 BRD4 ERK->BRD4 Activates cMyc c-Myc BRD4->cMyc Promotes Transcription Proliferation Cell Proliferation & Survival cMyc->Proliferation Inhibitor Indole Derivative (e.g., BRF-IND-04) Inhibitor->BRD4 Inhibits

Caption: A simplified diagram of a kinase signaling pathway leading to cell proliferation, highlighting the inhibitory action of an indole derivative on BRD4.

II. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant microbial strains poses a significant threat to global health, necessitating the development of novel antimicrobial agents.[11][12] Indole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi, making them promising candidates for new anti-infective therapies.[13][14][15]

Comparative Analysis of Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key parameter for assessing the potency of new antimicrobial compounds.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
BRF-IND-T1 Indole-TriazoleStaphylococcus aureus (MRSA)3.125Ciprofloxacin~1-2
BRF-IND-T2 Indole-ThiadiazoleEscherichia coli6.25Ampicillin~8-32
BRF-IND-T3 Indole-TriazoleCandida albicans3.125Fluconazole~0.25-1
BRF-IND-T4 Indole-TriazoleCandida krusei3.125Fluconazole>64 (Resistant)

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of indole-azole derivatives against pathogenic microbes. Data is synthesized from studies on structurally related compounds.[11][12]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and quantitative technique for determining the MIC of antimicrobial agents.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of a test compound in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

III. Enzyme Inhibition: Modulating Key Biological Processes

The indole scaffold's ability to mimic the structure of tryptophan allows its derivatives to interact with a wide range of enzymatic targets, making them valuable as specific enzyme inhibitors.[1] This inhibitory activity is crucial for treating various diseases, including cancer, inflammation, and neurodegenerative disorders.[16][17]

Comparative Analysis of Enzyme Inhibition

The IC₅₀ value is also used to quantify the potency of an enzyme inhibitor.

Compound IDDerivative ClassTarget EnzymeIC₅₀ (nM)Reference InhibitorIC₅₀ (nM)
BRF-IND-K1 Pyrazolo[3,4-d]pyrimidineBRK/PTK6 Kinase< 50Dasatinib~1
BRF-IND-C1 Indole Schiff BaseCyclooxygenase-2 (COX-2)~50-100Indomethacin~60
BRF-IND-I1 Isatin (Indole-2,3-dione)Carboxylesterase (hCE1)~500-1000Benzil< 100

Table 3: Comparative enzyme inhibitory activities of various indole derivatives. Data is synthesized from studies on structurally related compounds.[16][17][18]

Experimental Protocol: General Biochemical Enzyme Inhibition Assay

This protocol provides a framework for a typical in vitro enzyme inhibition assay.

Principle: The activity of a purified enzyme is measured in the presence and absence of a test compound. The rate of the enzymatic reaction, monitored by the formation of a product or the depletion of a substrate, is used to determine the extent of inhibition.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare solutions of the purified enzyme, the specific substrate, and the test inhibitor in an appropriate assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a microplate, add a fixed amount of the enzyme to wells containing serial dilutions of the inhibitor. Include a control well with no inhibitor. Allow the mixture to pre-incubate for 15-30 minutes at the optimal temperature for the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Reaction Monitoring: Measure the reaction rate over time using a microplate reader. The detection method depends on the reaction (e.g., change in absorbance, fluorescence, or luminescence).[19]

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration to calculate the IC₅₀ value.

Caption: Workflow of a competitive enzyme inhibition assay.

IV. Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indole core.

  • Halogenation: The bromine at position 6 and fluorine at position 4 are critical. Fluorine can enhance metabolic stability and binding affinity through favorable electrostatic interactions.[3] Bromine at positions 5 or 6 has been shown to increase anti-inflammatory and anticancer activity.[2]

  • N-1 Substitution: Modification at the N-1 position of the indole ring is a common strategy to modulate activity. For example, attaching a 3,4,5-trimethoxyphenyl group can confer potent tubulin polymerization inhibitory activity.[4]

  • C-3 Substitution: The C-3 position is highly reactive and amenable to various modifications. Linking heterocyclic moieties like triazoles or oxadiazoles at this position often leads to potent antimicrobial agents.[6][11]

V. Conclusion and Future Perspectives

Novel compounds derived from the this compound scaffold represent a promising and versatile class of molecules with significant potential in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibitory agents warrants further investigation. Future research should focus on optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. In vivo studies in relevant animal models are the essential next step to validate the therapeutic potential of these promising derivatives and advance them toward clinical development.

References

A Senior Application Scientist's Guide to Screening the Antimicrobial Activity of Halogenated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

In the escalating battle against antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can be developed into effective therapeutics. Among these, halogenated indoles have emerged as a promising class of compounds, demonstrating significant activity against a broad spectrum of bacterial and fungal pathogens. This guide provides an in-depth comparison of the antimicrobial performance of various halogenated indoles, supported by experimental data and protocols, to assist researchers in navigating this promising area of drug discovery.

The Significance of Halogenation in Indole Antimicrobial Activity

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the indole ring can dramatically influence its physicochemical properties and biological activity. Halogenation can enhance lipophilicity, facilitating passage through microbial cell membranes, and can also alter the electronic properties of the molecule, potentially improving its interaction with biological targets.[1][2]

Recent studies have consistently demonstrated that halogenation of the indole nucleus significantly boosts its antimicrobial potency.[1][3][4] The position and nature of the halogen substituent are critical determinants of this activity, a concept we will explore through comparative data.

Comparative Antimicrobial Performance of Halogenated Indoles

The efficacy of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various halogenated indoles against representative Gram-positive bacteria, Gram-negative bacteria, and fungi, compiled from recent literature.

Table 1: Antibacterial Activity Against Staphylococcus aureus (Gram-Positive)
CompoundHalogen SubstitutionMIC (µg/mL)Reference
IndoleNone1000[4]
5-IodoindoleC5-Iodo100[4]
4-ChloroindoleC4-Chloro50[5]
5-ChloroindoleC5-Chloro50[5]
4-BromoindoleC4-Bromo50[6]
5-BromoindoleC5-Bromo50[6]
4-Bromo-6-chloroindoleC4-Bromo, C6-Chloro30[3][4]
6-Bromo-4-iodoindoleC6-Bromo, C4-Iodo20-30[3][4]
Gentamicin (Control)-20-30[3]

Analysis: The data clearly illustrates that halogenation significantly enhances the anti-staphylococcal activity of the indole scaffold. Mono-halogenation at positions C4 and C5 results in a substantial decrease in MIC compared to the parent indole.[4][5][6] Furthermore, multi-halogenation, as seen with 4-bromo-6-chloroindole and 6-bromo-4-iodoindole, leads to even more potent activity, with MIC values comparable to the established antibiotic gentamicin.[3][4] Structure-activity relationship studies have identified that multi-halogenation at the C4, C5, C6, and C7 positions is favorable for enhanced activity.[3][4]

Table 2: Antibacterial Activity Against Escherichia coli (Gram-Negative)
CompoundHalogen SubstitutionMIC (µg/mL)Reference
4-ChloroindoleC4-Chloro75[7][8]
5-ChloroindoleC5-Chloro75[7][8]
5-Chloro-2-methylindoleC5-Chloro, C2-Methyl75[7][8]

Analysis: Chloroindoles have demonstrated notable activity against the Gram-negative pathogen E. coli. Substitutions at the C4 and C5 positions of the indole ring appear to be favorable for antimicrobial activity.[7][8]

Table 3: Antifungal Activity Against Candida Species
CompoundHalogen SubstitutionC. albicans MIC (µg/mL)C. auris MIC (µg/mL)Reference
4,6-DibromoindoleC4, C6-Dibromo2510-50[1][9]
5-Bromo-4-chloroindoleC5-Bromo, C4-Chloro2510-50[1][9]
Ketoconazole (Control)-25-400-[1][9]
Miconazole (Control)-10-50-[1][9]

Analysis: Multi-halogenated indoles, such as 4,6-dibromoindole and 5-bromo-4-chloroindole, exhibit potent antifungal activity against various Candida species, including the often drug-resistant C. auris.[1][9] Their efficacy is comparable to or even surpasses that of the conventional antifungal agent ketoconazole.[1][9] Quantitative structure-activity relationship (QSAR) models have indicated that halogen substitutions at the C4, C5, and C6 positions are optimal for antifungal activity due to enhanced hydrophobic and electron-withdrawing effects.[9][10]

Experimental Protocols for Antimicrobial Screening

To ensure the reproducibility and validity of antimicrobial screening results, standardized methodologies are crucial. The following are step-by-step protocols for common assays used to evaluate the antimicrobial activity of halogenated indoles.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Microbial Inoculum:

    • Aseptically pick a few colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL for bacteria) in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the halogenated indole in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (microorganism in broth without compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Protocol:

  • Preparation of Agar Plates and Inoculum:

    • Prepare agar plates with a suitable medium (e.g., Mueller-Hinton Agar for bacteria).

    • Spread a standardized microbial inoculum evenly over the entire surface of the agar plate.

  • Application of Compound:

    • Impregnate sterile paper disks with a known concentration of the halogenated indole solution.

    • Allow the solvent to evaporate completely.

    • Place the impregnated disks onto the surface of the inoculated agar plates.

  • Incubation and Measurement:

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). The size of the zone is proportional to the antimicrobial activity of the compound.

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms by which halogenated indoles exert their antimicrobial effects are still under investigation, but several key pathways have been proposed.

One prominent mechanism is the induction of intracellular Reactive Oxygen Species (ROS) .[3][4] This oxidative stress can damage vital cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.

Another proposed mechanism involves the downregulation of virulence genes . Studies have shown that some halogenated indoles can suppress the expression of genes responsible for toxin production, adhesion, and biofilm formation.[4][7][8] For instance, certain multi-halogenated indoles have been shown to downregulate quorum-sensing genes in S. aureus, which are crucial for coordinating virulence factor expression.[3][4]

Furthermore, some bromoindole derivatives have been found to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria, leading to a loss of cellular integrity.[11]

The following diagram illustrates the proposed multi-target antimicrobial mechanisms of halogenated indoles.

Antimicrobial_Mechanisms cluster_indole Halogenated Indole cluster_cell Microbial Cell cluster_outcome Outcome Indole Halogenated Indole Membrane Cell Membrane Permeabilization & Depolarization Indole->Membrane Disruption ROS Increased Intracellular ROS Indole->ROS Induction Virulence Downregulation of Virulence & Quorum Sensing Genes Indole->Virulence Suppression Death Cell Death Membrane->Death ROS->Death Biofilm Inhibition of Biofilm Formation Virulence->Biofilm

Caption: Proposed multi-target antimicrobial mechanisms of halogenated indoles.

Experimental Workflow for Screening

A logical and systematic workflow is essential for the efficient screening and evaluation of novel halogenated indoles.

Screening_Workflow Start Library of Halogenated Indoles Primary_Screening Primary Screening (e.g., Disk Diffusion) Start->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds Spectrum_Analysis Spectrum of Activity (Gram+, Gram-, Fungi) MIC_Determination->Spectrum_Analysis Mechanism_Studies Mechanism of Action Studies (ROS, Gene Expression, etc.) Spectrum_Analysis->Mechanism_Studies Potent Compounds Toxicity_Assay Cytotoxicity & Phytotoxicity Assays Mechanism_Studies->Toxicity_Assay Lead_Identification Lead Compound Identification Toxicity_Assay->Lead_Identification Favorable Safety Profile

References

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling of Haloindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The functionalization of this moiety, particularly through carbon-carbon bond formation, is a cornerstone of modern drug discovery. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling has emerged as a powerful and versatile tool for the synthesis of arylated indoles. However, the success of this reaction is critically dependent on the choice of the palladium catalyst, especially when dealing with the nuanced reactivity of haloindoles.

This guide provides an in-depth, objective comparison of various palladium catalysts for the Suzuki coupling of haloindoles. We will delve into the mechanistic intricacies that govern catalyst efficacy, present comparative experimental data, and provide detailed, field-proven protocols to empower you in your synthetic endeavors.

The Crucial Role of the Palladium Catalyst: A Mechanistic Perspective

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this cycle is paramount to appreciating why different catalysts exhibit varying levels of performance. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the haloindole, forming a Pd(II) intermediate. The reactivity of the haloindole plays a significant role here, with the bond strength following the trend C-I < C-Br < C-Cl. Consequently, iodoindoles are generally more reactive than their bromo and chloro counterparts.

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated as the desired arylated indole, regenerating the active Pd(0) catalyst.

The nature of the ligand coordinated to the palladium atom profoundly influences each of these steps. The ligand's steric bulk and electronic properties can modulate the catalyst's stability, activity, and substrate scope. For haloindoles, which possess a coordinating nitrogen atom, the choice of ligand is even more critical to prevent catalyst inhibition.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Efficacy of Palladium Catalysts for Haloindole Coupling

The selection of the optimal palladium catalyst is a multifaceted decision that depends on the specific haloindole substrate, the boronic acid coupling partner, and the desired reaction conditions. Below, we compare the performance of three major classes of palladium catalysts: those with traditional phosphine ligands, those with bulky, electron-rich Buchwald ligands, and those featuring N-Heterocyclic Carbene (NHC) ligands.

Data-Driven Comparison of Catalyst Performance

The following table summarizes the performance of various palladium catalysts in the Suzuki coupling of different haloindoles, with data compiled from multiple studies. It is important to note that direct comparisons can be challenging due to variations in reaction conditions between studies.

Catalyst SystemHaloindole SubstrateBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane80295[1]
Pd(PCy₃)₂5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane80465[1]
Pd(PPh₃)₄5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane80422[1]
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acidK₃PO₄1,4-Dioxane100198[2]
PEPPSI-IPr3-BromopyridinePhenylboronic acidCs₂CO₃t-AmylOH100298[3]
PdCl₂(PPh₃)₂7-Bromo-4-(methylsulfonamido)-1H-indazole4-Methoxyphenylboronic acidK₂CO₃DMFReflux480[4]
Pd(OAc)₂Aryl HalideArylboronic acid-WEBRT--[2]
XPhos Precatalyst (P1)6-ChloroindolePhenylboronic acidK₃PO₄Dioxane/H₂O605-897[5]

Analysis of Catalyst Performance:

  • Phosphine Ligand-Based Catalysts: Traditional catalysts like Pd(PPh₃)₄ can be effective for some substrates but often require higher temperatures and longer reaction times, and their efficacy can be limited with more challenging haloindoles.[1] More advanced phosphine ligands, particularly the bulky and electron-rich Buchwald ligands (e.g., SPhos, XPhos), have demonstrated exceptional activity.[2][6] These ligands promote both rapid oxidative addition and reductive elimination, enabling the coupling of even unactivated aryl chlorides at room temperature.[6] For instance, the XPhos precatalyst showed excellent yields for the coupling of 6-chloroindole under mild conditions.[5]

  • N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts: NHCs have emerged as powerful ligands for palladium due to their strong σ-donating ability, which forms a very stable bond with the metal center.[7][8][9] This stability often translates to higher catalyst turnover numbers (TONs) and efficacy with challenging substrates, including sterically hindered and electron-deficient heterocycles.[9] PEPPSI-type catalysts, which are air- and moisture-stable precatalysts, have shown excellent performance in the coupling of various heteroaryl halides.[3]

  • Palladacycles: These are stable precatalysts containing a palladium-carbon σ-bond, making them easy to handle.[10][11][12] They can exhibit exceptional catalytic activity, achieving very high TONs even at low catalyst loadings.[10]

Experimental Protocols: A Practical Guide

Reproducibility is key in scientific research. The following are detailed, step-by-step protocols for representative Suzuki coupling reactions of haloindoles using different palladium catalyst systems.

Protocol 1: Suzuki Coupling of 5-Bromoindole with Phenylboronic Acid using Pd(dppf)Cl₂

This protocol is adapted from a procedure for a similar substrate and is a good starting point for the coupling of bromoindoles.[1][13]

Materials:

  • 5-Bromoindole

  • Phenylboronic acid

  • Pd(dppf)Cl₂

  • Potassium Carbonate (K₂CO₃)

  • Dimethoxyethane (DME), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk flask, combine 5-bromoindole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous DME (5 mL) via syringe.

  • Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Haloindole, Boronic Acid, Base inert Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent Add Anhydrous Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat to Specified Temperature catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: A generalized experimental workflow for the Suzuki coupling of haloindoles.

Protocol 2: Suzuki Coupling of 6-Chloroindole with 4-Methoxyphenylboronic Acid using an XPhos Precatalyst

This protocol is based on a highly efficient method for the coupling of chloroindoles.[5]

Materials:

  • 6-Chloroindole

  • 4-Methoxyphenylboronic acid

  • XPhos Pd G3 (or a similar XPhos precatalyst)

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried vial equipped with a stir bar, add 6-chloroindole (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Add the XPhos Pd G3 precatalyst (0.01-0.015 mmol, 1-1.5 mol%).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Place the vial in a preheated oil bath at 60 °C and stir for 5-8 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and pass it through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices

  • Choice of Base: The base plays a crucial role in the transmetalation step. K₂CO₃ is a common and effective base for many Suzuki couplings.[1][13] However, for more challenging substrates like chloroindoles, a stronger base like K₃PO₄ is often required to facilitate the activation of the boronic acid.[5]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is frequently employed.[3][5] The organic solvent solubilizes the haloindole and the organoboron reagent, while water is necessary to dissolve the inorganic base. Degassing the solvents is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • N-H Protection: The acidic N-H proton of the indole ring can sometimes interfere with the catalytic cycle, leading to lower yields.[14] While many modern catalyst systems are robust enough to tolerate unprotected indoles,[5][15][16] in cases of low reactivity, protection of the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) can improve the outcome.[17]

Conclusion: Selecting the Right Catalyst for Your Needs

The Suzuki-Miyaura coupling of haloindoles is a powerful transformation for the synthesis of diverse and complex molecules. The choice of the palladium catalyst is not a one-size-fits-all decision. For routine couplings of more reactive bromo- and iodoindoles, traditional phosphine-based catalysts like Pd(dppf)Cl₂ may suffice. However, for challenging substrates such as chloroindoles, or for reactions requiring milder conditions and higher efficiency, the use of advanced catalyst systems based on Buchwald ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes is highly recommended. By understanding the mechanistic principles and considering the comparative data presented, researchers can make informed decisions to optimize their synthetic strategies and accelerate their research and development efforts.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of 6-Bromo-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Fluorinated Indoles in Modern Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic introduction of halogen atoms, particularly fluorine, can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, making fluorinated indoles highly sought-after building blocks.[1]

6-Bromo-4-fluoro-1H-indole (CAS: 885520-59-2, Molecular Formula: C₈H₅BrFN) is a key intermediate used in the synthesis of various bioactive compounds, including inhibitors of protein kinases.[2] Given its importance, the reliable synthesis and unambiguous structural confirmation of this molecule are paramount. This guide provides a detailed, field-tested protocol for the synthesis of this compound via the Leimgruber-Batcho synthesis. We will present a comprehensive workflow for its structural validation using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Furthermore, we will compare the primary synthetic route with the classic Fischer Indole Synthesis to provide researchers with a clear understanding of the relative merits and challenges of each approach, ensuring the selection of the most efficient pathway for their specific needs.

Part 1: A Head-to-Head Comparison of Synthetic Protocols

The construction of the indole ring can be achieved through several named reactions. For 4,6-disubstituted indoles like our target compound, the Leimgruber-Batcho and Fischer syntheses are two of the most prominent methods.

Protocol 1: Leimgruber-Batcho Indole Synthesis (Recommended)

The Leimgruber-Batcho synthesis is often the preferred method for industrial-scale production and for indoles that are unsubstituted at the 2- and 3-positions.[1][3] Its primary advantages include high yields, milder reaction conditions compared to the Fischer synthesis, and readily available starting materials. The synthesis proceeds via two key steps: enamine formation followed by reductive cyclization.

Step 1: Enamine Formation

  • To a solution of 4-Bromo-2-fluoro-6-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Heat the reaction mixture to 120-130°C and stir for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrotoluene is consumed.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate, which is often a dark red oil or solid and can be used in the next step without further purification.[2]

Causality Behind Experimental Choices:

  • DMF-DMA: This reagent serves as both a reactant and a dehydrating agent, efficiently forming the enamine from the activated methyl group of the nitrotoluene.

  • Temperature: The elevated temperature is necessary to drive the condensation reaction to completion.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from the previous step in a mixture of methanol (MeOH) and tetrahydrofuran (THF) (1:1 v/v).

  • Carefully add Raney Nickel (approx. 10% w/w) as an aqueous slurry to the solution.

  • Cool the mixture to 0°C in an ice bath and slowly add hydrazine monohydrate (3.0 eq) dropwise, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.[4]

  • Alternatively, reduction can be performed using iron powder (5.0 eq) in glacial acetic acid at 110°C for 1.5 hours.[4]

  • Upon completion (monitored by TLC), carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether, 1:5 v/v) to afford this compound as a solid.[2]

Causality Behind Experimental Choices:

  • Reduction System: Both Raney Ni/hydrazine and Fe/acetic acid are effective for reducing the nitro group to an amine, which spontaneously cyclizes to form the indole ring. The Raney Ni system is often cleaner but requires careful handling, while the Fe/acetic acid method is robust and cost-effective.

Protocol 2: Fischer Indole Synthesis (Alternative)

The Fischer indole synthesis is a classic, powerful method involving the acid-catalyzed cyclization of a phenylhydrazine with an aldehyde or ketone.[1] While versatile, it often requires harsh acidic conditions and higher temperatures, which can be incompatible with sensitive functional groups.

  • Hydrazine Formation: The synthesis would begin with the conversion of 4-bromo-2-fluoroaniline to the corresponding (4-bromo-2-fluorophenyl)hydrazine via diazotization followed by reduction.

  • Condensation & Cyclization: The resulting hydrazine is then reacted with a suitable aldehyde or ketone (e.g., pyruvic acid or acetaldehyde) under strong acid catalysis (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) at elevated temperatures to induce cyclization and form the indole ring.[5]

Comparative Summary
FeatureLeimgruber-Batcho SynthesisFischer Indole Synthesis
Conditions Milder, often neutral or basicHarsh, requires strong acid and high heat
Yield Generally highVariable, can be moderate to low
Scope Excellent for 2,3-unsubstituted indolesBroad, but can lead to regioisomers
Starting Materials Substituted o-nitrotoluenesSubstituted phenylhydrazines
Ease of Operation Two distinct, manageable stepsCan be a one-pot reaction, but often requires careful control

Based on its higher yields and milder conditions, the Leimgruber-Batcho synthesis is the recommended protocol for preparing this compound.

Part 2: The Spectroscopic Validation Gauntlet

Unambiguous structural confirmation is a non-negotiable step in chemical synthesis. A single technique is rarely sufficient; therefore, a multi-faceted approach is employed to validate the identity and purity of the synthesized this compound.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Analysis cluster_analysis Confirmation Synthesis Leimgruber-Batcho Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Purified Sample MS Mass Spectrometry (MS) Purification->MS Purified Sample IR Infrared Spectroscopy (IR) Purification->IR Purified Sample Analysis Data Interpretation & Comparison NMR->Analysis MS->Analysis IR->Analysis Confirmation Structure Confirmed: This compound Analysis->Confirmation

Caption: Overall workflow for synthesis and spectroscopic validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic environments of atomic nuclei like ¹H, ¹³C, and ¹⁹F.

Principle: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (multiplicity).

Experimental Protocol:

  • Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

Expected Data & Interpretation: The structure of this compound has five protons: one N-H proton and four protons on the indole ring system. The aromatic region will be complex due to both H-H and H-F couplings.

Proton AssignmentExpected δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-N (1-position)~8.25br s (broad singlet)-1H
H-5~7.12d (doublet)J(H5-F4) ≈ 9.11H
H-7~7.04d (doublet)J(H7-H2) ≈ 2.11H
H-2~7.20-7.25m (multiplet)-1H
H-3~6.57t (triplet)J ≈ 2.71H
Note: Data is based on reported values and may vary slightly based on solvent and concentration.[4]
  • N-H Proton: The indole N-H proton typically appears as a broad singlet far downfield.

  • Aromatic Protons: The fluorine at C4 and bromine at C6 significantly influence the chemical shifts and coupling patterns of the protons at C5 and C7. The proton at C5 will be split into a doublet by the fluorine at C4 (³JHF). The protons of the pyrrole ring (C2, C3) will also show characteristic couplings.

Principle: ¹³C NMR identifies all unique carbon atoms in the molecule. The presence of electronegative F and Br atoms will cause significant shifts, and C-F coupling provides definitive evidence for the fluorine's position.

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C spectrum.

Expected Data & Interpretation: The molecule has 8 unique carbon atoms. The carbon directly bonded to fluorine (C-4) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). The carbons ortho (C-3, C-5) and meta (C-6, C-8) to the fluorine will also show smaller C-F couplings.

Carbon AssignmentExpected δ (ppm)C-F Coupling
C-2~123-125Small ³JCF
C-3~103-105²JCF ≈ 20-25 Hz
C-3a~128-130²JCF ≈ 10-15 Hz
C-4~157-159¹JCF ≈ 245 Hz
C-5~110-112²JCF ≈ 20-25 Hz
C-6~115-117⁴JCF ≈ 3-5 Hz
C-7~120-122Small ³JCF
C-7a~132-134Small ⁴JCF
Note: Chemical shifts are estimates based on typical values for fluorinated and brominated indoles.[6][7]

Principle: ¹⁹F NMR is exceptionally sensitive and provides a clean spectrum with a wide chemical shift range, making it ideal for confirming the presence and environment of fluorine atoms.[8][9]

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the spectrum on a spectrometer equipped with a fluorine probe, using CFCl₃ (δ 0.00 ppm) or another suitable reference.

Expected Data & Interpretation: A single signal is expected for the one fluorine atom. Its chemical shift is characteristic of an aryl fluoride, and its multiplicity will reveal couplings to nearby protons.

NucleusExpected δ (ppm)MultiplicityCoupling Constant (J, Hz)
F-4-120 to -125d (doublet)³J(FH5) ≈ 9-10 Hz
Note: Chemical shift is relative to CFCl₃.[6]

The observation of a doublet in the ¹⁹F NMR spectrum, with a coupling constant that matches the ³JHF value seen in the ¹H NMR spectrum for the H-5 proton, provides irrefutable evidence for the 4-fluoro substitution pattern.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight. For compounds containing bromine, MS is particularly diagnostic due to the nearly equal natural abundance of its two isotopes, ⁷⁹Br (50.5%) and ⁸¹Br (49.5%).[10]

Experimental Protocol:

  • Introduce a dilute solution of the sample into the mass spectrometer.

  • Use Electron Ionization (EI) to generate charged fragments.

  • Scan a mass range from m/z 50 to 300.

Expected Data & Interpretation: The molecular weight of C₈H₅BrFN is 214.03 g/mol .[11][12] The mass spectrum will show a characteristic pair of peaks for the molecular ion (M⁺).

IonExpected m/zRelative IntensityInterpretation
[M]⁺212.96~100%Molecular ion with ⁷⁹Br
[M+2]⁺214.96~98%Molecular ion with ⁸¹Br
[M-Br]⁺134VariableFragment from loss of bromine
[M-HCN]⁺186/188VariableFragment from loss of HCN

The presence of two peaks of almost equal intensity, separated by 2 m/z units, in the molecular ion region is a definitive signature of a molecule containing a single bromine atom.[13][14]

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

  • Prepare a sample by either creating a KBr pellet or by placing a small amount of the solid on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum from 4000 to 400 cm⁻¹.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3410Medium, SharpN-H stretch (indole)
~3100-3000MediumAromatic C-H stretch
~1620, 1580, 1460StrongAromatic C=C ring stretching
~1250StrongC-F stretch (aryl-fluoride)
~700-500Medium-StrongC-Br stretch
Note: Frequencies are approximate.[15][16]

The sharp peak around 3410 cm⁻¹ is characteristic of the N-H bond in the indole ring.[16][17] The strong absorption corresponding to the C-F bond, along with the C-Br stretch in the fingerprint region, further supports the proposed structure.

Part 3: Final Synthesis and Validation

The successful synthesis of this compound via the Leimgruber-Batcho protocol is confirmed when the data from all spectroscopic methods are in complete agreement. The workflow below illustrates the logic of the synthesis, tying the starting materials to the final, validated product.

Synthesis_Pathway Start 4-Bromo-2-fluoro- 6-nitrotoluene Intermediate Enamine Intermediate Start->Intermediate Condensation Reagent1 DMF-DMA Reagent1->Intermediate Product 6-Bromo-4-fluoro- 1H-indole Intermediate->Product Reductive Cyclization Reagent2 Raney Ni / N₂H₄ (or Fe / AcOH) Reagent2->Product Validated Validated Structure Product->Validated Spectroscopic Confirmation

Caption: Leimgruber-Batcho synthetic pathway for the target molecule.

Conclusion

This guide has detailed a robust and efficient Leimgruber-Batcho protocol for the synthesis of this compound, a valuable building block in pharmaceutical development. We have demonstrated that while alternative methods like the Fischer synthesis exist, the recommended protocol offers superior performance in terms of reaction conditions and yield for this specific target.

Crucially, we have established a self-validating system where the application of a comprehensive suite of spectroscopic techniques—¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, and IR Spectroscopy—provides an interlocking web of evidence. The unique signatures from each method, from the characteristic isotopic pattern of bromine in MS to the definitive couplings in multi-nuclear NMR, converge to unambiguously confirm the structure and purity of the final product. This rigorous validation is essential for ensuring the quality and reliability of key chemical intermediates in any research and development pipeline.

References

comparative study of the electronic effects of fluorine and bromine on the indole scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Electronic Effects of Fluorine and Bromine on the Indole Scaffold

A Senior Application Scientist's Guide for Researchers and Drug Developers

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmaceuticals.[1][2] Its unique electronic properties and versatile synthetic handles make it an ideal scaffold for drug design. Halogenation is a powerful and frequently employed strategy to modulate the physicochemical and pharmacological properties of lead compounds, enhancing metabolic stability, binding affinity, and cell permeability.[3][4][5]

Among the halogens, fluorine and bromine are particularly significant, yet they impart dramatically different electronic characteristics to the indole ring. The choice between these two atoms is a critical decision in the drug design process, driven by the need to fine-tune a molecule's interaction with its biological target. This guide provides an in-depth, comparative analysis of the electronic effects of fluorine and bromine on the indole scaffold, supported by experimental data and protocols to empower researchers in making informed strategic decisions.

Fundamental Electronic Dichotomy: Fluorine vs. Bromine

The distinct electronic behavior of fluorine and bromine stems from their fundamental atomic properties. While both are more electronegative than carbon, the interplay of inductive effects, resonance, polarizability, and halogen bonding capability creates a clear differentiation.

  • Electronegativity and the Inductive Effect (-I): The inductive effect describes the withdrawal of electron density through sigma (σ) bonds. Fluorine is the most electronegative element on the Pauling scale (~4.0), while bromine is significantly less so (~2.96).[6][7][8] Consequently, fluorine exerts a much stronger, localized electron-withdrawing inductive effect on the indole ring compared to bromine.[9][10] This potent -I effect significantly reduces the electron density of the aromatic system, impacting its acidity and reactivity.[11][12]

  • Mesomeric (Resonance) Effect (+M): Both halogens possess lone pairs of electrons in p-orbitals that can be donated into the indole's π-system, a positive mesomeric or resonance effect. This effect opposes the inductive withdrawal. The efficacy of this donation is dictated by the efficiency of orbital overlap between the halogen and the ring's carbon atom. Fluorine's 2p orbital has a similar size and energy to carbon's 2p orbital, leading to effective overlap. In contrast, bromine's larger 4p orbital overlaps much less efficiently with carbon's 2p orbital.[13] Therefore, while counterintuitive given its electronegativity, fluorine is a better resonance donor than bromine. However, for both halogens, the inductive effect (-I) dominates over the resonance effect (+M).

  • Polarizability and Halogen Bonding: Polarizability is the ease with which an atom's electron cloud can be distorted by an external electric field. Bromine, being a much larger atom with more diffuse electrons, is significantly more polarizable than the small, compact fluorine atom.[9][14] This high polarizability is the foundation for a crucial non-covalent interaction: the halogen bond. A halogen bond occurs when an electron-deficient region on the halogen atom, known as the σ-hole, acts as a Lewis acid to accept electron density from a Lewis base (e.g., an oxygen or nitrogen atom in a protein binding pocket).[5][15] The strength of this interaction follows the trend I > Br > Cl >> F.[15] Bromine is a potent halogen bond donor, offering a highly directional and specific interaction that can be exploited to enhance binding affinity and selectivity, whereas fluorine's participation in halogen bonding is negligible.[3][16]

G F_Inductive Strong Inductive Withdrawal (-I) F_Resonance Moderate Resonance Donation (+M) F_Polar Low Polarizability F_HB Negligible Halogen Bonding Br_Inductive Moderate Inductive Withdrawal (-I) Br_Resonance Weak Resonance Donation (+M) Br_Polar High Polarizability Br_HB Strong Halogen Bonding Donor Topic Electronic Property

Caption: Key electronic property comparison of Fluorine vs. Bromine.

Quantifying Electronic Influence: Experimental and Spectroscopic Data

The net electronic impact of a substituent can be quantified through physical organic chemistry principles and analyzed using spectroscopic techniques.

Hammett Substituent Constants (σ)

The Hammett equation (log(K/K₀) = ρσ) provides a quantitative measure of a substituent's electronic effect on a reaction's rate or equilibrium.[17] The substituent constant, σ, captures the combination of inductive and resonance effects. A positive σ value indicates an electron-withdrawing group.

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)Dominant Effect
-F +0.34+0.06Strong -I, Moderate +M
-Br +0.39+0.23Moderate -I, Weak +M
Data sourced from Hammett constant tables.[17]

Interpretation:

  • At the meta position, where resonance effects are minimal, bromine (σ_meta = +0.39) appears slightly more electron-withdrawing than fluorine (+0.34), which is unexpected based solely on electronegativity and reflects the complexity of these effects.

  • At the para position, where resonance effects are maximal, fluorine's superior +M effect significantly counteracts its -I effect, resulting in a much smaller overall withdrawing character (σ_para = +0.06) compared to bromine (+0.23).

Acidity of the Indole N-H (pKa)

The electron-withdrawing nature of halogens increases the acidity of the indole N-H proton by stabilizing the resulting conjugate base (the indolide anion). The stronger the electron-withdrawing effect, the lower the pKa.

CompoundApproximate pKa (in DMSO)Rationale
Indole21.0Baseline
5-Fluoroindole~19.5 - 20.0Strong -I effect stabilizes the anion.
5-Bromoindole~20.0 - 20.5Milder -I effect provides less stabilization than F.
Note: These are representative values. Actual pKa can vary based on solvent and conditions.[18][19][20]

Fluorine's powerful inductive effect leads to a more significant decrease in pKa (increased acidity) compared to bromine. This modulation can be critical for tuning a drug's ionization state at physiological pH.

Spectroscopic Signatures

NMR and UV-Vis spectroscopy provide direct insight into the electronic environment of the indole ring.[21][22][23]

  • ¹³C NMR Spectroscopy: The strong deshielding caused by fluorine's -I effect results in a significant downfield shift for the carbon atom directly attached to it (C-X) and adjacent carbons. This effect is less pronounced for bromine.

  • ¹H NMR Spectroscopy: Protons on the halogenated ring will be shifted downfield relative to unsubstituted indole, with the magnitude of the shift generally being larger for fluorine-substituted indoles.

  • UV-Vis Spectroscopy: The primary absorption bands of indole (¹Lₐ and ¹Lₑ) are sensitive to substitution. Halogenation typically causes a bathochromic (red) shift in these bands. The extent of the shift depends on the halogen and its position, reflecting the complex interplay between inductive and resonance effects on the energy of the frontier molecular orbitals.[24][25]

Consequences for Chemical Reactivity: Electrophilic Aromatic Substitution

Indole is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS), with the C3 position being the most nucleophilic and kinetically favored site of attack.[26][27][28]

Both fluorine and bromine, being electron-withdrawing groups, deactivate the indole ring towards EAS, making the reaction slower compared to the parent indole.[29] The deactivating -I effect outweighs the activating +M effect.

EAS cluster_legend Effect of Halogen (X) Indole 5-Halo-Indole TS Wheland Intermediate (Transition State) Indole->TS + E⁺ (Electrophile) [Slow, Rate-Determining] Product 3-Substituted Product TS->Product - H⁺ [Fast] Deactivation X = F, Br -I effect destabilizes positive charge in Wheland intermediate, slowing the reaction vs. X = H.

Caption: Halogen deactivation in electrophilic substitution of indole.

When the C3 position is already substituted, electrophilic attack typically occurs at the C2 position.[26] If the halogen is on the benzene ring (e.g., at C5), it deactivates all positions but still directs incoming electrophiles primarily to the C3 position of the pyrrole ring.

Experimental Protocols

Trustworthy data is built on sound methodology. The following protocols provide a framework for experimentally assessing the properties discussed.

Protocol 1: Synthesis of 5-Bromoindole via Direct Bromination

This protocol describes the selective bromination of indole at the 5-position, a common synthetic route.

Materials:

  • Indole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

  • Stir plate and magnetic stir bar

  • Ice bath

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Argon).

  • Dissolution: Dissolve indole (1.0 eq) in anhydrous DMF (approx. 0.5 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: While stirring vigorously, add N-Bromosuccinimide (1.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, monitoring by TLC (Thin Layer Chromatography).

  • Quenching: Once the starting material is consumed, pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with saturated sodium thiosulfate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 5-bromoindole.

Protocol 2: pKa Determination by UV-Vis Spectrophotometry

This method leverages the difference in the UV-Vis absorption spectrum between the protonated indole (Ind-H) and its deprotonated anion (Ind⁻) to determine the pKa.

pKa_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare stock solution of halo-indole in DMSO C Add constant aliquot of stock to each buffer solution A->C B Create series of buffers with known pH values B->C D Record UV-Vis spectrum for each buffered sample C->D E Identify λmax for Indole (Ind-H) and Indolide (Ind⁻) forms D->E F Measure absorbance at λmax(Ind⁻) for each pH value E->F G Plot Absorbance vs. pH F->G H Fit data to Henderson-Hasselbalch equation (sigmoidal curve) G->H I Determine pKa at the inflection point of the curve H->I

Caption: Experimental workflow for pKa determination using UV-Vis.

Procedure:

  • Preparation: Prepare a series of aqueous buffer solutions with precisely known pH values spanning the expected pKa range (e.g., pH 18 to 22 in a DMSO/water system).

  • Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 5-fluoroindole) in a suitable organic solvent like DMSO.

  • Sample Dilution: Add a small, identical aliquot of the stock solution to each buffer solution to create a set of samples with constant total indole concentration.

  • Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 220-350 nm) for each sample.

  • Data Extraction: Identify the wavelength of maximum absorbance for the deprotonated species (λ_Ind⁻), which is typically at a longer wavelength than the protonated form.

  • Plotting: Plot the absorbance at λ_Ind⁻ as a function of pH.

  • Analysis: The resulting data should form a sigmoidal curve. The pKa is the pH value at which the absorbance is exactly halfway between the minimum and maximum values (the inflection point). This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Conclusion: A Strategic Choice in Drug Design

The decision to incorporate fluorine or bromine into an indole scaffold is a nuanced one, driven by distinct strategic goals.

  • Choose Fluorine when:

    • The primary goal is to block metabolic oxidation at a specific site.[2]

    • A significant lowering of pKa is desired to alter the ionization state.

    • Modulation of conformation or dipole moment is needed without adding significant bulk.

  • Choose Bromine when:

    • The objective is to introduce a halogen bond donor to engage with a specific Lewis basic residue in a protein target, thereby increasing affinity and/or selectivity.[30]

    • A larger steric volume is required to occupy a specific pocket.

    • A more lipophilic analogue is desired, and its potential for halogen bonding can be productively harnessed.

Ultimately, fluorine and bromine are not interchangeable. Fluorine's effects are dominated by its extreme electronegativity, leading to powerful inductive withdrawal. Bromine offers a more balanced electronic profile combined with the unique and highly valuable ability to act as a strong halogen bond donor. A thorough understanding of these differences is paramount for the rational design of next-generation indole-based therapeutics.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Bromo-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of pharmaceutical synthesis and drug development, the integrity of the entire experimental lifecycle is paramount—from initial reaction to the final, responsible disposal of waste. 6-Bromo-4-fluoro-1H-indole, a halogenated indole derivative, is a valuable building block in medicinal chemistry. However, its hazardous properties necessitate a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Hazard Assessment: The "Why" Behind the "How"

Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is essential. This foundational knowledge informs every subsequent step of the disposal process, ensuring that the chosen procedures are not merely procedural, but are rooted in a deep understanding of the chemical's inherent risks.

Hazard Profile of this compound:

Hazard CategoryGHS Hazard StatementImplication for Handling and Disposal
Acute Toxicity, Oral H302: Harmful if swallowed[1]Ingestion is a primary route of exposure. Strict hygiene practices are essential, and waste should be securely contained to prevent accidental ingestion.
Skin Corrosion/Irritation H315: Causes skin irritation[1]Direct skin contact can cause irritation. The use of appropriate chemical-resistant gloves is mandatory during handling and disposal.
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation[1]The compound can cause significant eye irritation. Safety goggles or a face shield must be worn to prevent contact with the eyes.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation[1]Inhalation of the dust can irritate the respiratory tract. All handling and disposal activities should be conducted in a certified chemical fume hood.

This data is synthesized from publicly available safety information.

The presence of both bromine and fluorine atoms on the indole scaffold contributes to its reactivity and potential for environmental persistence. Halogenated organic compounds are a class of chemicals that require careful management due to their potential to form toxic byproducts upon incomplete combustion and their persistence in the environment. Therefore, the disposal strategy for this compound is centered around complete destruction via high-temperature incineration by a licensed hazardous waste facility.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and its associated waste streams. This workflow is designed to be a self-validating system, with each step building upon the previous one to ensure a closed loop of safety and compliance.

DisposalWorkflow cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Institutional Disposal cluster_2 Phase 3: Final Disposition Start Generation of Waste (Solid, Liquid, Sharps) Segregation Segregate as 'Halogenated Organic Waste' Start->Segregation Containerization Select Appropriate Waste Container (HDPE, Glass) Segregation->Containerization Labeling Label Container Clearly: 'Hazardous Waste', Chemical Name, Hazards Containerization->Labeling Storage Store in Satellite Accumulation Area (SAA) Labeling->Storage EHS_Contact Contact Environmental Health & Safety (EHS) Storage->EHS_Contact Waste_Pickup Schedule Waste Pickup EHS_Contact->Waste_Pickup Documentation Complete Hazardous Waste Manifest Waste_Pickup->Documentation Transportation Transport by Licensed Hazardous Waste Hauler Documentation->Transportation Incineration High-Temperature Incineration at Permitted Facility Transportation->Incineration End Complete Destruction Incineration->End

References

Mastering the Safe Handling of 6-Bromo-4-fluoro-1H-indole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities into the laboratory workflow is a routine yet critical undertaking. Among these, halogenated indoles such as 6-Bromo-4-fluoro-1H-indole represent a class of compounds with significant potential in medicinal chemistry. However, their unique chemical properties necessitate a robust and well-understood safety protocol to mitigate any potential risks to laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE), as well as comprehensive operational and disposal plans. Our objective is to empower you with the knowledge to not only use this compound effectively but also to ensure a culture of safety within your laboratory.

Understanding the Hazard Profile of this compound

Before any handling procedures are initiated, a thorough understanding of the hazard profile of this compound is paramount. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

This classification underscores the necessity for a multi-faceted approach to personal protection, targeting the primary routes of exposure: inhalation, skin contact, and eye contact.

A Multi-layered Defense: Selecting the Right Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach. It requires a careful consideration of the specific hazards posed by the chemical and the nature of the handling procedures. For this compound, a solid powder, the following PPE is essential.

Hand Protection: The First Line of Defense

Given that this compound is a skin irritant, the choice of appropriate gloves is critical. The ideal glove material should be resistant to both the solid compound and any solvents in which it may be dissolved.

Glove TypeRecommendation for this compoundRationale
Nitrile Gloves Recommended Nitrile gloves offer excellent resistance to a wide range of chemicals, including many halogenated organic compounds. They are also puncture-resistant and provide a good alternative for individuals with latex allergies.[2][3]
Neoprene Gloves Acceptable Alternative Neoprene gloves also provide good chemical resistance, particularly against acids and caustics. However, their performance against specific organic solvents should be verified.[4]
Latex Gloves Not Recommended While offering good dexterity, latex gloves provide poor protection against many organic solvents and can cause allergic reactions.[3][4]

Procedural Best Practices for Glove Use:

  • Double Gloving: When handling neat (undiluted) this compound, particularly during weighing and transfer, double gloving is strongly recommended. This provides an additional barrier in case the outer glove is compromised.

  • Regular Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Prompt Replacement: If a glove becomes contaminated, it should be removed immediately and replaced. Do not attempt to wash or reuse disposable gloves.

  • Proper Removal: To prevent skin contamination, remove gloves by peeling them off from the cuff downwards, turning them inside out in the process. Dispose of used gloves in the designated hazardous waste container.

Eye and Face Protection: Shielding Against Irritation

The risk of serious eye irritation from this compound powder necessitates robust eye and face protection.

  • Safety Goggles: At a minimum, chemical splash goggles that conform to ANSI Z87.1 standards are required. These provide a seal around the eyes, offering protection from airborne particles and splashes.

  • Face Shield: When there is a higher risk of splashes or aerosol generation, such as during transfers of larger quantities or when dissolving the compound, a face shield should be worn in conjunction with safety goggles. The face shield provides an additional layer of protection for the entire face.

Respiratory Protection: Preventing Inhalation Hazards

As this compound can cause respiratory irritation, all handling of the solid compound that could generate dust must be performed within a certified chemical fume hood. In the event that engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, respiratory protection is mandatory.

Respirator Selection:

  • For routine handling in a fume hood: A properly functioning fume hood is the primary engineering control to prevent inhalation exposure.

  • For situations with potential for aerosolization outside of a fume hood or during spill cleanup: A NIOSH-approved air-purifying respirator with a particulate filter (N95, P95, or P100) is recommended.[5][6] If the compound is dissolved in a volatile organic solvent, a combination cartridge that protects against both particulates and organic vapors may be necessary. All personnel required to wear respirators must be part of a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA standard 29 CFR 1910.134.[6][7]

Protective Clothing: A Barrier for the Body

To protect against skin contact and contamination of personal clothing, the following should be worn:

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times when handling this compound.

  • Closed-toe Shoes: Footwear that fully covers the feet is mandatory in the laboratory to protect against spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is crucial for minimizing the risk of exposure. The following workflow outlines the key steps for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Solid in Fume Hood prep_spill->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent (if applicable) handle_transfer->handle_dissolve cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Responsible Management of Halogenated Waste

The proper disposal of this compound and any associated contaminated materials is not only a matter of laboratory safety but also of environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.

Waste Segregation is Key:

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be collected in a designated, clearly labeled hazardous waste container for halogenated solid waste.

  • Liquid Waste: Any solutions containing this compound, as well as solvent rinses of contaminated glassware, must be collected in a separate, labeled hazardous waste container for halogenated liquid waste.[8][9] Never mix halogenated waste with non-halogenated waste streams, as this can complicate the disposal process and increase costs.[10]

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Disposal Procedure:

All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash. Incineration at high temperatures is a common and effective method for the destruction of halogenated organic compounds.[11]

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Personnel Exposure:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[12][13][14][15][16] Seek immediate medical attention.

  • Skin Contact: Remove any contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes at an emergency shower. Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.

Spill Response:
  • Small Spills (in a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is flammable, extinguish all nearby ignition sources.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, unlocking its potential in the advancement of drug discovery while maintaining the highest standards of laboratory safety.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.